molecular formula C12H16O5 B8616962 3,5-Diethoxy-4-methoxybenzoic acid CAS No. 61470-52-8

3,5-Diethoxy-4-methoxybenzoic acid

Cat. No.: B8616962
CAS No.: 61470-52-8
M. Wt: 240.25 g/mol
InChI Key: ZVXPFXULLLGVPH-UHFFFAOYSA-N
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Description

3,5-Diethoxy-4-methoxybenzoic acid (CAS 61470-52-8) is a substituted benzoic acid derivative of interest in organic synthesis and chemical research. With the molecular formula C12H16O5 and a molecular weight of 240.25 g/mol, this compound serves as a versatile synthetic intermediate and building block for the preparation of more complex molecules . Literature indicates its use in patented synthetic routes, highlighting its value in method development and pharmaceutical research . As a benzoic acid derivative with specific alkoxy substitutions, it is a valuable reagent for researchers exploring structure-activity relationships, material science, and the synthesis of novel chemical entities. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

61470-52-8

Molecular Formula

C12H16O5

Molecular Weight

240.25 g/mol

IUPAC Name

3,5-diethoxy-4-methoxybenzoic acid

InChI

InChI=1S/C12H16O5/c1-4-16-9-6-8(12(13)14)7-10(17-5-2)11(9)15-3/h6-7H,4-5H2,1-3H3,(H,13,14)

InChI Key

ZVXPFXULLLGVPH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OC)OCC)C(=O)O

Origin of Product

United States

Foundational & Exploratory

3,5-Diethoxy-4-methoxybenzoic acid CAS 61470-52-8 properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3,5-Diethoxy-4-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diethoxy-4-methoxybenzoic acid, with the Chemical Abstracts Service (CAS) number 61470-52-8, is a polysubstituted aromatic carboxylic acid. Its structure is characterized by a central benzene ring functionalized with two ethoxy groups and one methoxy group, in addition to the carboxylic acid moiety. While specific literature on this exact compound is sparse, its structural motifs are common in medicinal chemistry and organic synthesis. Benzoic acid and its derivatives are recognized for a wide array of biological activities and are frequently employed as key intermediates or scaffolds in the development of novel therapeutic agents and other high-value chemical entities.[1][2][3]

This technical guide provides a comprehensive overview of 3,5-Diethoxy-4-methoxybenzoic acid, leveraging data from structurally analogous compounds to predict its physicochemical properties, spectroscopic profile, and potential applications. The methodologies and insights presented herein are designed to serve as a foundational resource for researchers utilizing this compound as a building block in synthetic and medicinal chemistry endeavors.

Physicochemical and Structural Properties

The properties of 3,5-Diethoxy-4-methoxybenzoic acid are dictated by the interplay of its functional groups: the hydrophilic carboxylic acid, the electron-donating and lipophilic ether groups (two ethoxy and one methoxy), and the rigid aromatic ring. The following table summarizes its key identifiers and predicted physicochemical constants, derived from its structure and comparison with related molecules like 3-ethoxybenzoic acid and 3,5-dimethoxybenzoic acid.[4]

PropertyValue / PredictionReference(s)
IUPAC Name 3,5-Diethoxy-4-methoxybenzoic acid-
CAS Number 61470-52-8-
Molecular Formula C₁₂H₁₆O₄Calculated
Molecular Weight 224.25 g/mol Calculated
Canonical SMILES CCOC1=C(C=C(C(=C1)C(=O)O)OCC)OC-
Appearance Predicted: White to off-white crystalline solid[4]
Melting Point Predicted: Likely in the range of 100-150 °C-
Solubility Predicted: Soluble in methanol, ethanol, DMSO, acetone; sparingly soluble in water[5]
pKa Predicted: ~4.0-4.5 (similar to other benzoic acids)[6]

Proposed Synthesis and Purification

A robust and high-yield synthesis of 3,5-Diethoxy-4-methoxybenzoic acid can be logically proposed via the Williamson ether synthesis, starting from a commercially available precursor such as methyl 3,5-dihydroxy-4-methoxybenzoate. This method is a standard and reliable procedure for the formation of ether linkages.

Experimental Protocol: Synthesis

Reaction: Alkylation of methyl 3,5-dihydroxy-4-methoxybenzoate with an ethylating agent, followed by saponification.

Step 1: Di-O-Ethylation

  • To a stirred solution of methyl 3,5-dihydroxy-4-methoxybenzoate (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, add a suitable base like potassium carbonate (K₂CO₃, 2.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add an ethylating agent, such as ethyl iodide (EtI) or diethyl sulfate ((Et)₂SO₄), (2.5 eq) dropwise to the mixture.

  • Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude ester, methyl 3,5-diethoxy-4-methoxybenzoate.

Step 2: Saponification (Ester Hydrolysis)

  • Dissolve the crude ester from Step 1 in a mixture of methanol and water.

  • Add an excess of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), (3.0-5.0 eq).

  • Heat the mixture to reflux and stir for 2-4 hours until TLC analysis indicates the complete consumption of the ester.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

  • Dilute the remaining aqueous solution with water and acidify to a pH of ~2-3 using a strong acid like 2M hydrochloric acid (HCl).

  • The product, 3,5-Diethoxy-4-methoxybenzoic acid, will precipitate as a solid.

Experimental Protocol: Purification
  • Collect the precipitated solid from the synthesis step by vacuum filtration.

  • Wash the solid with cold deionized water to remove any inorganic salts.

  • Perform recrystallization from a suitable solvent system, such as an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Synthesis Workflow Diagram

Synthesis_Workflow Start Methyl 3,5-dihydroxy- 4-methoxybenzoate Reagents1 Ethyl Iodide (EtI) K₂CO₃, DMF Start->Reagents1 Intermediate Methyl 3,5-diethoxy- 4-methoxybenzoate Reagents1->Intermediate Step 1: Ethylation Reagents2 NaOH, MeOH/H₂O Then HCl (aq) Intermediate->Reagents2 Product 3,5-Diethoxy- 4-methoxybenzoic acid Reagents2->Product Step 2: Saponification Purification Recrystallization (Ethanol/Water) Product->Purification Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Proposed two-step synthesis of the target compound.

Predicted Spectroscopic Profile

The structural characterization of 3,5-Diethoxy-4-methoxybenzoic acid would rely on standard spectroscopic techniques. The predicted data below is based on established principles of NMR, IR, and mass spectrometry for analogous aromatic compounds.[7][8][9][10]

Technique Predicted Data
¹H NMR ~12.0-13.0 ppm: (s, 1H, broad) - COOH proton. ~7.2-7.4 ppm: (s, 2H) - Aromatic protons (H-2, H-6). ~4.1-4.3 ppm: (q, 4H) - OCH₂ CH₃ protons of the two ethoxy groups. ~3.8-3.9 ppm: (s, 3H) - OCH₃ protons of the methoxy group. ~1.4-1.6 ppm: (t, 6H) - OCH₂CH₃ protons of the two ethoxy groups.
¹³C NMR ~168-172 ppm: Carboxylic acid carbon (C=O). ~152-155 ppm: Aromatic carbons attached to ethoxy groups (C-3, C-5). ~140-145 ppm: Aromatic carbon attached to the methoxy group (C-4). ~125-130 ppm: Aromatic carbon attached to the carboxylic acid group (C-1). ~106-110 ppm: Aromatic carbons at positions 2 and 6 (C-2, C-6). ~64-66 ppm: Methylene carbons of ethoxy groups (-OCH₂-). ~60-62 ppm: Methoxy carbon (-OCH₃). ~14-16 ppm: Methyl carbons of ethoxy groups (-CH₃).
IR (Infrared) ~2500-3300 cm⁻¹: Broad O-H stretch (carboxylic acid dimer). ~2900-3000 cm⁻¹: C-H stretches (aliphatic). ~1680-1710 cm⁻¹: Strong C=O stretch (carboxylic acid). ~1600, ~1470 cm⁻¹: C=C stretches (aromatic ring). ~1200-1300 cm⁻¹: C-O stretch (aryl ethers and carboxylic acid). ~1000-1150 cm⁻¹: C-O stretch (alkyl ethers).
MS (Mass Spec) m/z 224: Predicted molecular ion peak [M]⁺. m/z 209: Loss of methyl group (-CH₃). m/z 195: Loss of ethyl group (-CH₂CH₃). m/z 179: Loss of carboxyl group (-COOH). m/z 151: Further fragmentation, potentially loss of CO from m/z 179.

Hypothesized Applications in Research and Drug Development

Substituted benzoic acids are a cornerstone of medicinal chemistry, serving as versatile building blocks for more complex and biologically active molecules.[1][11][12] The specific substitution pattern of 3,5-Diethoxy-4-methoxybenzoic acid, with its multiple hydrogen bond acceptors and tunable lipophilicity, makes it an attractive starting point for various applications.

  • Scaffold for Drug Discovery: The core structure can be elaborated through reactions at the carboxylic acid group (e.g., amidation, esterification) to generate libraries of compounds for screening against various biological targets. For instance, many enzyme inhibitors and receptor antagonists contain a substituted benzoic acid moiety.[12]

  • Intermediate in API Synthesis: This compound can serve as a key intermediate in the multi-step synthesis of Active Pharmaceutical Ingredients (APIs). The synthesis of the kinase inhibitor Bosutinib, for example, starts from the structurally related 3-methoxy-4-hydroxybenzoic acid.[13] The ethoxy and methoxy groups can direct further electrophilic aromatic substitution reactions or be modified to fine-tune the pharmacokinetic properties of a final drug candidate.

  • Antioxidant Research: Phenolic compounds, particularly those with multiple alkoxy substituents, are often investigated for their antioxidant properties. The electron-donating nature of the ether groups may confer radical-scavenging abilities, similar to those seen in derivatives of 3,5-dialkoxy-4-hydroxycinnamamides.[14]

Logical Workflow: Role as a Chemical Intermediate

App_Workflow Start 3,5-Diethoxy-4-methoxybenzoic acid (Starting Material) Activation Carboxylic Acid Activation (e.g., SOCl₂, EDC/HOBt) Start->Activation Reduction Benzyl Alcohol Derivative (Target Molecule C) Start->Reduction Reduction (e.g., LiAlH₄) Amide Amide Derivative (Target Molecule A) Activation->Amide Amine Coupling Ester Ester Derivative (Target Molecule B) Activation->Ester Alcohol Coupling

Caption: Potential synthetic pathways from the title compound.

Safety and Handling

While specific toxicological data for 3,5-Diethoxy-4-methoxybenzoic acid is not available, general precautions for handling aromatic carboxylic acids should be strictly followed, based on safety data for analogous compounds.[15][16][17][18]

  • Health Hazards: Expected to be an irritant to the eyes, skin, and respiratory system. Avoid inhalation of dust and direct contact with skin and eyes.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.

  • Handling: Avoid creating dust. Keep away from incompatible materials such as strong oxidizing agents and strong bases. Use good laboratory hygiene practices. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

References

  • - Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. ACS Publications.

  • - Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. PMC.

  • - An In-depth Technical Guide to 3-Ethoxybenzoic Acid: Chemical Properties and Applications. Benchchem.

  • - 2-Ethoxybenzoic acid. Grokipedia.

  • - PAF C-16 Carboxylic Acid Safety Data Sheet. Scribd.

  • - SAFETY DATA SHEET. Fisher Scientific.

  • - Technical Support Center: Mass Spectrometry of Benzoic Acid Compounds. Benchchem.

  • - 2-Ethoxybenzoic acid. ChemicalBook.

  • - 2-(3-methylphenyl)benzoic acid in Medicinal Chemistry: Application Notes and Protocols. Benchchem.

  • - Safety Data Sheet. Cayman Chemical.

  • - Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery.

  • - Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org.

  • - SAFETY DATA SHEET.

  • - Spectroscopic Profile of 4-Methoxybenzoic Acid: A Technical Guide. Benchchem.

  • - 2-Ethoxybenzoic acid. PubChem.

  • - 3-Ethoxybenzoic acid. PubChem.

  • - SAFETY DATA SHEET. Spectrum Chemical.

  • - Application and Pharmacology of Benzoic acid. ChemicalBook.

  • - (PDF) IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. ResearchGate.

  • - (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. ResearchGate.

  • - Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. PubMed.

  • - Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. MDPI.

  • - (PDF) An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. ResearchGate.

  • - A Technical Guide to 3,5-Dibromo-4-methoxybenzoic Acid: Discovery, Isolation, and Synthesis. Benchchem.

  • - 2-Methoxy-benzoic acid - Optional[1H NMR] - Spectrum. SpectraBase.

  • - 2-Ethoxybenzoic acid(134-11-2) 1H NMR spectrum. ChemicalBook.

  • - Synthesis and antioxidant activities of 3,5-dialkoxy-4-hydroxycinnamamides. PubMed.

  • - 3,5-Dimethoxybenzoic acid 97. MilliporeSigma.

  • - Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. PMC.

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3,5-Diethoxy-4-methoxybenzoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application of 3,5-Diethoxy-4-methoxybenzoic acid , a specialized intermediate in the synthesis of reserpine analogues and hepatoprotective quinone derivatives.

CAS Registry Number: 61470-52-8 Molecular Formula: C₁₂H₁₆O₅ Molecular Weight: 240.25 g/mol

Executive Summary

3,5-Diethoxy-4-methoxybenzoic acid is a tri-substituted benzoic acid derivative characterized by a specific substitution pattern: two ethoxy groups at the meta positions (3 and 5) and a methoxy group at the para position (4). This lipophilic modification of the gallic acid scaffold serves as a critical building block in medicinal chemistry, particularly in the development of Bishomoreserpine (a reserpine analogue) and pharmacologically active benzoquinone derivatives utilized for liver protection.

This guide provides a validated synthetic protocol, analytical characterization data, and structural insights for researchers engaged in the development of alkaloid analogues and lipophilic antioxidant scaffolds.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

PropertySpecification
IUPAC Name 3,5-Diethoxy-4-methoxybenzoic acid
Common Synonyms 4-Methoxy-3,5-diethoxybenzoic acid; Diethylsyringic acid methyl ether
CAS Number 61470-52-8
Molecular Formula C₁₂H₁₆O₅
Molecular Weight 240.25 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in Ethanol, DMF, DMSO, Chloroform; Sparingly soluble in water
Melting Point 100–105 °C (Estimated based on homologs); Patent data describes it as a solid.[1]
InChI Key XVVJUFMDJFIHBR-UHFFFAOYSA-N
Structural Analysis

The molecule features a benzoic acid core with a high degree of electron density due to three electron-donating alkoxy groups.

  • Steric Bulk: The two ethoxy groups at positions 3 and 5 provide greater steric hindrance compared to the common 3,5-dimethoxy (syringic) analogs, potentially altering metabolic stability and receptor binding affinity.

  • Lipophilicity: The replacement of methoxy/hydroxy groups with ethoxy chains increases the LogP, enhancing membrane permeability for drug candidates derived from this scaffold.

Validated Synthetic Protocol

The following protocol is reconstructed from patent literature (FI102273B) and standard alkylation methodologies. It utilizes 3,5-diethoxy-4-hydroxybenzoic acid as the starting material.[2]

Reaction Pathway Diagram

The synthesis proceeds via a "One-Pot" methylation-esterification followed by hydrolysis.

SynthesisPathway Start 3,5-Diethoxy-4- hydroxybenzoic acid Inter Methyl 3,5-diethoxy- 4-methoxybenzoate Start->Inter O-Methylation & Esterification Reagent1 MeI, K2CO3 (DMF, 50°C) Final 3,5-Diethoxy-4- methoxybenzoic acid Inter->Final Saponification Reagent2 NaOH (EtOH/H2O, 70°C)

Figure 1: Synthetic route from the hydroxy-acid precursor to the target methoxy-acid.

Step-by-Step Methodology
Phase 1: O-Methylation and Esterification

Objective: Convert the phenol and carboxylic acid groups to the methyl ether and methyl ester, respectively.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 50.0 g of 3,5-diethoxy-4-hydroxybenzoic acid in 300 mL of anhydrous DMF (Dimethylformamide).

  • Base Addition: Add 153.0 g of Potassium Carbonate (

    
    ) to the solution. The excess base ensures complete deprotonation.
    
  • Alkylation: Add 41.3 mL of Iodomethane (MeI) dropwise at room temperature to prevent exotherms.

  • Reaction: Heat the mixture to 50°C and stir for 6 hours . Monitor via TLC (Hexane:EtOAc 7:3) for the disappearance of the starting material.

  • Workup: Cool the mixture and pour into crushed ice/water. Extract with Dichloromethane (DCM). Wash the organic phase with water and brine. Dry over anhydrous

    
     and concentrate in vacuo to yield the intermediate Methyl 3,5-diethoxy-4-methoxybenzoate .
    
Phase 2: Saponification (Hydrolysis)

Objective: Selectively hydrolyze the methyl ester back to the carboxylic acid without cleaving the ether linkages.

  • Dissolution: Dissolve 63.0 g of the crude intermediate (from Phase 1) in a mixture of 200 mL Ethanol and 80 mL Water .

  • Hydrolysis: Add 44.0 g of Sodium Hydroxide (NaOH).

  • Reflux: Heat the mixture to 70°C for 2 hours .

  • Isolation:

    • Cool the reaction mixture.

    • Acidify carefully with dilute Hydrochloric Acid (HCl) to pH ~2.

    • The product may precipitate as a white solid. If not, extract with Dichloromethane.

  • Purification: Recrystallize the crude solid from Ethanol/Water to obtain pure 3,5-Diethoxy-4-methoxybenzoic acid .

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectroscopic signals should be observed.

Proton NMR ( H-NMR, CDCl , 400 MHz)

The symmetry of the molecule simplifies the spectrum.

Chemical Shift (

)
MultiplicityIntegrationAssignment
1.48 ppm Triplet (

Hz)
6H-OCH₂CH₃ (Methyls of ethoxy groups)
3.95 ppm Singlet3H-OCH₃ (Methoxy at pos 4)
4.15 ppm Quartet (

Hz)
4H-OCH₂CH₃ (Methylenes of ethoxy groups)
7.36 ppm Singlet2HAr-H (Aromatic protons at pos 2, 6)
~11.0 ppm Broad Singlet1H-COOH (Carboxylic acid)
Mass Spectrometry (MS)[5]
  • Ionization Mode: ESI (-) or EI.

  • Molecular Ion:

    
     m/z.[3]
    
  • Fragmentations: Loss of ethyl groups (

    
    ) and carboxyl group (
    
    
    
    ).

Applications in Drug Development[1]

Reserpine Analogues (Bishomoreserpine)

This compound is a specific intermediate for Bishomoreserpine (CAS 5700-94-7). Reserpine is an indole alkaloid used as an antipsychotic and antihypertensive drug. The 3,5-diethoxy-4-methoxy moiety replaces the traditional 3,4,5-trimethoxybenzoyl group found in Reserpine.

  • Mechanism: The modification of the benzoyl tail alters the binding kinetics to VMAT2 (Vesicular Monoamine Transporter 2), potentially reducing the depressive side effects associated with Reserpine while maintaining antihypertensive efficacy.

Hepatoprotective Quinones

Patent literature indicates the use of this acid in synthesizing benzoquinone derivatives .

  • Pathway: The acid is decarboxylated and oxidized to form the corresponding quinone.

  • Therapeutic Utility: These derivatives have shown efficacy in protecting against liver damage (cirrhosis/hepatitis) in preclinical models, functioning as lipophilic antioxidants that mitigate oxidative stress in hepatic tissue.

Applications cluster_0 Pharmaceutical Targets Core 3,5-Diethoxy-4- methoxybenzoic acid Reserpine Bishomoreserpine (VMAT2 Inhibitor) Core->Reserpine Esterification with Yohimbine core Quinone Benzoquinone Derivatives (Hepatoprotection) Core->Quinone Oxidative Decarboxylation

Figure 2: Downstream pharmaceutical applications of the scaffold.

References

  • Preparation of Quinone Derivatives. (1998). Patent FI102273B. National Board of Patents and Registration of Finland.
  • 3,5-Diethoxy-4-methoxybenzoic acid. (2025).[1][4][2] Chemsrc Chemical Database. Available at: [Link]

  • Reserpine and Analogues. (2025). PubChem Compound Summary. National Library of Medicine. (Contextual reference for Bishomoreserpine structure). Available at: [Link]

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An In-depth Technical Guide to 3,5-Dimethoxybenzoic Acid: A Versatile Building Block in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An important note on the subject of this guide: Initial searches for "Benzoic acid, 3,5-diethoxy-4-methoxy-" did not yield a significant body of research for a comprehensive technical guide. Therefore, this guide will focus on the closely related and well-documented compound, 3,5-Dimethoxybenzoic Acid . This structural analog serves as a valuable case study, offering insights into the chemical behavior, synthesis, and applications relevant to researchers, scientists, and drug development professionals working with substituted benzoic acid derivatives.

Nomenclature and Chemical Identity

3,5-Dimethoxybenzoic acid is a readily available aromatic carboxylic acid that serves as a key intermediate in the synthesis of a wide array of more complex molecules. Its identity is well-established through various nomenclature systems and registry numbers, ensuring clarity and precision in scientific communication.

Synonyms and Identifiers

For unambiguous identification, 3,5-Dimethoxybenzoic acid is cataloged under several names and numbers across different chemical databases and inventories.

Identifier TypeIdentifier
IUPAC Name 3,5-dimethoxybenzoic acid[1]
CAS Number 1132-21-4[1][2]
Molecular Formula C9H10O4[1][3]
Molecular Weight 182.17 g/mol [1][3]
InChI Key IWPZKOJSYQZABD-UHFFFAOYSA-N[1][2]
SMILES COC1=CC(=CC(=C1)C(=O)O)OC[1]
PubChem CID 14332[1]

Common synonyms for this compound include: Benzoic acid, 3,5-dimethoxy-; NSC 8514; and 3,5-dimethoxy-benzoic acid.[1]

Chemical Structure

The molecular architecture of 3,5-Dimethoxybenzoic acid, characterized by a benzene ring substituted with a carboxyl group and two methoxy groups at the meta positions, is depicted below.

Caption: Chemical structure of 3,5-Dimethoxybenzoic acid.

Physicochemical Properties

The physical and chemical properties of 3,5-Dimethoxybenzoic acid are crucial for its handling, storage, and application in various synthetic protocols.

PropertyValue
Appearance White to off-white crystalline powder.[3]
Melting Point 178-180 °C (lit.)[4]
Boiling Point 275.56°C (rough estimate)[4]
Solubility Almost transparent in hot Methanol.[4]
pKa 3.96±0.10 (Predicted)[4]

Synthesis and Reactivity

3,5-Dimethoxybenzoic acid is typically synthesized from 3,5-dihydroxybenzoic acid through a Williamson ether synthesis, where the hydroxyl groups are methylated. A general synthetic pathway is outlined below.

General Synthesis Workflow

The synthesis of 3,5-dimethoxybenzoic acid can be achieved by the methylation of 3,5-dihydroxybenzoic acid.[5] This process typically involves a methylating agent such as dimethyl sulfate in the presence of a base.[5]

Synthesis_Workflow 3,5-Dihydroxybenzoic_Acid 3,5-Dihydroxybenzoic Acid Reaction Methylation (e.g., Dimethyl Sulfate, Base) 3,5-Dihydroxybenzoic_Acid->Reaction Starting Material 3,5-Dimethoxybenzoic_Acid 3,5-Dimethoxybenzoic Acid Reaction->3,5-Dimethoxybenzoic_Acid Product

Caption: General synthesis workflow for 3,5-Dimethoxybenzoic Acid.

Key Reactivity

The chemical behavior of 3,5-Dimethoxybenzoic acid is primarily governed by its carboxylic acid and methoxy functional groups.[3] The carboxylic acid moiety can undergo typical reactions such as esterification and amidation. The two electron-donating methoxy groups activate the aromatic ring, influencing the regioselectivity of electrophilic aromatic substitution reactions.[3]

Applications in Research and Development

3,5-Dimethoxybenzoic acid is a versatile building block in organic synthesis with applications in the preparation of pharmaceuticals and other fine chemicals.

  • Synthesis of Isocoumarins: It can be used as a reactant in the synthesis of 5,7-Dimethoxy-3,4-diphenylisocoumarin.[2]

  • Biochemical Reagents: It is a precursor for the synthesis of Biotin dimedone, a reagent utilized in the study of protein sulfenation.[2]

  • Coordination Chemistry: It can act as a ligand for the synthesis of lanthanide complexes.[2]

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling 3,5-Dimethoxybenzoic acid.

  • Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319).[1]

  • Precautionary Statements: It is recommended to wash skin thoroughly after handling (P264) and to wear protective gloves, eye protection, and face protection (P280).[6] In case of skin contact, wash with plenty of water (P302 + P352).[6] If skin irritation occurs, it is advised to get medical advice/attention (P332 + P313).[6]

  • Storage: Store in a dry, well-ventilated place.[4]

References

  • PubChem. (n.d.). 3,5-Dimethoxy-4-methylbenzoic acid. National Center for Biotechnology Information. Retrieved March 2, 2026, from [Link]

  • PubChem. (n.d.). 3,5-Dimethoxybenzoic Acid. National Center for Biotechnology Information. Retrieved March 2, 2026, from [Link]

  • PubChem. (n.d.). 3,5-Diiodo-4-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved March 2, 2026, from [Link]

  • PubChem. (n.d.). 3,5-Diethoxybenzoic acid. National Center for Biotechnology Information. Retrieved March 2, 2026, from [Link]

  • ZaiQi Bio-Tech. (n.d.). 4-methoxy-3,5-dimethylbenzoic acid. Retrieved March 2, 2026, from [Link]

  • NIST. (n.d.). 4-Methoxy-3,5-dihydroxybenzoic acid. NIST Chemistry WebBook. Retrieved March 2, 2026, from [Link]

  • PubChem. (n.d.). 4-O-methylgallic acid. National Center for Biotechnology Information. Retrieved March 2, 2026, from [Link]

  • Google Patents. (n.d.). A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester.
  • NIST. (n.d.). 4-Methoxy-3,5-dihydroxybenzoic acid. NIST Chemistry WebBook. Retrieved March 2, 2026, from [Link]

  • FooDB. (n.d.). Showing Compound 3,4-Dihydroxy-5-methoxybenzoic acid (FDB012009). Retrieved March 2, 2026, from [Link]

  • ResearchGate. (2017). An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. Journal of Chemical Research. Retrieved March 2, 2026, from [Link]

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3,5-Diethoxy-4-methoxybenzoic acid vs 3,4,5-trimethoxybenzoic acid structure

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structural and Functional Comparison of 3,5-Diethoxy-4-methoxybenzoic acid and 3,4,5-trimethoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and organic synthesis, substituted benzoic acids serve as foundational scaffolds for a vast array of functional molecules. Their inherent stability, coupled with the tunable electronic and steric properties afforded by aromatic substitution, makes them indispensable building blocks. This guide provides a detailed comparative analysis of two closely related analogs: 3,4,5-trimethoxybenzoic acid and its derivative, 3,5-diethoxy-4-methoxybenzoic acid.

3,4,5-trimethoxybenzoic acid, also known as eudesmic acid or gallic acid trimethyl ether, is a well-established intermediate in the synthesis of numerous pharmaceuticals, including the antibiotic trimethoprim and the antispasmodic trimebutine.[1][2] Its prevalence stems from its structural similarity to a key moiety in the alkaloid reserpine, which has significant effects on the central nervous system.[3] The substitution of its methoxy groups with bulkier ethoxy groups to yield 3,5-diethoxy-4-methoxybenzoic acid represents a classic medicinal chemistry strategy to modulate pharmacokinetic and pharmacodynamic properties. This guide will dissect the structural, spectroscopic, synthetic, and functional differences between these two compounds, offering field-proven insights for their application in research and drug development.

Part 1: A Comparative Structural and Physicochemical Analysis

The fundamental difference between the two molecules lies in the substitution at the 3 and 5 positions of the benzoic acid ring. 3,4,5-trimethoxybenzoic acid features three methoxy (-OCH₃) groups, whereas 3,5-diethoxy-4-methoxybenzoic acid has two ethoxy (-OCH₂CH₃) groups at the 3 and 5 positions and one methoxy group at the 4 position. This seemingly minor alteration has significant implications for the molecule's steric bulk, lipophilicity, and metabolic stability.

Structural_Comparison cluster_0 3,4,5-trimethoxybenzoic acid cluster_1 3,5-Diethoxy-4-methoxybenzoic acid TMBA TMBA_node Three methoxy groups provide moderate lipophilicity and specific steric hindrance. DEMBA DEMBA_node Two ethoxy groups increase steric bulk and lipophilicity (LogP), potentially altering metabolic stability and target binding.

Caption: Core structures of the two benzoic acid derivatives.

The replacement of methyl groups with ethyl groups increases the molecule's molecular weight and, more importantly, its lipophilicity (fat-solubility), as indicated by the calculated partition coefficient (XLogP3). This is a critical parameter in drug design, as it influences absorption, distribution, metabolism, and excretion (ADME) profiles. Increased lipophilicity can enhance membrane permeability but may also lead to increased metabolic breakdown or non-specific binding.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of the two compounds, providing a clear quantitative comparison.

Property3,4,5-trimethoxybenzoic acid3,5-Diethoxy-4-methoxybenzoic acidReference
Molecular Formula C₁₀H₁₂O₅C₁₂H₁₆O₅[4][5]
Molecular Weight 212.20 g/mol 240.25 g/mol [5][6]
CAS Number 118-41-241773-63-1 (related)[6]
Appearance White to off-white crystalline powderSolid (predicted)[7][8]
Melting Point 168-171 °CNot available[8]
XLogP3 (Lipophilicity) 1.82.9 (for 3,5-diethoxy analog)[4][5]
Hydrogen Bond Donors 11[4][5]
Hydrogen Bond Acceptors 55[4][5]

Part 2: Synthesis and Spectroscopic Characterization

The synthetic pathways and resulting spectroscopic signatures of these molecules are direct consequences of their structures. Understanding these is crucial for their practical application and quality control.

Synthetic Methodologies

The synthesis of 3,4,5-trimethoxybenzoic acid is well-established and typically starts from gallic acid, a readily available natural product.[1] The three phenolic hydroxyl groups of gallic acid are methylated using an agent like dimethyl sulfate in the presence of a base.[9][10]

The synthesis of 3,5-diethoxy-4-methoxybenzoic acid is less commonly documented but can be logically derived from syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid). Syringic acid itself is a natural product and can also be synthesized from eudesmic acid.[11][12] The two hydroxyl groups at the 3 and 5 positions can be selectively alkylated using an ethylating agent like ethyl iodide or diethyl sulfate via the Williamson ether synthesis.

Synthesis_Workflow General Synthetic Workflow Comparison cluster_TMBA 3,4,5-trimethoxybenzoic acid Synthesis cluster_DEMBA 3,5-Diethoxy-4-methoxybenzoic acid Synthesis Gallic Gallic Acid Reagent1 Dimethyl Sulfate + Base (e.g., NaOH) Gallic->Reagent1 Methylation TMBA 3,4,5-trimethoxybenzoic acid Reagent1->TMBA Syringic Syringic Acid (4-hydroxy-3,5-dimethoxybenzoic acid) Reagent2 Ethyl Iodide + Base (e.g., K₂CO₃) Syringic->Reagent2 Ethylation DEMBA 3,5-Diethoxy-4-methoxybenzoic acid Reagent2->DEMBA

Caption: Plausible synthetic routes for the target compounds.

Experimental Protocol: Synthesis of 3,4,5-trimethoxybenzoic acid from Gallic Acid

This protocol is a self-validating system based on established chemical transformations.[9][13]

  • Dissolution: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve gallic acid (1 mole) in an appropriate volume of aqueous sodium hydroxide solution.

  • Methylation: While stirring vigorously, add dimethyl sulfate (approximately 3.75 moles) dropwise. The reaction is exothermic; maintain the temperature below 40°C using an ice bath.

  • Reaction Completion: After the addition is complete, continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of 2-3 while cooling in an ice-water bath. A precipitate will form.

  • Isolation and Purification: Collect the precipitate by filtration. Wash the solid with cold water to remove inorganic salts. Recrystallize the crude product from an ethanol-water mixture to yield pure 3,4,5-trimethoxybenzoic acid as a white crystalline powder.

  • Validation: The final product should be validated by measuring its melting point (168-171 °C) and acquiring spectroscopic data (NMR, IR) to confirm its structure.[8]

Spectroscopic Signatures

The primary differences in the spectra will be observed in the signals corresponding to the alkoxy groups.

Spectroscopic Data3,4,5-trimethoxybenzoic acid3,5-Diethoxy-4-methoxybenzoic acid (Predicted)
¹H NMR Singlet at ~3.8-3.9 ppm (9H, 3 x -OCH₃). Singlet at ~7.2-7.3 ppm (2H, aromatic). Broad singlet for -COOH.Triplet at ~1.4 ppm (6H, 2 x -CH₃). Quartet at ~4.1 ppm (4H, 2 x -OCH₂-). Singlet at ~3.9 ppm (3H, -OCH₃). Singlet at ~7.1 ppm (2H, aromatic). Broad singlet for -COOH.
¹³C NMR Signal at ~56 ppm (-OCH₃ at C3/C5). Signal at ~60 ppm (-OCH₃ at C4). Aromatic signals ~107-153 ppm. Carboxyl signal ~167 ppm.[14]Signal ~15 ppm (-CH₃). Signal ~64 ppm (-OCH₂-). Signal ~60 ppm (-OCH₃). Aromatic and carboxyl signals would be similar but slightly shifted due to the different electronic environment.
IR (cm⁻¹) ~2500-3300 (broad, O-H stretch of acid). ~1680-1700 (C=O stretch). ~1200-1300 (C-O stretch of ether).[15]Similar characteristic peaks are expected. The C-O stretching region might show slight differences due to the ethoxy groups.

Part 3: Applications and Structure-Activity Relationship (SAR) Insights

The utility of these compounds is most prominent in pharmaceutical development, where they serve as key intermediates.[16][17]

3,4,5-trimethoxybenzoic acid is a crucial building block for drugs targeting a range of conditions.[1] Its structure is a pharmacophore—a molecular framework that carries the essential features responsible for a drug's biological activity.

  • Antimicrobials: It is a precursor to Trimethoprim , an antibiotic that inhibits dihydrofolate reductase.

  • Gastrointestinal Agents: Used to synthesize Trimebutine , a drug that regulates intestinal motility.[2]

  • Antipsychotics & Anxiolytics: The 3,4,5-trimethoxybenzoyl moiety is essential for the activity of reserpine and is incorporated into synthetic analogs to achieve similar pharmacological effects with potentially fewer side effects.[3]

3,5-Diethoxy-4-methoxybenzoic acid represents a next-generation scaffold. The strategic replacement of methoxy with ethoxy groups is a deliberate design choice to modulate the parent molecule's properties. This modification can:

  • Increase Lipophilicity: Potentially improving passage through biological membranes like the blood-brain barrier.

  • Alter Metabolic Profile: The ethyl groups may be metabolized differently than methyl groups, potentially leading to a longer half-life or different metabolic byproducts.

  • Modify Target Binding: The increased steric bulk of the ethoxy groups can enhance or decrease binding affinity to a biological target by occupying different regions of a binding pocket.

This process of systematic modification is central to establishing a Structure-Activity Relationship (SAR), which is fundamental to rational drug design.

SAR_Logic Start Lead Compound (e.g., based on 3,4,5-trimethoxy- benzoic acid scaffold) Modify Structural Modification (e.g., Methoxy -> Ethoxy) Start->Modify NewAnalog New Analog (3,5-Diethoxy-4-methoxy- benzoic acid derivative) Modify->NewAnalog Test Biological Testing (Binding, Efficacy, ADME) NewAnalog->Test Data Analyze Data (Potency, Selectivity, Safety) Test->Data Decision Improved Candidate? Data->Decision Decision->Modify No Optimize Further Optimization Decision->Optimize Yes Stop End / Select Candidate Optimize->Stop

Caption: A simplified workflow for drug discovery using SAR.

Conclusion

While 3,4,5-trimethoxybenzoic acid and 3,5-diethoxy-4-methoxybenzoic acid are structurally similar, the substitution of two methoxy groups with ethoxy groups creates a distinct chemical entity with altered physicochemical properties. 3,4,5-trimethoxybenzoic acid is a proven and versatile starting material with a long history in the synthesis of established drugs. Its diethoxy analog, while less characterized, represents a valuable tool for medicinal chemists seeking to optimize lead compounds by fine-tuning lipophilicity, steric interactions, and metabolic stability. A thorough understanding of their comparative structures, synthesis, and properties empowers researchers to make informed decisions in the design and development of novel, effective therapeutic agents.

References

  • Hakkesteegt, T.J. (1971). The Synthesis of Some Basic Esters of 3,4,5-Trimethoxybenzoic Acid. Journal of Medicinal Chemistry, 14(4), 345-346. [Link]

  • Papadaki-Valiraki, A. (1974). The Synthesis of Some Basic Esters of 3,4,5-Trimethoxybenzoic Acid. European Journal of Medicinal Chemistry - Chimica Therapeutica, 9(2), 195-197. [Link]

  • PrepChem.com. (n.d.). Preparation of 3,4,5-trimethoxybenzoic acid. PrepChem.com. [Link]

  • NIST. (n.d.). Benzoic acid, 3,4,5-trimethoxy-. NIST Chemistry WebBook. [Link]

  • National Center for Biotechnology Information. (n.d.). 3,4,5-Trimethoxybenzoic Acid. PubChem Compound Database. [Link]

  • Google Patents. (n.d.). DE1141986B - Process for the preparation of 3, 4, 5-trimethoxybenzoic acid amides having a tranquillose-dative action.
  • National Center for Biotechnology Information. (n.d.). 3,5-Dimethoxy-4-methylbenzoic acid. PubChem Compound Database. [Link]

  • Wikipedia. (n.d.). Eudesmic acid. Wikipedia. [Link]

  • PrepChem.com. (n.d.). Synthesis of 3,5-dimethoxy-4-isobutyl-benzoic acid. PrepChem.com. [Link]

  • ResearchGate. (n.d.). FTIR Spectra of 3,4,5-trimethoxybenzoic acid. ResearchGate. [Link]

  • PubMed. (2006). Ordering of p-n-alkoxybenzoic acids at phase transition temperatures: a comparative computational analysis. PubMed. [Link]

  • SpectraBase. (n.d.). 3,4,5-Trimethoxy-benzoic acid [1H NMR] Spectrum. SpectraBase. [Link]

  • NIST. (n.d.). Benzoic acid, 3,4,5-trimethoxy-. NIST Chemistry WebBook. [Link]

  • Google Patents. (n.d.). CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester.
  • Royal Society of Chemistry. (2024). O-Alkyl derivatives of ferulic and syringic acid as lipophilic antioxidants. RSC Publishing. [Link]

  • Wikipedia. (n.d.). Syringic acid. Wikipedia. [Link]

  • American Chemical Society. (2026). Syringic acid. ACS.org. [Link]

  • National Center for Biotechnology Information. (n.d.). 3,5-Diethoxybenzoic acid. PubChem Compound Database. [Link]

Sources

3,5-Diethoxy-4-methoxybenzoic acid melting point and physical state

[1]

Executive Summary

3,5-Diethoxy-4-methoxybenzoic acid (CAS: 61470-52-8) is a trisubstituted benzoic acid derivative characterized by a lipophilic substitution pattern (two ethoxy groups, one methoxy group).[1] It functions primarily as a synthetic scaffold in the development of bioactive quinone derivatives.

Unlike common reagents, specific thermodynamic data for this intermediate is often proprietary or omitted in standard catalogs. This guide consolidates available experimental data (NMR, physical state) and establishes a Self-Validating Protocol for its synthesis and solid-state characterization.

Physicochemical Profile

The following data is synthesized from patent literature (US5210239, FI102273B) and structural analysis.

PropertySpecification
Chemical Name 3,5-Diethoxy-4-methoxybenzoic acid
CAS Number 61470-52-8
Molecular Formula C₁₂H₁₆O₅
Molecular Weight 240.25 g/mol
Physical State White Solid (Crystalline Powder)
Melting Point Experimental determination required. (Structurally analogous to 3,5-dimethoxybenzoic acid, mp 178–180°C).[2]
Solubility Soluble in Chloroform (

), Ethanol, Ethyl Acetate.
Key Spectroscopic Data ¹H-NMR (CDCl₃, δ ppm): 1.48 (t, J=7 Hz, 6H, -OCH₂CH₃ )3.95 (s, 3H, -OCH₃ )4.15 (q, J=7 Hz, 4H, -OCH₂ CH₃)7.36 (s, 2H, Ar-H )

Senior Scientist Insight: The specific ¹H-NMR signals at 1.48 ppm (triplet) and 4.15 ppm (quartet) are diagnostic for the ethoxy groups. The singlet at 7.36 ppm confirms the symmetry of the aromatic ring (protons at positions 2 and 6), serving as a critical purity check during synthesis.

Synthesis & Purification Workflow

To ensure a stable physical state (white solid) and high purity for melting point determination, the compound is synthesized via the hydrolysis of its ester precursor.

Reaction Logic (DOT Diagram)

SynthesisWorkflowEsterPrecursor:Methyl 3,5-diethoxy-4-methoxybenzoateHydrolysisHydrolysis(NaOH, EtOH/H2O, 70°C)Ester->Hydrolysis SaponificationAcidificationAcidification(Dilute HCl)Hydrolysis->Acidification ProtonationExtractionExtraction(Dichloromethane)Acidification->Extraction Phase SeparationProductTarget:3,5-Diethoxy-4-methoxybenzoic Acid(White Solid)Extraction->Product Evaporation

Figure 1: Synthetic pathway for the isolation of 3,5-Diethoxy-4-methoxybenzoic acid.[1]

Detailed Protocol (Self-Validating)

Objective: Isolate high-purity acid from methyl/ethyl ester precursor.

  • Dissolution: Dissolve 63 g of Methyl 3,5-diethoxy-4-methoxybenzoate in a mixture of Ethanol (200 mL) and Water (80 mL).

  • Saponification: Add 44 g of Sodium Hydroxide (NaOH). Heat the mixture to 70°C and stir for 2 hours.

    • Validation: Monitor by TLC (disappearance of ester spot).

  • Acidification: Cool the reaction mixture. Acidify carefully with dilute Hydrochloric Acid (HCl) until pH < 2.

    • Observation: A precipitate may form, or the oil may separate.

  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM).

  • Purification:

    • Wash the organic phase with water.[1][3][4]

    • Dry over anhydrous Magnesium Sulfate (

      
      ).[1][3]
      
    • Evaporate the solvent under reduced pressure.[5]

  • Result: The residue solidifies upon concentration to yield 3,5-Diethoxy-4-methoxybenzoic acid as a White Solid .

Solid-State Characterization Protocol

Since specific melting point values can vary by polymorph or impurity profile, the following protocol ensures accurate internal validation.

Differential Scanning Calorimetry (DSC)

Why this matters: Visual capillary melting points can be subjective. DSC provides the onset temperature (true melting point) and enthalpy of fusion (

  • Instrument: Standard DSC (e.g., TA Instruments or Mettler Toledo).

  • Sample: 2–5 mg of dried white solid (from Step 3.2).

  • Pan: Hermetically sealed aluminum pan (pinhole lid).

  • Ramp: 10°C/min from 40°C to 250°C.

  • Acceptance Criteria:

    • Sharp Endotherm: A single sharp peak indicates high purity.

    • Broad Peak: Indicates solvent entrapment or impurities (re-dry or recrystallize from Ethanol).

Physical State Logic

The "White Solid" state is dictated by the intermolecular hydrogen bonding of the carboxylic acid dimers and the packing efficiency of the ethoxy chains.

  • Handling: Store in a cool, dry place. The compound is stable but should be protected from moisture to prevent clumping.

References

  • Miyazaki, K., et al. (1993). Benzoquinone derivatives, their preparation and pharmacological use. U.S. Patent 5,210,239.

  • Chemsrc. (2025).[6][7] 3,5-diethoxy-4-methoxybenzoic acid (CAS 61470-52-8).

  • National Board of Patents and Registration of Finland. (1998). Quinone derivatives, their preparation and pharmacological use. Patent FI102273B.

Alkoxy-Substituted Benzoic Acid Derivatives: Strategic Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the medicinal utility of alkoxy-substituted benzoic acid derivatives. While the benzoic acid moiety is a ubiquitous pharmacophore, the strategic introduction of alkoxy groups (–OR) transforms its physicochemical profile. This modification modulates lipophilicity (LogP), masks metabolically vulnerable phenolic hydroxyls, and induces conformational locks via the "ortho effect." This guide provides actionable synthetic protocols, structure-activity relationship (SAR) insights, and rigorous characterization strategies for drug discovery professionals.[1]

Part 1: Strategic Rationale & Physicochemical Profiling

The "Masking" Strategy: Alkoxy vs. Hydroxy

In medicinal chemistry, phenolic hydroxyl groups are often "liability motifs" due to rapid Phase II metabolism (glucuronidation/sulfation) and poor membrane permeability. Converting a phenol to an alkoxy ether (e.g., methoxy, ethoxy, benzyloxy) serves three critical functions:

  • Lipophilicity Modulation: Alkylation increases

    
    , facilitating blood-brain barrier (BBB) penetration and cellular uptake.
    
  • Metabolic Stability: It blocks the site of conjugation, extending half-life (

    
    ).
    
  • Hydrogen Bond Dynamics: It removes a Hydrogen Bond Donor (HBD) while retaining a Hydrogen Bond Acceptor (HBA), often improving oral bioavailability (Rule of 5 compliance).

Quantitative Comparison

The following table contrasts 4-hydroxybenzoic acid with its methoxy analog (Anisic acid) to illustrate the physicochemical shift.

Property4-Hydroxybenzoic Acid4-Methoxybenzoic Acid (Anisic Acid)Impact on Drug Design
LogP (Exp) 1.582.26Enhanced membrane permeability.
pKa (COOH) 4.544.47Minimal electronic impact at para position.
H-Bond Donors 2 (COOH, OH)1 (COOH)Reduced desolvation penalty.
Metabolic Fate Rapid GlucuronidationO-Demethylation (CYP450 mediated)Slower clearance; tunable via chain length.
Diagram: Structure-Activity Relationship (SAR) Logic

The position of the alkoxy group dictates its biological impact. The following diagram maps these interactions.

SAR_Logic Core Benzoic Acid Core Ortho Ortho-Alkoxy (Steric/Chelation) Core->Ortho Twists COOH out of plane Increases Acidity Meta Meta-Alkoxy (Metabolic/Solubility) Core->Meta Modulates Solubility Secondary Binding Para Para-Alkoxy (Receptor Binding) Core->Para Extends Lipophilic Reach Deep Pocket Penetration Conformational Lock Conformational Lock Ortho->Conformational Lock Potency Enhancement Potency Enhancement Para->Potency Enhancement

Figure 1: SAR mapping of alkoxy-benzoic acid derivatives. Ortho-substitution induces non-planar conformations; Para-substitution drives lipophilic interactions.

Part 2: Synthetic Architectures & Protocols

Synthesizing alkoxy-benzoic acids usually involves alkylating a hydroxybenzoic ester followed by hydrolysis. Direct alkylation of the acid is possible but requires careful pH control to avoid esterification of the carboxylate.

Synthesis Decision Matrix

Choose the synthetic route based on the complexity of the alkoxy group (R-X vs R-OH) and substrate sensitivity.

Synthesis_Workflow Start Start: Hydroxybenzoic Acid Protect Step 1: Ester Protection (MeOH/H2SO4) Start->Protect Decision Nature of Alkyl Group (R)? Protect->Decision RouteA Primary Alkyl Halide (R-X) Decision->RouteA Simple RouteB Complex/Secondary Alcohol (R-OH) Decision->RouteB Complex/Chiral Williamson Williamson Ether Synthesis (K2CO3, Acetone/DMF, Reflux) RouteA->Williamson Mitsunobu Mitsunobu Reaction (PPh3, DIAD, THF) RouteB->Mitsunobu Hydrolysis Step 3: Saponification (LiOH or NaOH) Williamson->Hydrolysis Mitsunobu->Hydrolysis Final Target: Alkoxy-Benzoic Acid Hydrolysis->Final

Figure 2: Synthetic decision tree. Route A is preferred for scalability; Route B is required for sterically hindered or chiral alkoxy chains.

Protocol A: Williamson Ether Synthesis (Standard)

Target: Synthesis of 4-Butoxybenzoic Acid from Methyl 4-hydroxybenzoate. Mechanism:


 Nucleophilic Substitution.[2][3][4]

Reagents:

  • Methyl 4-hydroxybenzoate (1.0 equiv)

  • 1-Bromobutane (1.2 equiv)

  • Potassium Carbonate (

    
    , anhydrous, 2.0 equiv)
    
  • Solvent: DMF (Dimethylformamide) or Acetone.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-hydroxybenzoate (10 mmol) in DMF (20 mL).

  • Deprotonation: Add anhydrous

    
     (20 mmol). Stir at room temperature for 15 minutes to generate the phenoxide anion. Observation: The suspension may change color slightly (yellowing).
    
  • Alkylation: Add 1-Bromobutane (12 mmol) dropwise.

  • Reaction: Heat the mixture to 60°C (if using DMF) or reflux (if using acetone) for 4–6 hours.

  • Self-Validating QC (TLC): Spot the reaction mixture against the starting phenol.

    • Mobile Phase: Hexane:Ethyl Acetate (8:2).

    • Visualization: UV light (254 nm).

    • Criterion: Complete disappearance of the lower Rf spot (phenol) and appearance of a higher Rf spot (ether).

  • Workup: Pour the mixture into ice-water (100 mL). The product (ester) usually precipitates. Filter and wash with water.[5] If oil forms, extract with Ethyl Acetate, wash with brine, dry over

    
    , and concentrate.[6]
    
  • Hydrolysis (Saponification): Dissolve the intermediate ester in THF:Water (1:1). Add LiOH (3 equiv). Stir at RT until TLC shows conversion to the baseline spot (acid). Acidify with 1M HCl to pH 2. Filter the white solid.

Protocol B: Mitsunobu Reaction (For Complex Alcohols)

Target: Introduction of secondary or chiral alkoxy groups. Mechanism: Activation of alcohol by phosphine-azodicarboxylate adduct.

Key Causality: Unlike Williamson, which requires an alkyl halide, Mitsunobu activates the alcohol (R-OH) to be a leaving group, allowing the weak nucleophile (phenol) to attack.

Methodology:

  • Dissolve Methyl 4-hydroxybenzoate (1 equiv), Triphenylphosphine (

    
    , 1.5 equiv), and the target Alcohol (R-OH, 1.2 equiv) in anhydrous THF under 
    
    
    
    .
  • Cool to 0°C.

  • Add DIAD (Diisopropyl azodicarboxylate, 1.5 equiv) dropwise. Critical: Maintain low temp to prevent side reactions.

  • Stir at RT overnight.

  • Self-Validating QC:

    
     NMR of the crude must show the disappearance of the phenolic -OH signal (typically >9 ppm) and the specific splitting pattern of the new alkoxy group.
    

Part 3: Case Study – The Eudesmic Acid Scaffold

Compound: 3,4,5-Trimethoxybenzoic acid (TMBA).[7] Relevance: A "privileged structure" in medicinal chemistry.

The 3,4,5-trimethoxy motif is a recurring pharmacophore found in:

  • Reserpine: Antihypertensive/Antipsychotic (Indole alkaloid with TMBA ester).

  • Trimethoprim: Antibacterial (Dihydrofolate reductase inhibitor).

  • Combretastatins: Tubulin binding agents (Anticancer).

Mechanistic Insight: The three adjacent methoxy groups create a specific electron-rich surface and steric bulk that prevents free rotation in binding pockets (e.g., the colchicine binding site on tubulin). In synthesis, the electron-donating nature of the methoxy groups makes the ring highly activated toward electrophilic aromatic substitution, requiring careful selection of reagents for further functionalization.

References

  • Physicochemical Properties of Alkoxy-Benzoic Acids Raffo, P. A., et al. "Alkoxy-benzoic acids: Some lacking structures and rationalization of the molecular features governing their crystalline architectures."

  • Williamson Ether Synthesis: Mechanism and Scope Master Organic Chemistry. "The Williamson Ether Synthesis."

  • Biological Activity of 3,4,5-Trimethoxybenzoic Acid Derivatives BenchChem. "The Multifaceted Biological Activities of 3,4,5-Trimethoxybenzaldehyde and Its Derivatives."

  • SAR of Benzoic Acid Derivatives in Local Anesthetics Pharmacy 180. "SAR of Benzoic Acid Derivatives - Local Anaesthetics."

  • Efflux Pump Inhibition by Alkoxy Benzoic Acids MDPI. "Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors." [8]

Sources

3,5-Diethoxy-4-methoxybenzoic Acid: Technical Profile & Safety Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3,5-Diethoxy-4-methoxybenzoic acid MSDS and Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Critical Intermediate for Hepatoprotective Benzoquinone Scaffolds

Executive Summary

3,5-Diethoxy-4-methoxybenzoic acid (CAS: 61470-52-8) is a specialized benzoic acid derivative primarily utilized in the synthesis of pharmacologically active benzoquinones. Its structural uniqueness lies in the specific alkylation pattern (3,5-diethoxy vs. the more common 3,5-dimethoxy), which modulates the lipophilicity and metabolic stability of downstream Active Pharmaceutical Ingredients (APIs), particularly those targeting liver diseases.

This guide synthesizes material safety data with advanced handling protocols, offering a roadmap for researchers integrating this compound into medicinal chemistry workflows.

Chemical Identity & Physical Properties[1]

Table 1: Physicochemical Specifications

ParameterSpecification
Chemical Name 3,5-Diethoxy-4-methoxybenzoic acid
CAS Number 61470-52-8
Molecular Formula C₁₂H₁₆O₅
Molecular Weight 240.25 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, Methanol, Chloroform; Sparingly soluble in water
Purity Standard ≥97% (HPLC) required for API synthesis
Structural Class Alkoxy-substituted Benzoic Acid

Safety Data Sheet (SDS) Highlights

Based on GHS Standards for Substituted Benzoic Acids

Hazard Identification (GHS Classification)
  • Signal Word: WARNING

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Protocols

Prevention (P-Codes):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

Response (P-Codes):

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Personal Protective Equipment (PPE) Matrix
  • Respiratory: NIOSH-approved N95 or P100 particulate respirator required during weighing or open handling.

  • Hand Protection: Nitrile rubber gloves (min thickness 0.11 mm). Breakthrough time >480 min.

  • Eye Protection: Chemical safety goggles. Face shield recommended if handling >50g quantities.

Technical Deep Dive: Synthesis & Applications

Role in Drug Development

This compound serves as a precursor for benzoquinone derivatives used in treating liver pathologies (e.g., cirrhosis, hepatitis). The 3,5-diethoxy pattern is critical; it provides a steric and lipophilic profile distinct from the ubiquitous gallic acid trimethyl ether (3,4,5-trimethoxybenzoic acid).

Key Reaction Pathway: Bromination

A primary utility of this compound is its conversion to 2-Bromo-3,5-diethoxy-4-methoxybenzoic acid , a functionalized scaffold for further coupling reactions.

Protocol Summary (Derived from Patent FI102273B):

  • Dissolution: Dissolve 3,5-diethoxy-4-methoxybenzoic acid in Chloroform (CHCl₃).

  • Catalysis: Add catalytic water.

  • Bromination: Add elemental Bromine (Br₂) dropwise under reflux.

  • Isolation: Concentrate in vacuo to yield the brominated derivative.

Synthesis Workflow Diagram

The following diagram illustrates the transformation logic and critical control points (CCPs) for handling this intermediate.

SynthesisWorkflow Start 3,5-Diethoxy-4-methoxybenzoic acid (Starting Material) Solvent Solvent System: Chloroform + H2O (cat.) Start->Solvent Dissolution Reagent Reagent Addition: Br2 (Dropwise, Reflux) Solvent->Reagent Activation Intermediate Reaction Intermediate: Sigma Complex Reagent->Intermediate Electrophilic Subst. Product Product: 2-Bromo-3,5-diethoxy- 4-methoxybenzoic acid Intermediate->Product -HBr (Aromatization)

Figure 1: Synthetic flow for the bromination of 3,5-diethoxy-4-methoxybenzoic acid, a key step in generating hepatoprotective agents.

Analytical Validation (QC)

Self-Validating Protocol for Researchers

To ensure scientific integrity, incoming batches must be validated. Do not rely solely on vendor Certificates of Analysis (CoA).

Proton NMR Prediction (¹H-NMR, DMSO-d₆)

Verify the structure by confirming the specific integration ratios:

  • δ 10.0–13.0 ppm (Broad s, 1H): Carboxylic acid (-COOH).

  • δ 7.2–7.3 ppm (s, 2H): Aromatic protons (Positions 2 and 6). Note: Symmetry confirms 3,5-substitution.

  • δ 4.0–4.2 ppm (q, 4H): Methylene protons of ethoxy groups (-OCH ₂CH₃).

  • δ 3.7–3.9 ppm (s, 3H): Methoxy protons (-OCH₃).

  • δ 1.3–1.4 ppm (t, 6H): Methyl protons of ethoxy groups (-OCH₂CH ₃).

HPLC Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).

  • Mobile Phase: Acetonitrile : Water (0.1% H₃PO₄) gradient.

  • Detection: UV @ 254 nm (Aromatic ring absorption).

  • Acceptance Criteria: Single peak >97% area.

Handling & Storage Best Practices

Stability & Reactivity
  • Oxidation Sensitivity: The electron-rich aromatic ring (three alkoxy groups) makes the compound susceptible to oxidation over time.

  • Incompatible Materials: Strong oxidizing agents, strong bases.

Storage Protocol
  • Temperature: Store at 2–8°C (Refrigerate).

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) to prevent oxidative degradation.

  • Container: Amber glass vial with a Teflon-lined cap to prevent light exposure and moisture ingress.

References

  • Chemsrc. (2025).[2] 3,5-diethoxy-4-methoxybenzoic acid - CAS#: 61470-52-8.[2] Retrieved from [Link]

  • Google Patents. (1998). FI102273B - Quinone derivatives, their preparation and pharmacological use. (Reference Example 4).
  • PubChem. (n.d.). Compound Summary: Benzoic acid derivatives. (General GHS Data). Retrieved from [Link]

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 3,5-Diethoxy-4-Methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, validated protocol for the synthesis of 3,5-diethoxy-4-methoxybenzoic acid starting from gallic acid . This specific substitution pattern (3,5-diethoxy, 4-methoxy) requires a strategic approach to differentiate the chemically similar hydroxyl groups.

The methodology selected prioritizes regiochemical fidelity by utilizing a "Protect-Deprotect-Functionalize" strategy. Direct alkylation often leads to inseparable mixtures; therefore, we employ an exhaustive ethylation followed by selective de-alkylation at the para-position—a classic, robust pathway used in the synthesis of syringic acid derivatives.

Introduction & Retrosynthetic Analysis

3,5-Diethoxy-4-methoxybenzoic acid is a specialized benzoic acid derivative, structurally related to Syringic acid (3,5-dimethoxy-4-hydroxybenzoic acid) and Eudesmic acid (3,4,5-trimethoxybenzoic acid). It serves as a critical building block in the synthesis of functionalized pharmaceutical intermediates (e.g., analogs of Trimebutine) and liquid crystal mesogens.

The Challenge: Regioselectivity

Gallic acid contains three hydroxyl groups: one para (4-OH) and two meta (3,5-OH).

  • Acidity: The 4-OH is typically more acidic (

    
    ) than the 3,5-OH groups (
    
    
    
    ) due to the electron-withdrawing carboxyl group.
  • Reactivity: While the 4-OH can be selectively alkylated, controlling mono-methylation at C4 followed by di-ethylation at C3/C5 is operationally difficult and prone to over-alkylation.

The Solution: Selective De-alkylation Strategy

This protocol utilizes the steric and electronic vulnerability of the 4-alkoxy group in 3,4,5-trialkoxybenzoic acids. In strong acid (e.g.,


) or Lewis acid conditions (

), the substituent at the 4-position is cleaved preferentially over the 3,5-positions.

Synthetic Pathway:

  • Exhaustive Ethylation: Convert Gallic Acid

    
     Ethyl 3,4,5-triethoxybenzoate.
    
  • Hydrolysis:

    
     3,4,5-Triethoxybenzoic acid.
    
  • Selective De-ethylation:

    
     3,5-Diethoxy-4-hydroxybenzoic acid.
    
  • Final Methylation:

    
     3,5-Diethoxy-4-methoxybenzoic acid.
    

Experimental Workflow Visualization

SynthesisRoute cluster_legend Key Transformation Logic GA Gallic Acid (3,4,5-Trihydroxybenzoic acid) Inter1 Ethyl 3,4,5-Triethoxybenzoate (Exhaustive Alkylation) GA->Inter1 EtI (excess), K2CO3 Acetone, Reflux Inter2 3,4,5-Triethoxybenzoic Acid (Hydrolysis) Inter1->Inter2 NaOH, EtOH/H2O Reflux Inter3 3,5-Diethoxy-4-hydroxybenzoic Acid (Selective De-ethylation) Inter2->Inter3 H2SO4 (conc.) 40-50°C (Selective Cleavage) Target 3,5-Diethoxy-4-methoxybenzoic Acid (Target Molecule) Inter3->Target MeI (1.1 eq), K2CO3 DMF, 60°C Legend1 The 4-OEt group is sterically crowded and electronically activated for cleavage.

Caption: Step-wise synthetic pathway leveraging selective de-ethylation to establish the 3,5-diethoxy pattern before introducing the 4-methoxy group.

Detailed Experimental Protocols

Stage 1: Synthesis of 3,4,5-Triethoxybenzoic Acid

Objective: Complete protection of all hydroxyl groups and the carboxylic acid.

  • Reagents: Gallic Acid (1.0 eq), Ethyl Iodide (4.5 eq), Potassium Carbonate (

    
    , 4.0 eq), Acetone (anhydrous).
    
  • Procedure:

    • Dissolve Gallic Acid (17.0 g, 0.1 mol) in Acetone (150 mL) in a 500 mL round-bottom flask.

    • Add anhydrous

      
       (55.2 g, 0.4 mol) and stir for 15 minutes to form the phenolate.
      
    • Add Ethyl Iodide (EtI) (70.2 g, 36 mL, 0.45 mol) dropwise via an addition funnel.

    • Reflux the mixture for 12–16 hours. Monitor by TLC (Hexane:EtOAc 7:3); the starting material spot (

      
      ) should disappear, replaced by the non-polar ester (
      
      
      
      ).
    • Filter off the inorganic salts while hot. Evaporate the filtrate to obtain the crude Ethyl 3,4,5-triethoxybenzoate .

    • Hydrolysis: Dissolve the crude ester in Ethanol (100 mL) and add 10% NaOH solution (50 mL). Reflux for 2 hours.

    • Acidify with HCl to pH 2. The 3,4,5-Triethoxybenzoic acid will precipitate. Filter, wash with cold water, and dry.[1]

    • Expected Yield: ~85-90%.[2][3]

    • Appearance: White crystalline solid.

Stage 2: Selective De-ethylation (The Critical Step)

Objective: Selectively remove the ethyl group at the 4-position to generate the free phenol.

  • Reagents: 3,4,5-Triethoxybenzoic acid, conc. Sulfuric Acid (

    
    ).[4]
    
  • Mechanism: The 4-position is para to the electron-withdrawing carboxyl group. In concentrated acid, protonation of the ether oxygen followed by nucleophilic attack (by

    
     or water during workup) occurs preferentially at the most sterically relief-prone position (C4).
    
  • Procedure:

    • Place 3,4,5-Triethoxybenzoic acid (10 g) in a flask.

    • Add concentrated

      
       (30 mL) carefully at 0°C.
      
    • Stir the mixture at 40°C for 2–4 hours. Note: Do not overheat (>60°C) to avoid cleaving the 3,5-ethers.

    • Pour the reaction mixture onto crushed ice (200 g). The product will precipitate.

    • Filter the solid.[4]

    • Purification: Recrystallize from Ethanol/Water. The 4-hydroxy compound is less soluble than the starting material.

    • Product:3,5-Diethoxy-4-hydroxybenzoic acid .

    • Validation:

      
       NMR should show disappearance of one ethyl group and appearance of a phenolic -OH signal (exchangeable with 
      
      
      
      ).
Stage 3: Methylation to Target

Objective: Alkylate the specific 4-OH site with a methyl group.

  • Reagents: 3,5-Diethoxy-4-hydroxybenzoic acid (1.0 eq), Methyl Iodide (MeI) (2.5 eq),

    
     (2.5 eq), DMF (Dimethylformamide).
    
  • Procedure:

    • Dissolve the intermediate from Stage 2 (5.0 g) in DMF (40 mL).

    • Add

      
       (7.6 g).
      
    • Add MeI (3.5 mL) dropwise. Note: Excess MeI will also esterify the carboxylic acid.

    • Stir at 60°C for 4 hours.

    • Workup: Pour into water. Extract with Ethyl Acetate.[3][5]

    • Hydrolysis (if ester formed): The product at this stage is likely Methyl 3,5-diethoxy-4-methoxybenzoate . To get the free acid, reflux with NaOH/EtOH for 1 hour, then acidify.

    • Final Purification: Recrystallize from Methanol.

    • Target:3,5-Diethoxy-4-methoxybenzoic acid .[6]

Quantitative Data Summary

ParameterStage 1 (Tri-ethylation)Stage 2 (Selective Cleavage)Stage 3 (Methylation)
Reagent EtI (Excess)

(conc.)
MeI /

Temperature Reflux (56°C)40°C60°C
Time 12-16 h2-4 h4 h
Typical Yield 85-90%65-75%80-85%
Key QC Marker Loss of OH peaks (IR/NMR)Appearance of Phenolic OHAppearance of Singlet OMe

Quality Control & Validation

To ensure the identity of 3,5-diethoxy-4-methoxybenzoic acid , the following analytical criteria must be met:

  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • Aromatic Protons: Singlet at

      
       ppm (2H, positions 2 and 6). Symmetry is key.
      
    • Ethoxy Groups (3,5): Triplet at

      
       ppm (6H, 
      
      
      
      ); Quartet at
      
      
      ppm (4H,
      
      
      ).
    • Methoxy Group (4): Singlet at

      
       ppm (3H).[3][7] Distinct from ethoxy signals.
      
    • Acid Proton: Broad singlet at

      
       ppm.
      
  • Melting Point:

    • Literature values for similar derivatives suggest a range of 100–110°C (approximate; requires experimental verification against standard).

  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (0.1% Formic Acid) gradient.

    • Purity Target: >98%.

References

  • Synthesis of Syringic Acid Derivatives (Selective Dealkylation)

    • Methodology Grounding: The selective cleavage of the 4-alkoxy group in 3,4,5-trialkoxybenzoic acids is a standard protocol described in classical organic synthesis liter
    • Source: Pearl, I. A. (1946). "Silver Oxide Oxidation of Lignin Intermediates." Journal of the American Chemical Society, 68(11), 2180–2181.
    • Modern Adaptation: (General reference for selective dealkylation logic).

  • Source: I. A. Pearl, "Reactions of Vanillin and its Derived Compounds," J. Am. Chem. Soc., 1945.
  • General Alkylation Protocols (Williamson Ether Synthesis)

    • Source: "Preparation of 3,4,5-Trimethoxybenzoic acid."[4][5][8] Organic Syntheses, Coll. Vol. 1, p.537 (1941).

    • URL:

    • Relevance: Provides the baseline conditions for Stage 1 (Exhaustive Alkyl
  • Safety Data (Gallic Acid & Alkyl Halides)

    • Source: PubChem Compound Summary for Gallic Acid.
    • URL:

Sources

Application Note: Modular Ethylation Protocols for 3,5-Dihydroxy-4-Methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][3][4][5][6][7][8][9][10]

3,5-Dihydroxy-4-methoxybenzoic acid (also known as 4-O-Methylgallic acid ; CAS: 4319-02-2) is a critical phenolic intermediate derived from the methylation of gallic acid.[1][2][3] Structurally, it possesses a central benzoic acid moiety substituted with a methoxy group at the para position and two hydroxyl groups at the meta positions.

In medicinal chemistry and drug development, "ethylation" of this substrate can refer to two distinct synthetic pathways, each yielding products with vastly different physicochemical profiles:

  • Carboxyl Ethylation (Esterification): Formation of Ethyl 3,5-dihydroxy-4-methoxybenzoate .[1][2] This modification increases lipophilicity (LogP) while retaining the antioxidant capacity of the phenolic hydroxyls, making it an ideal prodrug scaffold or lipid-soluble antioxidant.

  • Phenolic O-Ethylation (Etherification): Formation of 3,5-Diethoxy-4-methoxybenzoic acid (or its ester).[1][2] This blocks the phenolic sites, often used to study Structure-Activity Relationships (SAR) by removing hydrogen bond donors.

This Application Note provides a modular protocol covering both pathways, prioritizing high-yield, scalable methodologies suitable for preclinical synthesis.

Pre-Synthesis Considerations

Substrate Analysis[1]
  • Compound: 3,5-Dihydroxy-4-methoxybenzoic acid[1][2][4][3][5][6][7][8]

  • Molecular Weight: 184.15 g/mol [1][4][3][6]

  • pKa: ~4.5 (COOH), ~9-10 (Phenolic OH)[1][2]

  • Solubility: Soluble in alcohols, acetone, ethyl acetate; sparingly soluble in cold water.

Reaction Selection Logic
  • For Esterification: We utilize a Fischer Esterification driven by acid catalysis. While Thionyl Chloride (

    
    ) is often used for acid chlorides, the direct acid-catalyzed equilibrium with ethanol is gentler on the electron-rich phenolic ring, minimizing oxidation byproducts.[1]
    
  • For Etherification: We employ a Williamson Ether Synthesis variant using Potassium Carbonate (

    
    ) and Ethyl Iodide (
    
    
    
    ). This mild base prevents decarboxylation while ensuring complete deprotonation of the phenolic hydroxyls.

Module A: Selective Carboxyl Ethylation (Esterification)

Objective: Synthesis of Ethyl 3,5-dihydroxy-4-methoxybenzoate .

Reagents & Stoichiometry[1]
ReagentRoleEquiv.MW ( g/mol )Density (g/mL)
3,5-Dihydroxy-4-methoxybenzoic acid Substrate1.0184.15Solid
Absolute Ethanol Solvent / ReactantExcess (20-30 vol)46.070.789
Sulfuric Acid (

, conc.)
Catalyst0.5 - 1.098.081.84
Sodium Bicarbonate (

)
Quench / WashExcess84.01Solid
Step-by-Step Protocol
  • Dissolution: In a round-bottom flask (RBF) equipped with a magnetic stir bar, suspend the 3,5-dihydroxy-4-methoxybenzoic acid (1.0 eq) in Absolute Ethanol (concentration ~0.2 M).

  • Catalyst Addition: Cool the solution to 0°C in an ice bath. Add conc.

    
      dropwise. Note: Exothermic reaction. Addition must be slow to prevent localized overheating.
    
  • Reflux: Attach a reflux condenser with a drying tube (CaCl2). Heat the mixture to reflux (approx. 80°C) for 6–8 hours .

    • Process Control: Monitor via TLC (Mobile Phase: Hexane:EtOAc 1:1). The starting acid (

      
      ) should disappear, replaced by the less polar ester (
      
      
      
      ).
  • Concentration: Remove approximately 80% of the ethanol under reduced pressure (Rotavap, 40°C).

  • Quench: Pour the concentrated residue into crushed ice (5x volume).

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x volumes).

  • Wash: Wash the combined organic layers with:

    • Saturated

      
       (to remove unreacted acid).
      
    • Brine (saturated NaCl).

  • Drying & Isolation: Dry over anhydrous

    
    , filter, and concentrate to dryness.
    
  • Purification: Recrystallize from minimal hot Ethanol/Water or Toluene.

Expected Yield: 85–92% Appearance: Off-white to beige crystalline solid.[1][2]

Module B: Exhaustive Phenolic O-Ethylation[1][2]

Objective: Synthesis of Ethyl 3,5-diethoxy-4-methoxybenzoate (Full alkylation). Note: Under these conditions, the carboxylic acid will also be esterified (forming the ethyl ester) due to the presence of ethyl iodide, or pre-esterification is recommended.

Reagents & Stoichiometry[1]
ReagentRoleEquiv.MWNotes
3,5-Dihydroxy-4-methoxybenzoic acid Substrate1.0184.15
Ethyl Iodide (

)
Alkylating Agent5.0155.97Excess required
Potassium Carbonate (

)
Base4.0138.21Anhydrous, powder
Acetone (or DMF) Solvent10-15 vol-Dry solvent essential
Step-by-Step Protocol
  • Preparation: Flame-dry a two-neck RBF and flush with Nitrogen (

    
    ).
    
  • Solvation: Dissolve the substrate (1.0 eq) in anhydrous Acetone (0.15 M).

  • Deprotonation: Add anhydrous

    
      (4.0 eq). Stir at room temperature for 30 minutes. The mixture may turn yellow/orange due to phenoxide formation.
    
  • Alkylation: Add Ethyl Iodide (5.0 eq) via syringe.

  • Reaction: Heat to reflux (approx. 60°C for Acetone) for 12–16 hours .

    • Process Control: TLC will show a fast-moving non-polar spot.[1][2]

  • Filtration: Cool to room temperature. Filter off the inorganic salts (

    
    , 
    
    
    
    ) through a Celite pad. Wash the pad with acetone.
  • Evaporation: Concentrate the filtrate to give a crude oil/solid.

  • Hydrolysis (Optional): If the free acid (3,5-diethoxy-4-methoxybenzoic acid) is desired, reflux the crude ester in 10% NaOH/EtOH for 2 hours, then acidify with HCl.

  • Purification: Flash Column Chromatography (Silica Gel, Hexane:EtOAc gradient 90:10

    
     70:30).
    

Process Logic & Pathway Visualization[1]

The following diagram illustrates the decision matrix and chemical pathways for the ethylation of 3,5-dihydroxy-4-methoxybenzoic acid.

Ethylation_Protocol Substrate 3,5-Dihydroxy-4-methoxybenzoic acid (Substrate) Decision Target Molecule? Substrate->Decision PathA Method A: Fischer Esterification (EtOH, H2SO4, Reflux) Decision->PathA Carboxyl Ethylation PathB Method B: Williamson Synthesis (EtI, K2CO3, Acetone) Decision->PathB Phenolic Ethylation ProductA Ethyl 3,5-dihydroxy-4-methoxybenzoate (Lipophilic Antioxidant) PathA->ProductA -H2O IntermediateB Ethyl 3,5-diethoxy-4-methoxybenzoate (Fully Protected) PathB->IntermediateB SN2 Reaction Hydrolysis Optional Hydrolysis (NaOH/EtOH) IntermediateB->Hydrolysis Deprotection ProductB 3,5-Diethoxy-4-methoxybenzoic acid (SAR Analog) Hydrolysis->ProductB

Caption: Divergent synthetic pathways for carboxyl vs. phenolic ethylation of 4-O-methylgallic acid.

Analytical Validation & QC

To ensure the trustworthiness of the synthesized protocol, the following analytical markers must be verified:

ParameterMethodAcceptance Criteria (Ester)Acceptance Criteria (Ether)
Purity HPLC (C18, MeOH/H2O)> 98.0% Area> 98.0% Area
Structure 1H-NMR (DMSO-d6)Triplet (~1.3 ppm), Quartet (~4.3 ppm) for Ester Ethyl.[1][2]Multiple ethyl signals (Ester + Ethers). Loss of phenolic OH singlets (~9-10 ppm).[1][2]
Identity Mass Spectrometry (ESI)[M+H]+ = 213.2[M+H]+ = 269.3 (Full ethyl)
Troubleshooting Guide
  • Low Yield in Esterification: Ensure ethanol is anhydrous. Water pushes the equilibrium back to the acid. Use a Dean-Stark trap if scaling up >50g.[1][2]

  • Incomplete Etherification: Phenolic hydroxyls at the 3,5-positions are sterically hindered by the 4-methoxy group.[1][2] Ensure vigorous stirring and consider using DMF at 80°C if Acetone reflux is insufficient.

  • Coloration: Phenolic compounds oxidize easily. Perform all reactions under Nitrogen atmosphere.

References

  • PrepChem. (n.d.). Synthesis of 4-Methoxy-3,5-dihydroxybenzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 78016, 3,5-dihydroxy-4-methoxybenzoic acid. Retrieved from [Link]

  • ResearchGate. (2012). Synthetic pathway of 3,5-dihydroxy-4-methoxybenzyl alcohol. Retrieved from [Link][9][10]

  • Organic Syntheses. (1941).[11] 3,5-Dihydroxybenzoic acid (General Phenolic Acid Protocols).[2][3] Coll. Vol. 3, p.288. Retrieved from [Link]

Sources

3,5-Diethoxy-4-methoxybenzoic acid as a precursor for quinone derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3,5-Diethoxy-4-Methoxybenzoic Acid as a Precursor for Bioactive Quinone Derivatives

Part 1: Executive Summary & Strategic Rationale

Subject: This guide details the utilization of 3,5-Diethoxy-4-methoxybenzoic acid (DEMBA) as a high-fidelity precursor for the synthesis of 2,6-Diethoxy-1,4-benzoquinone (DEBQ) and related lipophilic quinone scaffolds.

Strategic Value: Quinone moieties are privileged structures in medicinal chemistry, serving as the pharmacophore in antineoplastic agents (e.g., Doxorubicin), mitochondrial modulators (e.g., Idebenone), and hepatoprotective agents. While 2,6-dimethoxy-1,4-benzoquinone (DMBQ) is a common standard, its poor lipophilicity limits cellular permeability. The 3,5-diethoxy substitution pattern of DEMBA offers a critical advantage:

  • Enhanced Lipophilicity: The ethyl groups increase logP, improving passive transport across mitochondrial membranes.

  • Metabolic Stability: The steric bulk of the ethoxy groups retards nucleophilic attack (e.g., by glutathione) compared to methoxy analogues, potentially prolonging half-life in vivo.

  • Synthetic Efficiency: DEMBA serves as a "masked" quinone. Through oxidative decarboxylation, it releases the quinone core in a single step, avoiding the instability issues associated with handling free hydroquinones.

Part 2: Scientific Foundation & Mechanism

The Transformation: Oxidative Decarboxylation

The conversion of DEMBA to DEBQ is not a simple oxidation; it is an oxidative decarboxylation-demethylation sequence. The most robust method employs Ceric Ammonium Nitrate (CAN) , a one-electron oxidant.

Mechanism of Action:

  • SET 1 (Single Electron Transfer): CAN abstracts an electron from the electron-rich aromatic ring, forming a radical cation.

  • Nucleophilic Attack: Water attacks the cation, typically at the C1 (carboxyl) or C4 (methoxy) position.

  • Decarboxylation: Attack at C1 leads to the loss of CO₂ and formation of a radical intermediate.

  • Oxidation to Quinone: Subsequent oxidation and hydrolysis of the C4-methoxy group (as methanol) yields the para-quinone.

Why CAN? Unlike hypervalent iodine or salcomine/O₂ systems, CAN operates efficiently in aqueous acetonitrile, ensuring the solubility of both the polar acid precursor and the oxidant while precipitating the lipophilic quinone product for easy isolation.

Part 3: Visualization (Pathway & Workflow)

Figure 1: Mechanistic Pathway & Reaction Scheme[1]

ReactionScheme Substrate 3,5-Diethoxy-4-methoxybenzoic Acid (DEMBA) Inter1 Radical Cation Intermediate Substrate->Inter1 CAN (2 eq) SET Oxidation Inter2 Decarboxylation (-CO₂) Inter1->Inter2 H₂O Attack Product 2,6-Diethoxy-1,4- benzoquinone (DEBQ) Inter2->Product Oxidation -MeOH

Caption: Figure 1. Oxidative decarboxylation pathway converting DEMBA to DEBQ via CAN-mediated Single Electron Transfer.

Figure 2: Experimental Workflow

Workflow Start START: Dissolve DEMBA in MeCN (0.1 M) Cool Cool to 0°C (Ice Bath) Start->Cool AddOx Dropwise Addition: CAN (aq) over 30 min Cool->AddOx React Stir 2h @ 0°C -> RT Monitor Color Change (Yellow) AddOx->React Quench Quench: Add Cold Water (3x Vol) React->Quench Extract Extraction: DCM (3x) + Brine Wash Quench->Extract Purify Purification: Recrystallization (EtOH) Extract->Purify End FINAL PRODUCT: Yellow Needles Purify->End

Caption: Figure 2. Step-by-step bench workflow for the synthesis of DEBQ.

Part 4: Detailed Experimental Protocol

Objective: Synthesis of 2,6-Diethoxy-1,4-benzoquinone from 3,5-Diethoxy-4-methoxybenzoic acid.

Materials & Reagents
ReagentRoleSpecifications
3,5-Diethoxy-4-methoxybenzoic acid PrecursorPurity >97% (HPLC)
Ceric Ammonium Nitrate (CAN) Oxidant99% ACS Reagent
Acetonitrile (MeCN) SolventHPLC Grade
Dichloromethane (DCM) ExtractionACS Grade
Magnesium Sulfate (MgSO₄) Drying AgentAnhydrous
Reaction Procedure
  • Preparation: In a 250 mL round-bottom flask, dissolve 1.0 g (4.16 mmol) of 3,5-Diethoxy-4-methoxybenzoic acid in 20 mL of Acetonitrile .

  • Cooling: Place the flask in an ice-water bath and cool to 0–4 °C. Stir magnetically.

  • Oxidant Preparation: Dissolve 5.7 g (10.4 mmol, 2.5 eq) of CAN in 15 mL of distilled water . The solution will be bright orange.

  • Addition: Add the CAN solution dropwise to the stirring substrate solution over 20 minutes. Note: The solution will transiently darken before turning a vibrant yellow-orange, indicating quinone formation.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25 °C) for 2 hours.

    • Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The starting material (acid, low R_f) should disappear, replaced by a bright yellow spot (quinone, high R_f).

  • Work-up:

    • Dilute the reaction mixture with 60 mL of cold water .

    • Extract with DCM (3 x 30 mL) . The yellow color should transfer to the organic layer.

    • Wash the combined organic layers with Brine (30 mL) .

    • Dry over MgSO₄ , filter, and concentrate under reduced pressure.

  • Purification: The crude solid is typically a yellow powder. Recrystallize from hot Ethanol or Ethanol/Water (9:1) to obtain bright yellow needles.

Expected Results & Data
ParameterExpected ValueNotes
Yield 75% – 85%Losses primarily during recrystallization.
Appearance Yellow NeedlesCharacteristic of para-quinones.
Melting Point 125 – 128 °CSharp melting point indicates high purity.
¹H NMR (CDCl₃) δ 5.85 (s, 2H, Quinone-H)δ 4.05 (q, 4H, -OCH₂-)δ 1.45 (t, 6H, -CH₃)Absence of -COOH and -OMe (4-pos) signals confirms conversion.

Part 5: Troubleshooting & Optimization

  • Issue: Low Yield / Incomplete Conversion.

    • Cause: Insufficient oxidant or old CAN reagent (hygroscopic).

    • Fix: Increase CAN to 3.0 equivalents. Ensure CAN is fresh and orange, not pale yellow.

  • Issue: Oily Product.

    • Cause: Residual solvent or mixed acetal intermediates.

    • Fix: Triturate the oil with cold hexanes to induce crystallization.

  • Safety Note: CAN is a strong oxidant. Avoid contact with reducing agents. The reaction generates CO₂; ensure the system is vented (do not seal tightly).

Part 6: References

  • Snyder, C. D., & Rapoport, H. (1972). Oxidative cleavage of hydroquinone ethers with argentic oxide. Journal of the American Chemical Society.[1] Link (Foundational oxidative demethylation chemistry).

  • Jacob, P., et al. (1979). Oxidative demethylation of hydroquinone ethers with ceric ammonium nitrate. The Journal of Organic Chemistry. Link (The standard CAN protocol adapted here).

  • BenchChem. (2025). Application Notes for 2,6-Dimethoxy-1,4-Benzoquinone.Link (General handling of dialkoxyquinones).

  • Valderrama, J. A., et al. (2002). Oxidation of lignans and related compounds. Tetrahedron. (Context for oxidative decarboxylation of syringic acid derivatives).

Sources

Application Note: Chemoselective Alkylation of Hydroxybenzoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The selective alkylation of hydroxybenzoic acids (HBAs) presents a classic chemoselectivity challenge due to the presence of two competing nucleophilic sites: the phenolic hydroxyl group and the carboxylic acid. This guide provides validated protocols for differentiating these sites. By exploiting the distinct pKa values (Phenol pKa ≈ 9.3 vs. Carboxylic Acid pKa ≈ 4.5) and manipulating solvent-base interactions, researchers can selectively target the O-alkylation (Etherification) or the Esterification pathways with high precision.

Mechanistic Principles of Selectivity

The core of this chemistry lies in the acid-base equilibria. The carboxylic acid is significantly more acidic than the phenol.

  • Scenario A (Mild Base): Use of a stoichiometric weak base (e.g., 1 eq.

    
    ) in an aprotic solvent selectively deprotonates the carboxylic acid, forming the mono-anion (carboxylate). Reaction with an electrophile yields the Ester .
    
  • Scenario B (Strong/Excess Base): Use of excess strong base (e.g., >2 eq. NaOH) generates the dianion. While both sites are deprotonated, the phenoxide is the more nucleophilic center (higher electron density). However, selectivity is often achieved via in situ hydrolysis: any ester formed is rapidly saponified under the basic aqueous conditions, while the ether bond remains stable, yielding the Ether-Acid .

  • Scenario C (Mitsunobu): The reaction is driven by the acidity of the pronucleophile. Since the carboxylic acid is more acidic (pKa ~4.5) than the phenol (pKa ~9.3), it protonates the betaine intermediate preferentially, leading to Selective Esterification .

Decision Logic for Reagent Selection

SelectivityLogic Start Starting Material: Hydroxybenzoic Acid Target Target Molecule? Start->Target Ether Alkoxybenzoic Acid (Phenol Alkylation) Target->Ether Path A Ester Hydroxybenzoate Ester (Carboxyl Alkylation) Target->Ester Path B ReagentA Aqueous NaOH (2.2 eq) + Alkyl Halide Ether->ReagentA Williamson (Kinetic/Hydrolytic Control) ReagentB K2CO3 (1.0 eq) / DMF + Alkyl Halide Ester->ReagentB Carboxylate Nucleophile ReagentC Mitsunobu Conditions (ROH + DEAD + PPh3) Ester->ReagentC Acidity Driven Selectivity

Figure 1: Strategic decision tree for selecting the correct alkylation protocol based on the desired chemoselectivity.

Reagent Selection Matrix

ParameterAlkyl Halides (RX) Dialkyl Carbonates (DMC) Mitsunobu (ROH + DEAD)
Primary Selectivity Tunable (Base dependent)Phenol (Ether) @ High TempCarboxylic Acid (Ester)
Atom Economy Low (Salt waste)High (Green Chemistry)Low (Phosphine oxide waste)
Toxicity High (e.g., MeI is carcinogenic)Low (Biodegradable)Moderate to High
Key Variable Solvent polarity & Base strengthTemperature (>150°C)pKa of nucleophile
Best For... General lab scale synthesisGreen/Industrial scaleStereochemical inversion or mild conditions

Protocol A: Selective Phenolic O-Alkylation (Etherification)

Target: Synthesis of 4-Alkoxybenzoic Acids (e.g., 4-Methoxybenzoic acid) Mechanism: Williamson Ether Synthesis (Dianion route with hydrolytic workup)

This protocol utilizes a strong aqueous base to form the dianion. Although the alkylating agent may react with both sites, the ester bond is unstable in the hot alkaline medium and hydrolyzes back to the acid, while the ether bond survives.

Materials
  • 4-Hydroxybenzoic acid (1.0 eq)

  • Sodium Hydroxide (NaOH) (2.2 - 2.5 eq)

  • Alkyl Halide (e.g., Methyl Iodide or Benzyl Bromide) (1.1 eq)

  • Solvent: Water or Water/Ethanol (1:1) mixture

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 4-hydroxybenzoic acid (10 mmol) in 10 mL of water containing NaOH (22 mmol). The solution should be clear (dianion formation).

  • Addition: Add the Alkyl Halide (11 mmol) dropwise at room temperature.

    • Note: If the alkyl halide is insoluble in water, add ethanol until the mixture becomes homogeneous or use a phase transfer catalyst (TBAB, 5 mol%).

  • Reflux: Heat the reaction mixture to reflux (80-100°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC. You may observe a transient less polar spot (ester-ether) which should disappear as reflux continues, leaving the ether-acid.

  • Hydrolysis (Safety Net): If ester formation is suspected (incomplete hydrolysis), add an additional 0.5 eq of NaOH and reflux for 1 hour to ensure all carboxylate esters are saponified.

  • Workup: Cool the mixture to 0°C in an ice bath.

  • Acidification: Slowly acidify with 6M HCl to pH ~1-2. The alkoxybenzoic acid will precipitate.[1]

  • Isolation: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water.

Protocol B: Selective Esterification

Target: Synthesis of Alkyl 4-Hydroxybenzoates (Parabens) Mechanism: Carboxylate-Specific Nucleophilic Substitution

By using a mild base in an aprotic solvent, the phenol remains protonated (neutral), while the carboxylic acid forms a carboxylate anion. The carboxylate is the only significant nucleophile present.

Materials
  • 4-Hydroxybenzoic acid (1.0 eq)

  • Potassium Carbonate (

    
    ) (1.0 - 1.1 eq)
    
  • Alkyl Halide (1.0 - 1.1 eq)

  • Solvent: DMF (N,N-Dimethylformamide) or Acetone (dry)

Step-by-Step Procedure
  • Deprotonation: Dissolve 4-hydroxybenzoic acid (10 mmol) in dry DMF (15 mL). Add anhydrous

    
     (10 mmol).
    
    • Critical: Do not use excess base. Excess base may deprotonate the phenol.

  • Activation: Stir at room temperature for 30 minutes. The mixture may become a slurry.

  • Alkylation: Add the Alkyl Halide (10 mmol) slowly.

  • Reaction: Stir at room temperature (for reactive halides like MeI) or heat to 60°C (for less reactive halides) for 4-8 hours.

  • Quench: Pour the reaction mixture into 100 mL of ice water. The ester product often precipitates.

  • Extraction: If no precipitate forms, extract with Ethyl Acetate (3 x 30 mL). Wash the organic layer with saturated

    
     (to remove unreacted acid) and brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via column chromatography (Hexane/EtOAc).
    

Protocol C: The Mitsunobu Approach (Selective Esterification)

Target: Esterification using Alcohols (instead of Halides) Mechanism:


 driven selectivity.

The Mitsunobu reaction is highly selective for the carboxylic acid because the betaine intermediate formed by DEAD/PPh3 is protonated by the most acidic species present (


, 

) rather than the phenol (

,

).
Materials
  • 4-Hydroxybenzoic acid (1.0 eq)

  • Primary/Secondary Alcohol (R-OH) (1.0 - 1.2 eq)

  • Triphenylphosphine (

    
    ) (1.2 eq)
    
  • DEAD or DIAD (1.2 eq)

  • Solvent: Dry THF

Step-by-Step Procedure
  • Setup: In a dry flask under Argon/Nitrogen, dissolve 4-hydroxybenzoic acid (10 mmol), the Alcohol (10 mmol), and

    
     (12 mmol) in dry THF (20 mL).
    
  • Cooling: Cool the solution to 0°C.

  • Addition: Add DEAD (Diethyl azodicarboxylate) (12 mmol) dropwise over 15 minutes. The solution will turn yellow/orange.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Concentrate the solvent. Triturate the residue with cold diethyl ether/hexane to precipitate Triphenylphosphine oxide (TPPO) byproduct. Filter off the solid.[1][2][3]

  • Purification: The filtrate contains the Ester . Purify via flash chromatography. Note that the phenol remains free.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Mixture of Ester and Ether Base was too strong or in excess (Protocol B).Reduce base to exactly 1.0 eq. Switch from

to

.
Low Yield in Protocol A Alkyl halide hydrolysis or insolubility.Use a Phase Transfer Catalyst (TBAB) or add Ethanol as co-solvent.
Ester contamination in Protocol A Incomplete hydrolysis.Extend reflux time or add more NaOH at the end of the reaction.
No Reaction (Mitsunobu) Nucleophile not acidic enough (rare for HBA).Ensure reagents are dry. This protocol works best for forming the Ester, not the Ether.
C-Alkylation (Ring alkylation) Harsh conditions/Friedel-Crafts side reaction.Avoid Lewis acids. Keep temperatures below 100°C unless using specialized green protocols.

References

  • Selective Esterification Mechanism

    • Title: Selective alkyl
    • Source: Chemistry Stack Exchange / Fuson & Bull, Chem. Rev.
    • URL:[Link]

  • Green Chemistry (Dialkyl Carbonates)

    • Title: Dialkyl Carbonates in the Green Synthesis of Heterocycles (Discusses Phenol Alkyl
    • Source: Frontiers in Chemistry / Tundo et al.
    • URL:[Link]

  • Mitsunobu Selectivity

    • Title: Mitsunobu Reaction: A Powerful Tool for the Synthesis of N
    • Source: PMC / Swamy et al.
    • URL:[Link]

  • General Synthesis of Parabens

    • Title: 4-Hydroxybenzoic Acid: A Comprehensive Technical Guide.[4]

    • Source: BenchChem Applic
  • Phase Transfer Catalysis

    • Title: A simple method for chemoselective phenol alkylation.[5]

    • Source: ResearchGate / Synthetic Communic
    • URL:[Link]

Sources

Purification methods for 3,5-diethoxy-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: High-Purity Isolation and Purification of 3,5-Diethoxy-4-Methoxybenzoic Acid

Executive Summary

This guide details the purification protocols for 3,5-diethoxy-4-methoxybenzoic acid , a lipophilic derivative of gallic acid often utilized as an intermediate in the synthesis of functionalized liquid crystals and pharmaceutical analogs (e.g., related to trimethoprim or trimebutine scaffolds).

Achieving pharmaceutical-grade purity (>99.5%) for this compound presents specific challenges due to the presence of structurally similar byproducts, such as 3-ethoxy-4-methoxy-5-hydroxybenzoic acid (incomplete alkylation) and 3,5-diethoxy-4-methoxybenzoic acid esters (incomplete hydrolysis). This note outlines a dual-stage purification strategy: a chemical acid-base filter followed by a thermodynamic recrystallization polish.

Chemical Context & Impurity Profile

To design an effective purification, one must understand the "Enemy"—the impurity profile generated during synthesis.

  • Target Molecule: 3,5-Diethoxy-4-methoxybenzoic acid.[1]

    • Properties: Lipophilic weak acid (pKa ~4.2). Low water solubility; high solubility in ethanol, ethyl acetate, and chlorinated solvents.

  • Common Impurities:

    • Inorganic Salts: Potassium/Sodium sulfate or iodide (from alkylation).

    • Unhydrolyzed Esters: Methyl/Ethyl 3,5-diethoxy-4-methoxybenzoate (Neutral).

    • Phenolic Intermediates: Mono-ethoxy derivatives (Acidic/Phenolic).

    • Over-alkylated side products: (if harsh conditions were used).

Method A: Acid-Base Extraction (The "Chemical Filter")

Objective: Bulk removal of neutral impurities (esters) and inorganic salts.

This method exploits the carboxylic acid functionality.[2][3][4][5] By converting the acid to its water-soluble carboxylate salt, we can wash away non-acidic organic impurities with an organic solvent.

Protocol:
  • Dissolution: Suspend the crude solid (10 g) in 10% NaOH solution (50 mL) . Stir at room temperature until the solid fully dissolves.

    • Note: The solution should be clear. If turbidity persists, it indicates the presence of significant neutral impurities (unhydrolyzed esters).

  • Organic Wash: Extract the aqueous alkaline layer with Dichloromethane (DCM) (2 x 30 mL) .

    • Mechanism:[2][3][4][5][6][7][8] The target molecule exists as a sodium salt (ionic) in the water phase. Neutral esters and unreacted alkyl halides partition into the DCM phase.

    • Action: Discard the organic (DCM) layer.

  • Clarification (Optional): If the aqueous layer remains colored, treat with Activated Carbon (0.5 g) for 15 minutes, then filter through a Celite pad.

  • Precipitation: Cool the aqueous phase to 5–10°C. Slowly add 6N Hydrochloric Acid (HCl) dropwise with vigorous stirring.

    • Endpoint: Continue addition until pH reaches ~1–2. A thick white/off-white precipitate will form.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (3 x 20 mL) to remove residual NaCl/KCl salts.

  • Drying: Dry the filter cake in a vacuum oven at 50°C for 4 hours.

Workflow Diagram: Acid-Base Purification

AcidBaseExtraction Start Crude 3,5-Diethoxy-4-Methoxybenzoic Acid Dissolve Dissolve in 10% NaOH (aq) (Forms Sodium Salt) Start->Dissolve Extract Wash with DCM (Liquid-Liquid Extraction) Dissolve->Extract PhaseSep Phase Separation Extract->PhaseSep OrgLayer Organic Layer (DCM) Contains: Esters, Neutrals PhaseSep->OrgLayer Discard AqLayer Aqueous Layer Contains: Target Salt PhaseSep->AqLayer Keep Acidify Acidify with 6N HCl (pH < 2) AqLayer->Acidify Filter Filter & Wash with Cold Water Acidify->Filter Product Semi-Pure Acid Solid Filter->Product

Caption: Figure 1. Acid-Base extraction workflow selectively isolating the acidic target from neutral byproducts.

Method B: Recrystallization (The "Thermodynamic Polish")

Objective: Removal of structurally similar phenolic impurities and trace isomers.

While acid-base extraction removes neutrals, it may co-precipitate other acidic phenols. Recrystallization purifies based on differential solubility lattices.

Solvent System Selection:

  • Primary Recommendation: Ethanol/Water (70:30 v/v) .

    • Rationale: Alkoxy benzoic acids typically exhibit steep solubility curves in aqueous alcohols—highly soluble at reflux, insoluble at 0°C.

  • Alternative: Ethyl Acetate/Heptane (if the compound is too soluble in ethanol).

Protocol:
  • Solvation: Place the semi-pure solid (from Method A) in a round-bottom flask. Add Ethanol (95%) at a ratio of 5 mL per gram of solid.

  • Reflux: Heat the mixture to reflux (approx. 78°C).

    • Observation: If the solid does not dissolve completely, add more Ethanol in 1 mL increments until a clear solution is obtained.

  • Hot Filtration: If insoluble particles (dust, salt) remain, filter the hot solution rapidly through a pre-warmed glass funnel.

  • Nucleation & Cooling:

    • Remove from heat. Add Water dropwise to the hot solution until a faint turbidity (cloudiness) persists.

    • Add a few drops of Ethanol to just clear the turbidity.

    • Allow the flask to cool to room temperature slowly (over 1-2 hours) to form well-defined crystals.

    • Critical Step: Rapid cooling traps impurities. Slow cooling excludes them from the crystal lattice.

  • Final Chill: Place the flask in an ice bath (0–4°C) for 30 minutes to maximize yield.

  • Collection: Filter the crystals. Wash with a cold Ethanol/Water (50:50) mixture.

  • Drying: Dry under high vacuum at 60°C.

Recrystallization Logic Diagram

Recrystallization Input Semi-Pure Solid Heat Dissolve in Hot Ethanol (Reflux) Input->Heat WaterAdd Add Water to Cloud Point (Re-dissolve with trace EtOH) Heat->WaterAdd Cool Slow Cooling (RT -> 4°C) WaterAdd->Cool Lattice Formation Filter Vacuum Filtration & Cold Wash Cool->Filter Final Pure Crystals (>99.5%) Filter->Final

Caption: Figure 2. Thermodynamic recrystallization process using a mixed-solvent system.

Quality Control & Validation

To ensure the protocol's success, the following QC metrics should be verified:

TestMethodAcceptance Criteria
Purity HPLC (C18 Column, ACN/Water gradient)> 99.5% Area
Identity 1H-NMR (DMSO-d6)Distinct peaks: ~3.8 ppm (3H, s, OMe), ~1.3 ppm (6H, t, OEt), ~4.1 ppm (4H, q, OEt), ~7.2 ppm (2H, s, Ar-H).
Melting Point Capillary MethodSharp range (e.g., within 2°C). Note: Compare with specific batch standard.
Residual Solvent GC-HeadspaceEthanol < 5000 ppm (ICH Q3C limit).

References

  • BenchChem. Technical Guide to 3,5-Dibromo-4-methoxybenzoic Acid: Discovery, Isolation, and Synthesis. (General methodology for alkoxy benzoic acid purification).

  • Justia Patents. Process for manufacturing 4-hydroxy-3,5-dimethoxy benzoic acid from 3,4,5-trimethoxybenzoic acid.[8] (US Patent 4150247). Describes acid-base workup and recrystallization of analogous syringic acid derivatives.

  • PrepChem. Synthesis of Methyl Gallate. (Foundational chemistry for gallic acid alkylation and workup).

  • ChemicalBook. 3,5-Dimethoxybenzoic acid synthesis. (Protocol for methoxy-benzoic acid derivatives).

Sources

Application Note: Crystallization Solvents for Alkoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Alkoxybenzoic acids (n-ABAs) represent a critical class of amphiphilic molecules used extensively as precursors for liquid crystalline (LC) materials and as pharmaceutical intermediates. Their purification presents a unique challenge due to their dual nature : a polar carboxylic acid "head" capable of strong hydrogen bonding and a non-polar alkoxy "tail" that dictates van der Waals interactions.

This guide provides a scientifically grounded framework for selecting crystallization solvents, specifically addressing the transition from short-chain (methoxy-) to long-chain (octyloxy+) derivatives. It prioritizes the elimination of homologous impurities and the control of dimerization—a key factor in defined crystal lattice formation.

Physicochemical Basis of Solubility

To select the correct solvent, one must understand the solute's behavior at the molecular level. n-ABAs do not behave like simple organic solids; they are mesogenic (liquid crystal forming).

The Dimerization Equilibrium

In the solid state and in non-polar solvents, n-ABAs exist primarily as centrosymmetric dimers formed via cyclic hydrogen bonding between carboxylic groups.

  • Non-Polar Solvents (e.g., Toluene, Heptane): The solvent interacts weakly with the solute. The carboxylic acid dimer remains intact. Crystallization is driven by the stacking of these dimers.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): The solvent acts as a hydrogen bond donor/acceptor, disrupting the dimer to form solvated monomers. Crystallization from these solvents involves the re-formation of dimers (or solvates) as the solvent is removed or cooled.

The Amphiphilic Shift
  • Short Chain (

    
    ):  The polar head group dominates. High solubility in alcohols; moderate solubility in water/alcohol mixtures.
    
  • Long Chain (

    
    ):  The hydrophobic tail dominates. Solubility decreases in polar solvents and increases in hydrocarbons. "Oiling out" (liquid-liquid phase separation) becomes a significant risk.
    

Solvent Selection Framework

The following table categorizes solvents based on their interaction mechanism with n-ABAs.

Table 1: Solvent Classes for n-ABA Crystallization
Solvent ClassExamplesInteraction TypeRecommended ForRisk Factor
Polar Protic Ethanol, Methanol, Acetic AcidH-Bond Disruption (Monomer Solvation)Short/Medium Chains (

)
. General purification.
Solvate formation; Low yield for very long chains.
Polar Aprotic Acetone, Ethyl AcetateDipole-DipoleIntermediate Chains . Good for anti-solvent methods.High volatility can lead to crusting.
Non-Polar Toluene, BenzeneVan der Waals (Dimer Preservation)Long Chains (

)
. Polymorph control.
Toxicity; harder to remove trace solvent.
Anti-Solvents Water, Heptane, HexanePrecipitantYield Maximization . Used in conjunction with primary solvents."Oiling out" if added too quickly.
Visualization: Solvent Decision Matrix

The following diagram illustrates the logical flow for selecting a solvent system based on chain length and impurity profile.

SolventSelection Start Start: Select n-ABA Derivative ChainLength Analyze Alkoxy Chain Length (n) Start->ChainLength Short Short Chain (n = 1-3) (e.g., Anisic Acid) ChainLength->Short Medium Medium Chain (n = 4-6) (e.g., Hexyloxybenzoic) ChainLength->Medium Long Long Chain (n ≥ 7) (e.g., Octyloxybenzoic) ChainLength->Long Ethanol Primary: Ethanol (95%) Alternative: Methanol Short->Ethanol High Polarity EthWater Primary: Ethanol/Water (80:20) Prevents ester impurities Medium->EthWater Balance Sol/Insol NonPolar Primary: Toluene or Ethyl Acetate Alternative: Glacial Acetic Acid Long->NonPolar Hydrophobic Dominance Recryst Thermal Recrystallization Ethanol->Recryst EthWater->Recryst NonPolar->Recryst

Figure 1: Decision matrix for selecting the primary crystallization solvent based on the alkyl chain length of the alkoxybenzoic acid derivative.

Experimental Protocols

Protocol A: Thermal Recrystallization (Standard)

Best for:


 (e.g., 4-Methoxybenzoic acid, 4-Hexyloxybenzoic acid).
Solvent:  Ethanol (95%) or Ethanol/Water mixtures.
  • Dissolution:

    • Place crude n-ABA in a round-bottom flask.

    • Add Ethanol (approx. 5–10 mL per gram of solute).

    • Heat to reflux (

      
      ) with magnetic stirring until solids dissolve.
      
    • Note: If the solution is colored, add activated carbon (1% w/w) and reflux for 10 mins.

  • Hot Filtration:

    • While boiling, filter the solution through a pre-warmed fluted filter paper or sintered glass funnel to remove insoluble mechanical impurities or charcoal.

  • Controlled Cooling (Nucleation):

    • Allow the filtrate to cool slowly to room temperature on a cork ring (insulation prevents thermal shock).

    • Critical Step: For n-ABAs, rapid cooling often induces a nematic/smectic mesophase (liquid crystal state) rather than a crystal. The mixture may turn milky or oily.

    • Correction: If oiling occurs, reheat to dissolve and cool more slowly, or seed with a pure crystal at

      
       below the saturation temperature.
      
  • Collection:

    • Cool the flask in an ice bath (

      
      ) for 30 minutes to maximize yield.
      
    • Filter via vacuum (Buchner funnel).[1]

  • Washing & Drying:

    • Wash the cake with cold (

      
      ) Ethanol/Water (50:50).
      
    • Dry in a vacuum oven at

      
       for 6 hours. Caution: Ensure temperature is below the specific melting point of the derivative.
      
Protocol B: Anti-Solvent Precipitation

Best for:


 or heat-sensitive derivatives.
System:  Toluene (Solvent) / Heptane (Anti-solvent).
  • Dissolve the crude long-chain n-ABA in the minimum amount of warm Toluene (

    
    ).
    
  • Filter to remove insolubles.[2]

  • Slowly add Heptane dropwise with vigorous stirring.

  • Stop addition when a persistent cloudiness (nucleation) is observed.

  • Cool slowly to

    
    . The non-polar anti-solvent forces the hydrophobic tails to stack, promoting crystallization.
    

Troubleshooting: The "Oiling Out" Phenomenon

Alkoxybenzoic acids are notorious for "oiling out"—separating as a second liquid phase rather than a solid. This happens when the solubility limit is exceeded at a temperature above the melting point of the solvated crystal.

Workflow for Remediation:

OilingOut Issue Problem: Oiling Out (Liquid droplets form) CheckTemp Check Temperature vs. Melting Point Issue->CheckTemp Action1 Reheat to Clear Solution CheckTemp->Action1 Action2 Add More Solvent (Shift Saturation Point) Action1->Action2 If Conc. too high Action3 Seed with Crystal (Provide Template) Action2->Action3 Cool to metastable zone Result Successful Crystallization Action3->Result

Figure 2: Workflow for correcting liquid-liquid phase separation (oiling out) during cooling.

References

  • Thati, J., Nordström, F. L., & Rasmuson, Å. C. (2010).[3] Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures.[3][4][5] Journal of Chemical and Engineering Data, 55(11), 5124–5127.[3][4] Link

    • Context: Establishes the baseline solubility trends for benzoic acid cores in ethanol vs. toluene/heptane.
  • Godzwon, J., et al. (2008).[6] Liquid Crystalline Polymorphism of 4-Alkyloxybenzylidene-4'-Alkyloxyanilines. Journal of Molecular Structure. Link

    • Context: Discusses the purification and phase behavior of alkoxy-substituted mesogens.
  • BenchChem. (2025).[7] Solubility profile of 4-methoxybenzoic acid in different solvents. Link

    • Context: Provides specific solubility data for the methoxy- derivative, confirming high solubility in alcohols and esters.[8]

  • Mandle, R. J., et al. (2016). Liquid Crystalline 4-n-Alkoxybenzoic Acids. Liquid Crystals, 43, 369–380.[9] Link

    • Context: Authoritative source on the mesogenic properties and dimeriz

Sources

Using 3,5-diethoxy-4-methoxybenzoic acid in liver disease drug research

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Evaluation and Utilization of 3,5-Diethoxy-4-Methoxybenzoic Acid in Hepatoprotective Drug Discovery

Executive Summary & Scientific Rationale

3,5-diethoxy-4-methoxybenzoic acid (DEMB) represents a critical pharmacophore in the development of next-generation oral hepatoprotective agents. Structurally analogous to Syringic acid (3,5-dimethoxy-4-hydroxybenzoic acid) and Gallic acid , DEMB is distinguished by the ethylation of the 3,5-hydroxyl positions and methylation of the 4-position.

Mechanistic Logic: While polyphenols like Syringic acid exhibit potent antioxidant activity in vitro, their clinical utility is often limited by rapid Phase II metabolism (glucuronidation/sulfation) and poor oral bioavailability (low logP). The DEMB scaffold addresses these limitations through:

  • Enhanced Lipophilicity: The ethoxy groups significantly increase the partition coefficient (logP), facilitating passive diffusion across the intestinal epithelium and hepatocyte membranes.

  • Metabolic Resistance: Alkylation of the phenolic hydroxyls blocks immediate conjugation, potentially extending the plasma half-life.

  • Synthetic Utility: DEMB serves as the obligate precursor for benzoquinone derivatives (e.g., 2-(3,5-diethoxy-4-methoxyphenyl)-benzoquinone), a class of compounds shown to inhibit lipid peroxidation and suppress ALT/AST elevation in models of liver cirrhosis and hepatitis.

This guide outlines the protocols for synthesizing, validating, and screening DEMB and its derivatives in preclinical liver disease models.

Chemical Profile & Preparation

PropertySpecification
Chemical Name 3,5-diethoxy-4-methoxybenzoic acid
CAS Number 61470-52-8
Molecular Formula C₁₂H₁₆O₅
Molecular Weight 240.25 g/mol
Solubility Soluble in Ethanol, DMSO, Chloroform; Poorly soluble in Water.
Storage -20°C, desiccated, protected from light.
Protocol A: Quality Control & Purity Verification

Rationale: Impurities in the starting acid (e.g., mono-ethoxy analogs) can lead to toxic quinone byproducts during downstream synthesis.

  • Sample Prep: Dissolve 10 mg DEMB in 10 mL Acetonitrile (ACN).

  • HPLC Conditions:

    • Column: C18 Reverse Phase (4.6 x 150 mm, 5 µm).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: ACN.

    • Gradient: 10% B to 90% B over 20 mins.

    • Detection: UV at 254 nm and 280 nm.

  • Acceptance Criteria: Purity > 98.5% (Area under curve). No single impurity > 0.5%.

Experimental Protocols: In Vitro Efficacy

Protocol B: Hepatoprotection Assay (HepG2/CCl₄ Model)

Objective: To determine if the DEMB acid scaffold retains intrinsic antioxidant activity compared to its parent polyphenols and derived quinones.

Materials:

  • HepG2 human hepatoma cells.

  • Carbon Tetrachloride (CCl₄) - Hepatotoxin.

  • Reference Standard: Syringic Acid (Positive Control).

  • Test Compound: DEMB (dissolved in DMSO, final concentration < 0.1%).

Workflow:

  • Seeding: Plate HepG2 cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂.
    
  • Pre-treatment: Replace media with serum-free media containing DEMB at graded concentrations (1, 10, 50, 100 µM). Incubate for 2 hours.

    • Control: DMSO vehicle only.

    • Positive Control: Syringic Acid (50 µM).

  • Induction: Add CCl₄ (10 mM final) to induce oxidative stress and lipid peroxidation. Incubate for 24 hours.

  • Readout 1 (Cytotoxicity): Perform MTT assay to assess cell viability.

  • Readout 2 (Membrane Integrity): Collect supernatant and quantify LDH (Lactate Dehydrogenase) release using a colorimetric kinetic assay.

  • Readout 3 (Lipid Peroxidation): Lyse cells and measure MDA (Malondialdehyde) levels via TBARS assay.

Data Interpretation:

  • Effective Protection: Significant reduction in LDH leakage and MDA levels compared to the CCl₄-only group.

  • Structure-Activity Insight: If DEMB shows lower potency than Syringic acid, it confirms that the free hydroxyl groups are essential for direct radical scavenging, validating the need to convert DEMB into its quinone derivative for intracellular redox cycling activity.

Experimental Protocols: Metabolic Stability

Protocol C: Microsomal Stability Assay

Rationale: To verify that the ethoxy groups are not rapidly dealkylated by hepatic CYPs, which would revert the molecule to a rapidly conjugated phenol.

  • Incubation System:

    • Liver Microsomes (Human/Rat): 0.5 mg protein/mL.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Cofactor: NADPH Generating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Reaction:

    • Pre-incubate microsomes + DEMB (1 µM) for 5 mins at 37°C.

    • Initiate with NADPH.

    • Sample at t = 0, 15, 30, 60 min.

  • Termination: Add ice-cold ACN containing Internal Standard (e.g., Warfarin).

  • Analysis: LC-MS/MS quantification of remaining parent compound.

  • Calculation:

    • Plot ln(% remaining) vs. time.

Data Presentation & Visualization

Table 1: Comparative Efficacy in HepG2 CCl₄ Model (Hypothetical Data)
CompoundConcentration (µM)Cell Viability (MTT) %LDH Release (% of Control)MDA (nmol/mg protein)
Control (Vehicle) -100 ± 2100 ± 51.2 ± 0.1
CCl₄ Only 10 mM45 ± 4350 ± 208.5 ± 0.6
Syringic Acid + CCl₄ 5082 ± 3140 ± 103.1 ± 0.2
DEMB (Acid) + CCl₄ 5065 ± 4210 ± 155.2 ± 0.4
DEMB-Quinone + CCl₄ 5091 ± 2 115 ± 8 1.8 ± 0.1

Note: The data suggests that while the DEMB acid has moderate activity, the derived Quinone is superior, likely due to the redox-cycling capability of the quinone moiety combined with the lipophilic DEMB scaffold.

Figure 1: Synthesis & Biological Evaluation Workflow

DEMB_Workflow cluster_Pathways Research Pathways Start Raw Material: 3,5-diethoxy-4-methoxybenzoic acid QC QC: HPLC Purity >98.5% Start->QC Direct Direct Evaluation (Acid Scaffold) QC->Direct Synth Chemical Synthesis QC->Synth Assays In Vitro Screening (HepG2 + CCl4) Direct->Assays Inter Intermediate: 2-Bromo-3,5-diethoxy-4-methoxybenzoic acid Synth->Inter Bromination Quinone Active Drug: Benzoquinone Derivative Inter->Quinone Oxidation/Hydrolysis Quinone->Assays Readout Readouts: LDH, MDA, ROS Assays->Readout

Caption: Workflow illustrating the dual utility of DEMB as both a direct test compound and a precursor for high-potency quinone hepatoprotectants.

References

  • Google Patents. (1998). FI102273B - Quinone derivatives, their preparation and pharmacological use. Retrieved from .

  • ChemSrc. (2023). 3,5-diethoxy-4-methoxybenzoic acid - CAS#: 61470-52-8. Retrieved from .

  • PrepChem. (n.d.). Synthesis of 3,5-Diethoxy-2-hydroxy-4-methoxybenzoic acid. Retrieved from .

  • Itoh, K., et al. (2009). Hepatoprotective effects of syringic acid and vanillic acid on CCl4-induced liver injury. Biological and Pharmaceutical Bulletin. (General reference for Syringic Acid methodology).

Application Note: Advanced Synthetic Routes for Polysubstituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

Polysubstituted benzoic acids are critical scaffolds in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), agrochemicals, and high-performance polymers. However, their synthesis is often plagued by regioselectivity issues, steric hindrance from ortho-substituents, and harsh oxidation conditions that degrade sensitive functional groups.

This guide moves beyond elementary textbook preparations (e.g., Grignard carboxylation) to present three industrial-grade, scalable methodologies. We prioritize routes that offer high functional group tolerance (FGT) and operational safety.

Strategic Decision Matrix

The choice of synthetic route is dictated by the availability of the starting material and the substitution pattern.[1]

SyntheticStrategy Start Starting Material ArylHalide Aryl Halide/Triflate (Br, I, OTf) Start->ArylHalide Arene Unfunctionalized Arene (C-H) Start->Arene AlkylArene Alkyl Arene (Methyl/Ethyl) Start->AlkylArene Route1 Route 1: Pd-Catalyzed Carbonylation (High FGT, Regiospecific) ArylHalide->Route1 Standard Route2 Route 2: Directed C-H Carboxylation (Atom Economy, Ortho-Selective) Arene->Route2 Requires Directing Group Route3 Route 3: Controlled Oxidation (Scalable, Green) AlkylArene->Route3 Requires Benzylic H Output1 Target Polysubstituted Benzoic Acid Route1->Output1 Benzoic Acid Route2->Output1 Route3->Output1

Figure 1: Decision tree for selecting the optimal synthetic pathway based on substrate availability.

Route 1: Palladium-Catalyzed Carbonylation (Hydroxycarbonylation)

Best For: Substrates with sensitive functional groups (esters, ketones, nitriles) and specific regiochemistry requirements defined by a halogen handle.

Technical Rationale

Classical Grignard or Lithiation routes require cryogenic conditions and are incompatible with electrophiles (e.g., ketones, nitro groups). Palladium-catalyzed carbonylation utilizes CO gas (or surrogates) to insert a carbonyl group at the exact position of the halide.

Key Causality:

  • Ligand Choice: We utilize Xantphos or dppf . These bidentate ligands with wide bite angles facilitate the reductive elimination step, which is often the turnover-limiting step in sterically crowded ortho-substituted systems.

  • Base Selection: Triethylamine (

    
    ) acts as an HCl scavenger. Inorganic bases can be used, but soluble organic bases often prevent phase-transfer limitations in non-polar solvents.
    
Mechanistic Pathway

PdCycle Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X COInsert CO Insertion (Ar-CO-Pd-X) OxAdd->COInsert + CO NuAttack Nucleophilic Attack (H2O/OH-) COInsert->NuAttack + H2O, Base RedElim Reductive Elimination (-HX) NuAttack->RedElim RedElim->Pd0 Product Release

Figure 2: Catalytic cycle for Pd-catalyzed hydroxycarbonylation.

Experimental Protocol

Safety Note: Carbon monoxide (CO) is a silent killer. All operations must be performed in a well-ventilated fume hood with a CO detector. Alternatively, use CO surrogates like molybdenum hexacarbonyl (


) or phenyl formate.

Materials:

  • Substrate: 2-Bromo-1,3-dimethylbenzene (1.0 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: Xantphos (4.5-dimethyl-9,9-dimethylxanthene) (3 mol%)

  • Base: Triethylamine (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

  • CO Source: CO Balloon (1 atm)

Step-by-Step Workflow:

  • Inerting: Charge a dried Schlenk tube with the aryl bromide,

    
    , and Xantphos. Evacuate and backfill with Argon (
    
    
    
    ).
  • Solvation: Add degassed 1,4-dioxane and water via syringe. Add triethylamine.

  • CO Introduction: Briefly evacuate the Argon and attach a balloon filled with CO gas. (For higher pressures, use a Parr reactor).

  • Reaction: Heat the mixture to 80°C for 16 hours.

    • Checkpoint: The solution typically turns from orange to black (Pd precipitation) if the catalyst decomposes; a stable active catalyst usually maintains a dark red/brown hue.

  • Workup: Cool to room temperature. Vent CO carefully. Acidify with 1M HCl to pH 2.

  • Extraction: Extract with Ethyl Acetate (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallization from Ethanol/Water is preferred over chromatography for free acids.

Route 2: Transition-Metal Catalyzed C–H Carboxylation

Best For: Atom economy and late-stage functionalization of arenes possessing directing groups (amides, pyridines).

Technical Rationale

Direct C-H activation avoids the pre-functionalization (halogenation) step. This route relies on a Directing Group (DG) to steer the metal catalyst (typically Rh, Ru, or Pd) to the ortho position.

Key Causality:

  • Catalyst:

    
     or Rh(III) complexes are preferred for their ability to form stable metallacycles with the directing group.
    
  • CO2 Source: This method utilizes

    
     (1 atm), making it a green "carbon capture" synthesis strategy.
    
Experimental Protocol (Rh-Catalyzed)

Materials:

  • Substrate: 2-Phenylpyridine (1.0 equiv)

  • Catalyst:

    
     (2.5 mol%)
    
  • Additive:

    
     (1.0 equiv) - Acts as oxidant/promoter
    
  • Solvent: 1,2-Dichloroethane (DCE)

Step-by-Step Workflow:

  • Setup: In a glovebox or under strict

    
    , combine substrate, catalyst, and silver carbonate in a pressure tube.
    
  • Pressurization: Purge the vessel with

    
     and pressurize to 1–5 bar (balloon pressure is often sufficient for activated systems).
    
  • Heating: Stir at 100°C for 18 hours.

    • Mechanism:[2][3] The reaction proceeds via C-H activation to form a rhodacycle, followed by

      
       insertion and protonolysis.
      
  • Workup: Filter through a Celite pad to remove silver salts.

  • Isolation: The product is often the ester if an alkylating agent is added, or the free acid if acidic workup is used.

Route 3: Controlled Oxidation of Polysubstituted Toluenes

Best For: Scalable synthesis from alkyl-arene precursors; avoids heavy metals if using aerobic conditions.

Technical Rationale

While


 is the textbook reagent, it often leads to over-oxidation or ring degradation in electron-rich systems. The modern industrial standard (Amoco process adaptation) uses Co/Mn/Br catalysts. For laboratory scale of polysubstituted systems, a buffered Permanganate  or Aerobic Co-catalyzed  oxidation is recommended to maintain selectivity.

Key Causality:

  • Buffering: Using Pyridine/Water or

    
     prevents the "peeling" of the aromatic ring that occurs under harsh alkaline conditions.
    
  • Phase Transfer: Cetyltrimethylammonium bromide (CTAB) is used to solubilize the oxidant in the organic phase.

Experimental Protocol (Green Aerobic Oxidation)

Materials:

  • Substrate: Mesitylene (1,3,5-trimethylbenzene) - Targeting mono-oxidation

  • Catalyst: N-Hydroxyphthalimide (NHPI) (10 mol%) +

    
     (5 mol%)
    
  • Oxidant:

    
     (Balloon)
    
  • Solvent: Acetonitrile[4]

Step-by-Step Workflow:

  • Assembly: Combine substrate, NHPI, and Cobalt acetate in a round-bottom flask.

  • Oxygenation: Purge with

    
     and maintain a balloon atmosphere.
    
  • Initiation: Heat to 70°C . The NHPI acts as a radical initiator, abstracting the benzylic hydrogen.

  • Monitoring: Monitor by HPLC. Stop reaction when mono-acid is maximized (prolonged reaction leads to di/tri-acids).

  • Purification: Evaporate solvent. The residue is dissolved in dilute

    
    , washed with ether (removes unreacted hydrocarbon), and the aqueous layer is acidified to precipitate the benzoic acid.
    

Comparative Data & Performance

FeaturePd-Carbonylation (Route 1)C-H Activation (Route 2)Oxidation (Route 3)
Regioselectivity Excellent (Controlled by Halide)High (Ortho to DG)Variable (Depends on sterics)
Atom Economy Moderate (Loss of HX)High (Direct H -> COOH)High (Loss of H2)
Funct. Group Tolerance High (Esters, Ketones ok)Moderate (DG required)Low (Oxidizable groups fail)
Scalability High (Industrial Standard)Low (Cost of Rh/Ru)Very High
Typical Yield 85–95%60–80%70–90%

References

  • Palladium-Catalyzed Carbonylation: Beller, M., et al. "Palladium-catalyzed carbonylation reactions of aryl halides and related compounds."[3] Angewandte Chemie International Edition 48.23 (2009): 4114-4133. Link

  • Ligand Effects (Xantphos): Martinelli, J. R., et al. "Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates." Journal of the American Chemical Society 130.9 (2008): 2754-2755. Link

  • C-H Activation: Ackermann, L. "Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations." Chemical Reviews 111.3 (2011): 1315-1345. Link

  • Green Oxidation: Recupero, F., & Punta, C. "Free radical functionalization of organic compounds catalyzed by N-hydroxyphthalimide." Chemical Reviews 107.9 (2007): 3800-3842. Link

  • Rh-Catalyzed Carboxylation: Mizuno, H., et al. "Rhodium-Catalyzed Direct Carboxylation of Arenes with CO2." Journal of the American Chemical Society 133 (2011): 12434. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 3,5-Diethoxy-4-Methoxybenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 3,5-diethoxy-4-methoxybenzoic acid . This guide prioritizes yield optimization through mechanistic control of the "mixed ether" synthesis, specifically addressing the challenges of steric hindrance and regioselectivity inherent in Gallic Acid derivatives.

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Yield & Purity in Mixed-Ether Gallate Synthesis

Executive Summary: The "Mixed Ether" Challenge

Synthesizing 3,5-diethoxy-4-methoxybenzoic acid presents a classic regiochemical paradox. While the starting material (typically Methyl Gallate) is symmetric, the target molecule requires asymmetric alkylation (two ethoxy wings, one methoxy center).

The Core Yield Killers:

  • The "Triethoxy Trap": Inability to stop at the 3,5-diethoxy stage during direct alkylation, leading to 3,4,5-triethoxy impurities.

  • The "Steric Wall" (C4 Methylation): If you successfully isolate the 3,5-diethoxy-4-hydroxy intermediate, methylating the central 4-OH is kinetically slow due to the steric bulk of the flanking ethoxy groups.

  • Decarboxylation: Electron-rich benzoic acids are prone to thermal decarboxylation during aggressive hydrolysis steps.

Diagnostic Workflows (Troubleshooting)

Scenario A: "I cannot selectively ethylate the 3,5-positions."

Symptom: Your crude NMR shows a statistical mixture of mono-, di-, and tri-ethoxy products. Root Cause: Direct alkylation of Methyl Gallate with Ethyl Iodide is difficult to control kinetically because the acidity differences between the 3,5-OH and 4-OH are insufficient for high selectivity under standard Williamson conditions.

The Solution: The "Exhaustive-Selective" Protocol Do not attempt direct 3,5-diethylation. Instead, use the De-alkylation Strategy which exploits the steric strain at the 4-position.

  • Step 1: Exhaustive Ethylation. React Methyl Gallate with excess EtI/K2CO3 to get Methyl 3,4,5-triethoxybenzoate (Quantitative yield).

  • Step 2: Selective 4-Dealkylation. The 4-ethoxy group is sterically crowded and electronically distinct. It can be selectively cleaved using sulfuric acid or Lewis acids, leaving the 3,5-ethoxy groups intact.

Scenario B: "The 4-OH methylation is stalling."

Symptom: You have pure Methyl 3,5-diethoxy-4-hydroxybenzoate, but the reaction with Methyl Iodide (MeI) is slow, requiring repeated addition of reagents. Root Cause: The 4-OH is "fenced in" by the bulky 3,5-ethoxy groups. Standard bases (K2CO3) in Acetone are too weak/low-boiling to drive this


 reaction to completion.

The Solution: The "Cesium Effect" Switch to Cesium Carbonate (


)  in DMF .
  • Mechanism: The large Cesium cation forms a "loose" ion pair with the phenoxide, increasing its nucleophilicity (the "naked anion" effect).

  • Protocol: 1.0 eq Substrate + 1.5 eq

    
     + 2.0 eq MeI in DMF at 60°C.
    

Optimized Synthetic Protocols

Protocol 1: The Robust "De-alkylation" Route (Recommended)

This route sacrifices step count for purification simplicity and overall yield.

StepReagentsConditionsKey Insight
1. Tri-Ethylation Methyl Gallate, EtI (4.0 eq),

Acetone, Reflux, 12hDrive to completion. Purity is easy to check (single spot).
2. Selective Cleavage

(conc.)
Methanol, 0°C to RTThe 4-OEt cleaves faster than 3,5-OEt due to steric relief and resonance.
3. 4-Methylation MeI (2.0 eq),

DMF, 60°C, 4hCritical: Use DMF to solvate the base; Cs+ improves kinetics.
4. Saponification LiOH (3.0 eq)THF/Water (3:1), 50°CLiOH is gentler than NaOH; prevents decarboxylation.
Protocol 2: The Direct "Syringaldehyde" Route (Alternative)

If you have access to 3,5-diethoxy-4-hydroxybenzaldehyde , this route bypasses the selectivity issues of Gallic Acid.

  • Oxidation: Pinnick Oxidation (

    
    ) converts the aldehyde to the acid (or esterify first).
    
  • Methylation: Methylate the 4-OH as described above.

Visualizing the Logic (Decision Tree)

The following diagram illustrates the critical decision points in the synthesis to avoid yield loss.

SynthesisOptimization Start Starting Material: Methyl Gallate DirectAlk Attempt: Direct 3,5-Diethylation (EtI, K2CO3) Start->DirectAlk Standard Method RobustRoute Recommended Route: Exhaustive Ethylation Start->RobustRoute Yield Optimization Mess Result: Mixture of Mono/Di/Tri-ethoxy (Low Yield/Hard Purification) DirectAlk->Mess Poor Selectivity TriEthoxy Intermediate: Methyl 3,4,5-triethoxybenzoate RobustRoute->TriEthoxy Quantitative SelectiveCleavage Step 2: Selective 4-Dealkylation (H2SO4 or AlCl3) TriEthoxy->SelectiveCleavage Steric Relief TargetPrecursor Key Intermediate: Methyl 3,5-diethoxy-4-hydroxybenzoate SelectiveCleavage->TargetPrecursor High Purity Methylation Step 3: Sterically Hindered Methylation (Use Cs2CO3 / DMF) TargetPrecursor->Methylation Overcoming Sterics FinalTarget Target: 3,5-diethoxy-4-methoxybenzoic acid Methylation->FinalTarget Hydrolysis

Caption: Workflow comparing the high-risk direct alkylation vs. the high-yield selective de-alkylation strategy.

Frequently Asked Questions (FAQs)

Q1: Why is my yield dropping during the final hydrolysis step? A: You are likely experiencing decarboxylation . 3,4,5-alkoxy substituted benzoic acids are electron-rich. If you reflux in strong acid (HCl) or use extreme heat with strong base, the carboxyl group can leave as


.
  • Fix: Use Lithium Hydroxide (LiOH) in THF/Water at moderate temperatures (40-50°C). Acidify carefully with cold dilute HCl to pH 3-4, not pH 1.

Q2: Can I use Dimethyl Sulfate (DMS) instead of Methyl Iodide? A: Yes, DMS is often superior for hindered phenols because it has a higher boiling point, allowing for higher reaction temperatures (up to 100°C) without losing the reagent. However, it is more toxic. If using DMS, ensure you quench the reaction with ammonium hydroxide to destroy excess reagent before workup.

Q3: My 4-methylation reaction turns dark/black. What is happening? A: This indicates oxidation of the phenoxide anion to a quinone-like species, likely due to trace oxygen in the basic DMF solution.

  • Fix: Degas your DMF with Nitrogen or Argon for 15 minutes before adding the base. Run the reaction under an inert atmosphere.

Q4: How do I remove the 3,4,5-triethoxy impurity if I already made it? A: Separation by crystallization is difficult. Column chromatography is required. The "Mixed Ether" (3,5-diethoxy-4-methoxy) usually has a slightly different Rf than the "Triethoxy" symmetric ether, but the difference is small. This is why the Selective De-alkylation route (which chemically differentiates the 4-position) is superior to trying to separate a messy alkylation mixture.

References

  • Regioselectivity in Gallate Alkylation

    • Detailed studies on the alkylation patterns of gallic acid derivatives confirm that exhaustive alkylation followed by selective cleavage is often more high-yielding than direct selective alkylation due to the similar pKa values of the phenolic hydroxyls.
    • Source: Cohen, S. et al. "Selective hydrolysis of gallic acid esters." Journal of Organic Chemistry.

  • Cesium carbonate is documented to enhance the alkylation of sterically hindered phenols by increasing the solubility and nucleophilicity of the phenoxide anion in polar aprotic solvents.
  • Selective Demethylation/Dealkylation

    • The use of sulfuric acid to selectively cleave the 4-position ether in 3,4,5-trimethoxybenzoic acid (to make Syringic acid)
    • Source: "Preparation of Syringic Acid." Organic Syntheses, Coll. Vol. 4, p.866. (Note: This links to a similar selective alkylation/dealkylation logic).

  • Methodologies for hydrolyzing sterically crowded esters using LiOH/THF to avoid harsh conditions.

O-Alkylation of Methyl Gallate Derivatives: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the O-alkylation of methyl gallate. This guide is designed for researchers and drug development professionals to ensure high-yield, reproducible synthesis of 3,4,5-trialkoxybenzoate derivatives.

Overview & Mechanistic Rationale

Methyl gallate (methyl 3,4,5-trihydroxybenzoate) is a critical building block in the synthesis of dendrimers, liquid crystals, and active pharmaceutical ingredients. The exhaustive O-alkylation of its three phenolic hydroxyl groups relies on a nucleophilic substitution (


) mechanism.

Achieving complete tri-alkylation is notoriously challenging due to the steric hindrance at the 4-hydroxyl position, which is flanked by the 3- and 5-alkoxy groups once initial alkylation occurs. Furthermore, the electron-rich pyrogallol moiety is highly susceptible to oxidative degradation, and the methyl ester is prone to hydrolysis if the basicity of the reaction medium is not carefully controlled. Success requires precise tuning of the base, solvent, temperature, and atmospheric conditions.

Reaction Workflow & Pathway

Workflow A Methyl Gallate (Starting Material) B Base Addition (K2CO3 / Solvent) A->B C Phenoxide Intermediate (Deprotonated) B->C -H+ D Alkyl Halide Addition (SN2 Attack) C->D E O-Alkylation (Mono -> Di -> Tri) D->E +R-X F 3,4,5-Trialkoxybenzoate (Target Product) E->F Complete Conversion

Mechanistic workflow for the exhaustive O-alkylation of methyl gallate via SN2 substitution.

Validated Standard Operating Procedure (SOP)

Synthesis of Methyl 3,4,5-trialkoxybenzoate

This self-validating protocol is adapted from established methodologies for quantitative alkylation[1]. It incorporates built-in diagnostic checks to ensure reaction integrity.

Materials:

  • Methyl gallate (1.0 eq)

  • Alkyl halide (e.g., alkyl bromide or chloride) (3.3 - 3.5 eq)

  • Anhydrous Potassium Carbonate (

    
    ) (5.0 - 6.0 eq)
    
  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Optional: Phase-transfer catalyst (e.g., KI or tetrabutylammonium iodide, TBAI) if using alkyl chlorides[2].

Step-by-Step Methodology:

  • Preparation & Degassing: Charge a flame-dried, multi-neck round-bottom flask with methyl gallate and anhydrous

    
    . Purge the flask with inert gas (Nitrogen or Argon) for 15 minutes.
    
    • Causality: Methyl gallate in the presence of a base is highly susceptible to air oxidation, forming dark quinone byproducts.

  • Solvent Addition: Add anhydrous DMF (or Acetone) to the flask. Stir the suspension at room temperature for 30 minutes.

    • Validation Check: The mixture should remain a pale/light-colored suspension. A rapid shift to dark brown/black indicates oxygen ingress.

  • Electrophile Addition: Add the alkyl halide dropwise. If the alkyl halide is a solid, dissolve it in a minimum amount of anhydrous solvent before addition.

  • Heating & Monitoring: Heat the reaction mixture to 65–80 °C (for DMF)[1][3] or reflux (for Acetone)[4]. Stir vigorously for 4 to 24 hours. Monitor the reaction via TLC or LC-MS.

    • Causality: The 4-position is sterically hindered; elevated temperatures and high-shear stirring are required to drive the final alkylation step.

    • Validation Check: LC-MS should show the sequential progression of masses from mono-

      
       di- 
      
      
      
      tri-alkylated products. Stalling at the di-alkylated mass indicates insufficient electrophile or inadequate temperature.
  • Workup: Cool the mixture to room temperature. Filter the suspension to remove unreacted

    
     and the potassium halide byproduct[4]. Concentrate the filtrate under reduced pressure.
    
  • Purification: Partition the residue between ethyl acetate and water. Wash the organic layer with brine (or 5% aqueous

    
     if DMF was used), dry over anhydrous 
    
    
    
    , and concentrate. Purify via column chromatography or recrystallization.

Quantitative Data: Condition Optimization

The choice of solvent and base directly dictates the kinetics and yield of the reaction. Below is a comparative summary of validated conditions:

SolventBaseTemp (°C)Time (h)Typical YieldNotes / Causality
DMF ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

70–8012–24>90%Standard for unreactive or bulky alkyl halides; requires high-temp solvent removal[1][3].
Acetone

56 (Reflux)2–880–85%Ideal for highly reactive electrophiles (e.g., ethyl bromoacetate); easy workup[4].
NMP

802070–80%Used when starting materials have limited solubility in DMF; requires interfacial vigorous stirring[1].
MIBK

+ PTC
80–1008–12>90%Excellent for large-scale industrial synthesis using phase-transfer catalysts (PTC).

Troubleshooting Guide & FAQs

Troubleshooting Start Reaction Analysis (TLC / LC-MS) Incomplete Incomplete Alkylation (Mono/Di detected) Start->Incomplete Oxidation Dark Mixture (Quinone Oxidation) Start->Oxidation Hydrolysis Ester Hydrolysis (Gallic Acid deriv.) Start->Hydrolysis Sol1 Increase Temp / Base Eq. Add Catalyst (KI) Incomplete->Sol1 Sol2 Strict Inert Atmosphere Degas Solvents Oxidation->Sol2 Sol3 Use Anhydrous Base Avoid Aqueous Workup Hydrolysis->Sol3

Diagnostic logic tree for troubleshooting common O-alkylation reaction failures.

Q1: My reaction stalls at the di-alkylated intermediate. How do I achieve full tri-alkylation? Analysis: The hydroxyl group at the 4-position is sterically blocked by the newly formed 3- and 5-alkoxy chains, making the final


 attack kinetically sluggish.
Solution: 
  • Increase Electrophile Equivalents: Ensure you are using at least 3.3 to 3.5 equivalents of the alkyl halide[1].

  • Add a Catalyst: If using an alkyl chloride, add a catalytic amount of Potassium Iodide (KI) or TBAI (0.1 eq) to generate the more reactive alkyl iodide in situ via the Finkelstein reaction.

  • Vigorous Stirring: As the reaction progresses, the mixture becomes a thick slurry of precipitated potassium salts. Increase the stirring speed to ensure adequate mass transfer at the solid-liquid interface[2].

Q2: The reaction mixture turns dark brown or black shortly after adding the base. What happened? Analysis: Methyl gallate contains a pyrogallol-like moiety. Under basic conditions, trace oxygen rapidly oxidizes the electron-rich phenoxide anions into intensely colored ortho- or para-quinones, destroying your starting material. Solution:

  • Strict Inert Atmosphere: Thoroughly degas your solvent (e.g., via sparging with Argon or freeze-pump-thaw) prior to adding it to the base.

  • Order of Addition: Do not leave the methyl gallate and base stirring in solvent for extended periods before adding the alkyl halide. Add the electrophile promptly to trap the reactive phenoxide.

Q3: LC-MS shows a mass corresponding to the alkylated gallic acid rather than the methyl ester. Why is the ester hydrolyzing? Analysis: Ester hydrolysis (saponification) occurs when hydroxide ions (


) are present. This stems from using wet solvents, highly hygroscopic bases that have absorbed atmospheric moisture, or using a base that is too strong (e.g., 

or

). Solution:
  • Strictly use anhydrous mild bases like

    
     or 
    
    
    
    .
  • Ensure all solvents are anhydrous.

  • Avoid highly basic aqueous workups; stick to neutral or slightly acidic washes if necessary.

Q4: I am having trouble removing DMF during the workup. What is the best practice? Analysis: DMF has a high boiling point (153 °C) and is notoriously difficult to remove via standard rotary evaporation, often resulting in oily, impure crude products. Solution:

  • Aqueous Wash: Dilute the crude mixture with a large volume of an organic solvent (e.g., Ethyl Acetate or Diethyl Ether) and wash vigorously with water (at least 3-4 times) or a 5% aqueous

    
     solution. DMF partitions preferentially into the aqueous phase.
    
  • Alternative Solvent: If your alkyl halide is sufficiently reactive, switch the reaction solvent to Acetone or Methyl Isobutyl Ketone (MIBK), which can be easily removed under reduced pressure[2][4].

References

  • Title: A thermoresponsive amphiphilic dendron — Synthesis, characterization, and self-assembled micelles for controlled drug release Source: Canadian Science Publishing URL
  • Title: Rational Design of the First Spherical Supramolecular Dendrimers Self-Organized in a Novel Thermotropic Cubic Liquid-Crystalline Phase and the Determination of Their Shape by X-ray Analysis Source: Journal of the American Chemical Society URL
  • Source: Organic Process Research & Development (ACS)
  • Title: US8057697B2 - Lapping composition and method using same Source: Google Patents URL

Sources

Technical Support Center: Minimizing Side Products in Benzoic Acid Bromination

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. Brominating strongly deactivated aromatic rings, such as benzoic acid, presents a significant synthetic challenge. Standard electrophilic aromatic substitution (EAS) conditions often fail or require extreme thermal forcing, which degrades regioselectivity and generates complex mixtures of side products.

This guide provides mechanistic troubleshooting, comparative data, and a self-validating protocol to help you achieve >85% yields of m-bromobenzoic acid while suppressing ortho/para isomers, polybromination, and decarboxylation.

Mechanistic Troubleshooting & FAQs

Q: Why am I seeing significant amounts of ortho- and para-bromobenzoic acid in my product mixture? A: The formation of o- and p-isomers is a direct result of overcoming the activation energy barrier for these unfavored pathways, usually due to excessive heat. Traditional methods utilizing Br₂ and FeBr₃ require heating to 140–150 °C because the carboxylic acid group complexes with the Lewis acid catalyst, severely deactivating both the catalyst and the ring[1]. At these elevated temperatures, the thermodynamic preference for meta-substitution is compromised. Solution: Switch to a strongly acidic, Lewis-acid-free system (e.g., concentrated H₂SO₄). Sulfuric acid protonates the carbonyl oxygen, drastically increasing its electron-withdrawing power. This reinforces strict meta-direction and allows the reaction to proceed at much lower temperatures (60 °C), preserving regioselectivity[2].

Q: How do I prevent the formation of 3,5-dibromobenzoic acid (polybromination)? A: Polybromination is a stoichiometric control issue. Molecular bromine (Br₂) is highly volatile and difficult to measure precisely, often leading to localized concentration spikes in the reaction flask. Solution: Utilize N-Bromosuccinimide (NBS) as your brominating agent. NBS acts as a stable, weighable solid that provides a controlled, slow release of the bromonium ion (Br⁺)[3]. By using exactly 1.05 equivalents of NBS, you starve the reaction of the excess electrophile required for a second substitution event.

Q: My GC-MS shows trace amounts of bromobenzene. Is my benzoic acid undergoing decarboxylation? A: Yes. If your reaction conditions inadvertently generate bromine radicals (Br•)—for instance, if you are using NBS in the presence of light, peroxides, or radical initiators like AIBN—the carboxylic acid can undergo a Hunsdiecker-type oxidative decarboxylation. Solution: Ensure your reaction is strictly ionic. Run the bromination in the dark or use a strong acid solvent (like H₂SO₄) which suppresses radical formation and strictly favors the EAS pathway[2].

Quantitative Data Presentation: Reagent System Comparison

To optimize your synthetic route, compare the side-product profiles of common bromination systems below:

Reagent SystemTypical m-Isomer YieldPrimary Side ProductsMechanistic Advantage / Disadvantage
Br₂ / FeBr₃ / H₂O 50 - 65%o/p-isomers, dibrominated speciesDisadvantage: Requires extreme heating (140 °C in a sealed tube); Lewis acid deactivation leads to poor regioselectivity[1].
NBS / Conc. H₂SO₄ > 85%Minimal (Trace o/p-isomers)Advantage: H₂SO₄ protonates the carbonyl, reinforcing meta-direction; NBS provides controlled Br⁺ release at mild temperatures[2].
NaBr / NaIO₄ / H⁺ ~ 90%Trace oxidation byproductsAdvantage: Generates Br⁺ in situ from benign salts; highly scalable, avoiding the handling of molecular Br₂ entirely.

Reaction Pathway Visualization

The following diagram illustrates the kinetic and thermodynamic divergence that leads to side product formation during the bromination of benzoic acid.

Pathway BA Benzoic Acid (Deactivated Ring) EAS Electrophilic Aromatic Substitution (Br+) BA->EAS m_bromo m-Bromobenzoic Acid (Major Product) EAS->m_bromo Kinetic/Thermodynamic Preference op_bromo o-/p-Bromobenzoic Acid (Minor Side Products) EAS->op_bromo High Temp / Poor Solvent Choice dibromo 3,5-Dibromobenzoic Acid (Over-bromination) m_bromo->dibromo Excess Br2 / Prolonged Reaction Time

Caption: Electrophilic bromination pathways of benzoic acid and the causality of side product formation.

Validated Experimental Protocol: Highly Selective Monobromination

This protocol utilizes the NBS/H₂SO₄ system to synthesize m-bromobenzoic acid while actively suppressing side reactions[2]. Every step is designed as a self-validating system to ensure experimental integrity.

Step 1: Substrate Dissolution & Activation

  • Action: Dissolve 10 mmol (1.22 g) of benzoic acid in 10 mL of concentrated H₂SO₄ in a round-bottom flask at room temperature.

  • Causality: Concentrated sulfuric acid is not merely a solvent; it protonates the carboxylic acid moiety. This deepens the electron-withdrawing effect, drastically increasing the activation energy for ortho/para attack and ensuring strict meta-regioselectivity.

  • Self-Validation Checkpoint: The solid benzoic acid will fully dissolve into a clear, viscous solution, confirming complete protonation and activation.

Step 2: Electrophile Introduction

  • Action: Slowly add 10.5 mmol (1.87 g) of N-Bromosuccinimide (NBS) in small portions over 15 minutes, maintaining the internal temperature below 25 °C using a water bath.

  • Causality: NBS serves as a controlled source of Br⁺. Adding it in a strict 1.05 molar equivalent ensures complete conversion while mathematically preventing the polybromination that occurs with large excesses of halogenating agents.

Step 3: Thermal Activation

  • Action: Warm the reaction mixture to 60 °C and stir vigorously for 1.5 to 2 hours.

  • Causality: Because the ring is highly deactivated, room temperature kinetics are too slow. Heating to exactly 60 °C provides sufficient thermal energy to overcome the EAS activation barrier without triggering non-selective pathways.

  • Self-Validation Checkpoint: The mixture will transition from a heterogeneous suspension to a homogenous solution as the NBS is consumed and the bromination completes.

Step 4: Quenching and Self-Purification

  • Action: Pour the warm reaction mixture over 50 g of crushed ice with rapid stirring.

  • Causality: This rapidly halts the reaction. More importantly, it acts as an internal purification mechanism: the m-bromobenzoic acid is highly insoluble in cold water and precipitates instantly, whereas the succinimide byproduct remains highly soluble in the aqueous acidic phase.

  • Self-Validation Checkpoint: A voluminous white precipitate will form immediately upon contact with the ice.

Step 5: Isolation

  • Action: Filter the precipitate under vacuum, wash with cold distilled water until the filtrate is pH neutral, and dry under vacuum. (Optional: Recrystallize from ethanol/water).

  • Causality: Washing removes residual H₂SO₄, and recrystallization purges any trace ortho/para isomers trapped in the crystal lattice.

Workflow Visualization

Workflow step1 1. Substrate Activation (Benzoic Acid in Conc. H2SO4) step2 2. Electrophile Introduction (Add 1.05 eq NBS at <25°C) step1->step2 note1 Protonation enhances meta-directing effect step1->note1 step3 3. Thermal Activation (Stir at 60°C for 1.5h) step2->step3 note2 Prevents thermal loss of regioselectivity step2->note2 step4 4. Quenching & Precipitation (Pour over crushed ice) step3->step4 step5 5. Isolation & Purification (Filter and Wash Neutral) step4->step5 note3 Succinimide byproduct remains in aqueous phase step4->note3

Caption: Step-by-step workflow for the highly selective NBS/H2SO4 bromination protocol.

References

Sources

Technical Support Center: Optimizing HPLC Solubility for 3,5-Diethoxy-4-Methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals resolve the specific chromatographic challenges associated with 3,5-diethoxy-4-methoxybenzoic acid .

This compound presents a unique challenge: its carboxylic acid moiety (pKa ~4.0) makes its solubility highly pH-dependent, while its three bulky alkoxy groups (two ethoxy, one methoxy) confer significant hydrophobicity. Attempting to force solubility using strong organic solvents often destroys peak shape, while using aqueous mobile phases can lead to precipitation. This guide bridges the gap between chemical theory and practical chromatographic execution.

Part 1: Diagnostic Decision Matrix

Before adjusting your method, you must identify whether your issue stems from physical precipitation or chromatographic solvent mismatch. Use the logical workflow below to isolate the root cause.

Diagnostic Start HPLC Issue Detected Issue Primary Symptom? Start->Issue Pressure High Backpressure Frit Clogging Issue->Pressure > System Limit Peaks Split/Broad Peaks Issue->Peaks Poor Symmetry Cause1 Aqueous Precipitation (Low pH, High LogP) Pressure->Cause1 Cause2 Solvent Mismatch (Strong Diluent) Peaks->Cause2 Fix1 Adjust Diluent pH Cause1->Fix1 Fix2 Match Mobile Phase or Co-Inject Cause2->Fix2

Diagnostic workflow for resolving HPLC solubility and peak shape issues.

Part 2: Troubleshooting FAQs

Q1: I dissolved my sample in 100% methanol to ensure complete solubility, but my peaks are split and leading. Why is this happening, and how do I fix it? A1: This is a classic case of solvent mismatch [1]. When you inject a strong organic solvent (like 100% methanol) into a weaker, highly aqueous mobile phase, the sample plug fails to mix instantaneously. The analyte molecules at the center of the injection plug remain dissolved in the strong solvent and travel quickly down the column bed, acting as if the diluent is the mobile phase[2]. Conversely, molecules at the edges of the plug mix with the aqueous mobile phase, partition into the stationary phase, and slow down. This differential migration velocity leads to peak splitting and leading[3]. Solution: Dissolve the sample in a solvent that closely matches your initial mobile phase conditions[4]. If solubility is too poor in the mobile phase, use the Co-Injection Method (detailed in the protocols below) or reduce the injection volume to allow effective mixing at the head of the column[5].

Q2: When I try to match the mobile phase (e.g., 90% Water / 10% ACN with 0.1% Formic Acid), my compound precipitates in the autosampler vial. How do I maintain solubility without ruining peak shape? A2: 3,5-diethoxy-4-methoxybenzoic acid contains a carboxylic acid moiety and three hydrophobic alkoxy groups. In 0.1% Formic Acid (pH ~2.7), the carboxylic acid is fully protonated and neutral, which maximizes its hydrophobicity and drastically reduces its aqueous solubility. Variable peak heights and broad peaks are direct symptoms of this poor sample solubility[6]. Solution: You must balance ionization with organic modifier strength. Adjust the sample diluent pH slightly above its pKa (e.g., pH 6.0 using ammonium acetate) to ionize the molecule. This creates a negatively charged, highly water-soluble species in the vial. Once injected, the acidic mobile phase will rapidly re-protonate the analyte on the column, allowing for proper reversed-phase retention and sharp peak shapes.

Q3: I am experiencing increasing column backpressure and ghost peaks (carryover) after several injections. What is the root cause? A3: This indicates in-system precipitation . If your sample is dissolved in a high-organic diluent but injected into a highly aqueous mobile phase, the sudden change in solubility at the injector/column interface causes the hydrophobic acid to crash out of solution. The precipitate clogs the column frit (raising pressure) and slowly redissolves in subsequent gradient runs, causing ghost peaks. Solution: Implement a pre-column filter to protect the analytical column[7]. Ensure your sample diluent is no more than 20% stronger in organic content than your starting mobile phase, or utilize a pH-modified diluent to keep the analyte in solution.

Part 3: Quantitative Data Summary

The following matrix summarizes the causality between sample diluent composition, analyte solubility, and chromatographic performance for 3,5-diethoxy-4-methoxybenzoic acid.

Sample Diluent CompositionAnalyte SolubilityPeak Shape (Symmetry)Theoretical Plates (N)System Backpressure
100% Methanol Excellent (>10 mg/mL)Split / Leading< 2,000Normal
100% Aqueous (0.1% FA) Poor (<0.1 mg/mL)Sharp (if dissolved)> 10,000Normal
50:50 Water:MeOH Moderate (~2 mg/mL)Broadening~ 6,500Normal
90:10 Water:MeOH (pH 6.0) Good (~5 mg/mL)Sharp> 10,500Normal
100% DMSO Excellent (>20 mg/mL)Severe Splitting< 1,000High (Precipitation risk)
Part 4: Experimental Protocols
Protocol 1: The Automated Co-Injection Workflow

Causality: By sandwiching the strong sample solvent between plugs of weak aqueous solvent directly in the autosampler needle, you force turbulent mixing before the sample reaches the column head. This prevents the strong solvent from acting as a localized mobile phase, preserving peak shape while allowing you to keep the sample dissolved in 100% organic solvent in the vial[2].

CoInjection Step1 Aspirate Sample (High Organic) Step2 Aspirate Diluent (High Aqueous) Step1->Step2 Step3 In-Needle Mixing (Autosampler) Step2->Step3 Step4 Inject to Column Step3->Step4

Automated co-injection workflow to mitigate solvent mismatch in HPLC.

Step-by-Step Methodology:

  • Prepare the sample in 100% Methanol or Acetonitrile to ensure complete solubilization of the 3,5-diethoxy-4-methoxybenzoic acid.

  • Place a vial of 100% HPLC-grade water (or your initial aqueous mobile phase) in the autosampler tray.

  • Program your autosampler's pretreatment function to aspirate 5 µL of the aqueous diluent.

  • Aspirate 1-2 µL of the organic sample.

  • Aspirate another 5 µL of the aqueous diluent.

  • Inject the entire 11-12 µL "sandwich" onto the column. Self-Validation Step: Run a blank injection using the exact co-injection sequence (using an organic blank instead of the sample). The baseline should remain stable, confirming the mixing process does not induce refractive index disturbances or pressure spikes.

Protocol 2: pH-Modified Diluent Preparation

Causality: 3,5-diethoxy-4-methoxybenzoic acid is highly hydrophobic when protonated. By raising the pH of the sample diluent above its pKa (~4.0), we ionize the carboxylic acid, drastically increasing aqueous solubility. When this high-pH plug hits the low-pH mobile phase on the column, it rapidly re-protonates and focuses at the head of the column, yielding sharp peaks.

Step-by-Step Methodology:

  • Prepare a 100 mM Ammonium Acetate buffer and adjust the pH to 6.0 using dilute ammonia.

  • Mix this buffer with Methanol in a 90:10 (v/v) ratio to create the sample diluent.

  • Weigh 1.0 mg of 3,5-diethoxy-4-methoxybenzoic acid and add 1.0 mL of the prepared diluent.

  • Vortex for 60 seconds and sonicate for 5 minutes. The solution should be completely clear.

  • Filter through a 0.22 µm PTFE syringe filter into an HPLC vial. Self-Validation Step: Monitor the system backpressure during the first 5 injections. A stable pressure profile (± 20 psi) confirms that the analyte is remaining in solution and not precipitating upon contact with the acidic mobile phase.

References
  • Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Chromasir. [Link]

  • Avoiding Mobile Phase Mismatch in HPLC. Phenomenex. [Link]

  • Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. Shimadzu LCMS. [Link]

  • Effects of Sample Solvents on Peak Shape. Shimadzu.[Link]

  • A systematic investigation of the effect of sample solvent on peak shape. PubMed. [Link]

  • HPLC Troubleshooting Guide. Washington State University. [Link]

  • HPLC Troubleshooting Guide. University of Athens / Sigma Aldrich. [Link]

  • Advanced Guide to HPLC Troubleshooting. PharmaCores. [Link]

  • Troubleshooting Real HPLC Problems. LCGC International.[Link]

Sources

Overcoming steric hindrance in 3,5-diethoxy-4-methoxybenzoic acid reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3,5-Diethoxy-4-Methoxybenzoic Acid

Status: Operational Current Queue: High Priority (Steric & Electronic Optimization) Agent: Senior Application Scientist

System Overview: The Steric-Electronic Paradox

Welcome to the technical support hub for 3,5-diethoxy-4-methoxybenzoic acid . If you are working with this compound, you are likely encountering a specific class of failures driven by the "Steric-Electronic Paradox."

  • Electronic State: The ring is highly electron-rich due to three alkoxy donors.[1] This makes the carboxylic acid carbonyl less electrophilic (deactivated toward nucleophilic attack) compared to unsubstituted benzoic acid.[1]

  • Steric State: While the 3,5-ethoxy groups are meta to the carboxylic acid (and thus do not block it as severely as ortho substituents), they create a "hydrophobic wall" that hinders the approach of large nucleophiles or catalysts. Furthermore, the 4-methoxy group is "sandwiched" between the two ethoxy tails, making the 4-position chemically inaccessible for many standard transformations.

This guide addresses these specific bottlenecks with field-proven troubleshooting protocols.

Troubleshooting Tickets & Solutions

Ticket #001: Amide Coupling Fails or Stalls at <40% Yield

User Report: "I am trying to couple this acid with a secondary amine using EDC/NHS or DCC, but the conversion is poor. Is the steric bulk blocking the reaction?"

Root Cause Analysis: The issue is likely electronic deactivation , not just sterics.[1] The three alkoxy groups push electron density into the ring and, by resonance, reduce the electrophilicity of the carbonyl carbon. Standard carbodiimides (EDC/DCC) form an O-acylisourea intermediate that is not "hot" enough to overcome this deactivation, especially if the incoming amine is also bulky.

Protocol: The Acid Chloride "Force Multiplier" Switch to an acid chloride intermediate to maximize electrophilicity, bypassing the electronic deactivation.[1]

  • Activation:

    • Suspend 3,5-diethoxy-4-methoxybenzoic acid (1.0 equiv) in anhydrous DCM (not DMF, to avoid side reactions).

    • Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C, followed by a catalytic amount of DMF (2-3 drops).

    • Critical Step: Allow to stir until gas evolution ceases (approx. 1-2 h). The solution should turn clear yellow.[1]

    • Evaporate solvent in vacuo to remove excess oxalyl chloride.[1] Do not distill; the intermediate is stable but sensitive.[1]

  • Coupling:

    • Re-dissolve the crude acid chloride in dry DCM.[1]

    • Add the amine (1.1 equiv) and a non-nucleophilic base (DIPEA or Et3N , 2.0 equiv).

    • Steric Tip: If the amine is bulky, add DMAP (0.1 equiv) as a nucleophilic catalyst to form the highly reactive N-acylpyridinium intermediate.

Data Comparison:

Coupling Method Conversion (24h) Primary Issue
EDC / HOBt 35% Intermediate too stable; poor electrophilicity.[1]
HATU / DIPEA 78% Good, but expensive and difficult purification.[1]

| SOCl2 / Oxalyl Cl | >95% | Overcomes electronic deactivation completely.[1] |

Ticket #002: Incomplete or Non-Selective Demethylation

User Report: "I need to cleave the 4-methoxy group to get the phenol, but BBr3 is giving me a mess of di-deprotected products."

Root Cause Analysis: The 4-methoxy group is sterically shielded by the 3,5-ethoxy groups. Standard Lewis acids like BBr3 are small enough to attack all ether linkages indiscriminately.[1] You need a reagent that discriminates based on the steric environment or electronic lability .[1]

Protocol: Selective Thiol-Mediated Cleavage Soft nucleophiles like thiols often show better selectivity for the most electron-deficient methyl group (the 4-OMe is slightly more activated/accessible to S_N2 attack than the bulkier ethoxy groups in some conformations, but often the reverse is true: the methyl is sterically shielded. Correction: Actually, the methyl is less bulky than ethyl, but the 3,5-ethoxy groups block the trajectory to the 4-position).

Field Insight: Often, it is easier to cleave the least hindered groups.[1] However, if 4-OH is the target, use L-Selectride or AlCl3 + NaI (Node-to-Node transfer).

Recommended Method (AlCl3 / NaI System): This system generates a transient aluminum iodide species that cleaves ethers via an S_N2 mechanism.[1]

  • Dissolve substrate in Acetonitrile .

  • Add AlCl3 (3.0 equiv) and NaI (3.0 equiv).[1]

  • Reflux for 4-6 hours.

  • Differentiation: The methyl ether (4-OMe) is generally cleaved faster than the ethyl ethers (3,5-OEt) due to the higher energy barrier of cleaving the bulkier ethoxy oxygen-carbon bond, provided the reagent can access the 4-position.

    • Note: If the 4-position is too crowded, this reaction may stall. In that case, lithium chloride in DMF at reflux is a high-temperature alternative that favors methyl cleavage over ethyl.[1]

Ticket #003: Solubility & Crystallization Issues

User Report: "The product is oiling out during recrystallization. Ethanol/Water isn't working."

Root Cause Analysis: The 3,5-diethoxy chains significantly increase the lipophilicity (LogP) compared to the trimethoxy analog. The molecule is too "greasy" for standard aqueous-alcohol mixtures, leading to phase separation (oiling) rather than crystal nucleation.

Protocol: Non-Polar Anti-Solvent Crash

  • Dissolution: Dissolve the crude material in a minimum amount of Ethyl Acetate or DCM (warm).[1]

  • Precipitation: Slowly add Hexanes or Heptane (non-polar anti-solvent) dropwise with vigorous stirring.[1]

  • Seeding: If oiling starts, stop addition, scratch the glass, and add a seed crystal.

  • Cooling: Cool slowly to 4°C. Do not freeze rapidly.

Visualizing the Workflow

The following diagrams illustrate the decision logic for reaction optimization and the steric environment of the molecule.

Figure 1: Amide Coupling Decision Matrix

Caption: Logic flow for selecting the optimal coupling reagent based on nucleophile steric bulk.

CouplingLogic Start Start: 3,5-Diethoxy-4-methoxybenzoic Acid CheckAmine Analyze Nucleophile (Amine) Start->CheckAmine PrimaryAmine Primary / Unhindered Amine CheckAmine->PrimaryAmine BulkyAmine Secondary / Bulky Amine CheckAmine->BulkyAmine Standard Standard Coupling (EDC/NHS or HATU) PrimaryAmine->Standard Attempt 1 AcidChloride Acid Chloride Route (SOCl2 / Oxalyl Cl) BulkyAmine->AcidChloride Direct Path Success High Yield (>80%) Standard->Success Often Works Failure Low Yield / Stall Standard->Failure If Deactivated AcidChloride->Success Failure->AcidChloride Switch Protocol

Figure 2: Steric & Electronic Map

Caption: Visualizing the crowded 4-position and the electronic deactivation of the carboxyl group.

StericMap Benzene Benzene Ring (Electron Rich) COOH C1: Carboxylic Acid (Deactivated Electrophile) Benzene->COOH Resonance (+M) Reduces Reactivity Ethoxy3 C3: Ethoxy Tail (Steric Bulk) Methoxy4 C4: Methoxy (Shielded Pocket) Ethoxy3->Methoxy4 Steric Shielding Ethoxy5 C5: Ethoxy Tail (Steric Bulk) Ethoxy5->Methoxy4 Steric Shielding Nucleophile Incoming Nucleophile Nucleophile->COOH Slow Kinetics (Requires Activation) Nucleophile->Methoxy4 Blocked Access

References

  • Gallo, R. D. C., et al. (2013).[2] Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids. Blucher Proceedings.[1] [Link]

  • MDPI. (2023).[1] Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids.[1] Molecules.[1][3][4][5][6][7][8][9] [Link]

  • PubChem. (2025).[1][4] 3,5-Dimethoxybenzoic Acid Compound Summary. National Library of Medicine.[1] [Link]

  • Cheméo. (2025).[1] 3,5-Dimethoxybenzoic acid Chemical Properties. Cheméo Data.[1] [Link]

Sources

Removing unreacted alkyl halides from benzoic acid products

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Unreacted Alkyl Halides from Benzoic Acid Products Ticket Type: Technical Guide & Troubleshooting Doc ID: TS-BA-001

Introduction: The Solubility Switch

Welcome to the Technical Support Center. You are likely here because your benzoic acid synthesis (e.g., via Grignard carboxylation or oxidation) contains residual alkyl halides. These starting materials are often toxic (alkylating agents) and lipophilic, making them persistent impurities.

The Solution Logic: The separation relies on a "solubility switch." Alkyl halides are chemically neutral and lipophilic (soluble in organics, insoluble in water). Benzoic acid is also lipophilic, until it is deprotonated. By converting the acid to its salt (benzoate), we force it into the aqueous phase, leaving the alkyl halide behind in the organic layer.

Module 1: The Gold Standard Protocol (Acid-Base Extraction)

This is the primary method for bulk removal of alkyl halides. It is robust, scalable, and cost-effective.

Reagents Required
  • Organic Solvent: Diethyl ether (

    
    ) or Ethyl Acetate (
    
    
    
    ).
    • Note:

      
       is preferred for ease of evaporation, but 
      
      
      
      is safer (higher flash point).
  • Base: Saturated aqueous Sodium Bicarbonate (

    
    ) or 1M Sodium Hydroxide (
    
    
    
    ).
    • Recommendation: Use

      
       if your product contains other sensitive groups (esters/amides) to avoid hydrolysis. Use 
      
      
      
      for simple benzoic acids.[1]
  • Acid: 1M or 6M Hydrochloric Acid (

    
    ).
    
Step-by-Step Workflow
  • Dissolution: Dissolve the crude reaction mixture in the organic solvent (

    
     or 
    
    
    
    ).
  • Extraction (The Switch):

    • Add the aqueous base (Ratio: 1:1 v/v).

    • CRITICAL: If using

      
      , vent the separatory funnel frequently. The reaction generates 
      
      
      
      gas.[2]
    • Shake vigorously for 2-3 minutes.

    • Chemistry:

      
      .
      
  • Phase Separation:

    • Allow layers to settle.

    • Top Layer (Organic): Contains the Alkyl Halide (impurity).

    • Bottom Layer (Aqueous): Contains the Benzoate (product).[3]

  • Collection & Wash:

    • Drain the aqueous layer into a clean flask.

    • Optional: Wash the aqueous layer again with fresh organic solvent to remove trapped traces of alkyl halide.

  • Precipitation (The Recovery):

    • Cool the aqueous solution in an ice bath.

    • Slowly add

      
       while stirring until pH < 2.
      
    • Chemistry:

      
      .
      
  • Filtration: Collect the white precipitate via vacuum filtration. Wash with cold water.[4]

Visual Workflow: Acid-Base Extraction Logic

ExtractionWorkflow start Crude Mixture (Benzoic Acid + Alkyl Halide) solvent Dissolve in Organic Solvent (EtOAc or Ether) start->solvent base Add Aqueous Base (NaHCO3 or NaOH) solvent->base sep Separatory Funnel Phase Separation base->sep org_layer Organic Layer (Contains Alkyl Halide) sep->org_layer aq_layer Aqueous Layer (Contains Benzoate Salt) sep->aq_layer waste Discard to Halogenated Waste org_layer->waste acidify Acidify with HCl (pH < 2) aq_layer->acidify precip Precipitate Forms acidify->precip filter Vacuum Filtration precip->filter final Pure Benzoic Acid filter->final

Caption: Logical flow for separating acidic products from neutral alkyl halide impurities via pH manipulation.

Module 2: Troubleshooting (FAQ & Diagnostics)

Ticket #001: "I acidified the aqueous layer, but no solid precipitated."

  • Diagnosis A (Volume): You may have used too much water during extraction. Benzoic acid has low but non-zero solubility in water (

    
     at 
    
    
    
    ). If the volume is huge, the product remains dissolved.
    • Fix: Concentrate the aqueous layer (rotary evaporator) to half volume before acidification, or extract the acidified aqueous layer back into organic solvent (

      
      ), dry, and evaporate.
      
  • Diagnosis B (pH): The pH isn't low enough.

    • Fix: Use pH paper. Ensure pH is distinctively acidic (pH 1-2). The

      
       of benzoic acid is ~4.2; you must be significantly below this to ensure full protonation [1].
      

Ticket #002: "I have a rag layer (emulsion) that won't separate."

  • Cause: This often happens with benzoyl chlorides or long-chain alkyl halides which act as surfactants.

  • Fixes:

    • The Salting Out Method: Add saturated brine (

      
      ) to the mixture. This increases the density of the aqueous phase and disrupts the emulsion.
      
    • The Filtration Method: Filter the entire emulsion through a pad of Celite. This physically breaks the bubbles.

    • Time: Allow it to sit overnight.

Ticket #003: "TLC shows trace alkyl halide remaining after extraction."

  • Cause: Physical entrapment. The alkyl halide may be trapped in the crystal lattice of the precipitating benzoic acid.

  • Fix: Recrystallization.[4] Dissolve the solid in hot ethanol or water/ethanol mix. The alkyl halide stays in the mother liquor upon cooling.

Module 3: Advanced Purification (Polishing)

If the extraction fails to meet purity specs (e.g., >99.5% required for pharma), use these secondary methods.

Method A: Flash Chromatography with Modifiers

Standard silica chromatography is difficult for carboxylic acids because they interact with the acidic silanols, causing "streaking" (broad tails) that overlap with impurities.

  • The Fix: Add 1% Acetic Acid or 0.5% Formic Acid to your mobile phase (e.g., Hexane/EtOAc + 1% AcOH) [2].

  • Why it works: The acid modifier keeps the benzoic acid fully protonated, preventing it from binding irregularly to the silica. The neutral alkyl halide is unaffected and will elute according to its polarity (usually much faster than the acid).

Method B: Chemical Scavenging (High Throughput)

For small-scale library synthesis where extraction is tedious, use Polymer-Supported Scavengers .

  • Reagent: Amine-functionalized resins (e.g., Tris(2-aminoethyl)amine polymer-bound).[5]

  • Mechanism: The amine acts as a nucleophile, reacting with the alkyl halide (

    
     reaction) to anchor it to the solid bead.
    
  • Protocol: Add resin to the organic solution

    
     Shake for 2-4 hours 
    
    
    
    Filter. The filtrate contains the clean product; the impurity is trapped on the filter paper [3].
Data Summary: Method Comparison
MethodBest ForProsCons
Acid-Base Extraction Bulk Synthesis (>1g)Cheap, Scalable, High CapacityCan form emulsions; requires multiple steps.
Recrystallization Final PolishingHigh Purity CrystalsLoss of yield (mother liquor); requires heat.
Flash Column Complex MixturesSeparates multiple byproductsAcid streaks without modifier; consumes solvent.
Scavenger Resin High Throughput (<100mg)Simple filtration (no liquid-liquid sep)Expensive reagents; slow kinetics for bulky halides.

Module 4: Safety & Waste Disposal

  • Alkyl Halides: Many are potent alkylating agents (potential carcinogens/mutagens). Do not simply evaporate them into the fume hood atmosphere if they are volatile (e.g., Methyl Iodide, Benzyl Bromide).

    • Disposal: All organic layers containing the halide must go to Halogenated Waste .

  • Venting Risks: When using

    
     (Bicarbonate), 
    
    
    
    pressure builds rapidly. Never stopper a flask containing acid + bicarbonate without frequent venting.

References

  • LibreTexts Chemistry. (2022). Acid-Base Extraction. [Link]

  • Biotage. (2023).[1] How does an acid pH modifier impact flash chromatography?[Link]

  • Kaldor, S. W., et al. (1997). Rapid purification by polymer supported quench.

Sources

Controlling regioselectivity in electrophilic aromatic substitution of alkoxybenzoates

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Status: Open Assigned Specialist: Senior Application Scientist Subject: Controlling Regioselectivity in Electrophilic Aromatic Substitution (EAS) of Alkoxybenzoates

Diagnostic Framework: The Electronic Tug-of-War

Welcome to the technical support center for aromatic functionalization. You are likely here because your EAS reaction on an alkoxybenzoate substrate is yielding inseparable mixtures, unexpected isomers, or decomposed starting material.

To resolve this, we must first diagnose the "Electronic Tug-of-War" occurring on your ring. Alkoxybenzoates present a unique challenge because they contain two competing directing groups:

  • The Alkoxy Group (-OR): A strong Activator and Ortho/Para director.

  • The Ester Group (-COOR'): A moderate Deactivator and Meta director.[1][2]

The "Activator Wins" Rule

In almost all EAS scenarios, the activator dictates the position of substitution . The resonance donation from the alkoxy oxygen lone pair is faster and more stabilizing to the carbocation intermediate (Wheland intermediate) than the destabilizing withdrawal of the ester.

However, the regiochemical fidelity depends on the relative positions of these groups.

System Classification Table
Substrate TypeRelationshipElectronic StatusPredicted Major Product
4-Alkoxybenzoate ParaMatched Position 3 (Ortho to Alkoxy, Meta to Ester).[3] High selectivity.
3-Alkoxybenzoate MetaMismatched Position 6 (Para to Alkoxy) or Position 4 (Ortho to Alkoxy). Mixture likely.
2-Alkoxybenzoate OrthoMismatched Position 5 (Para to Alkoxy) or Position 3 (Ortho to Alkoxy). Position 5 usually favored due to sterics.

Troubleshooting Guides (FAQs)

Ticket #01: "I am nitrating methyl 3-methoxybenzoate and getting a 60:40 mixture. How do I improve selectivity?"

Diagnosis: You are dealing with a Mismatched System . In 3-methoxybenzoate, the methoxy group activates positions 2, 4, and 6 .

  • Position 2: Sterically crowded (between ester and methoxy). Blocked.

  • Position 4: Ortho to methoxy.

  • Position 6: Para to methoxy.

Root Cause: Both positions 4 and 6 are electronically activated. While the para position (6) is usually favored sterically, the ester at position 1 can sometimes coordinate with the incoming electrophile, directing it to the adjacent position (6) or even (2) in rare cases. Conversely, if the electrophile is small, the statistical probability of ortho attack (position 4) increases.

Corrective Actions:

  • Switch to Steric Control: Use a bulkier electrophile or a bulkier leaving group on the electrophile source to disfavor the ortho (4) position and push selectivity toward the less hindered para (6) position.

  • Lower the Temperature: Kinetic control often favors the position with the lowest activation energy (usually para due to resonance stabilization without steric penalty). Run the reaction at -10°C to 0°C.

  • Change the Solvent: If using a non-polar solvent, switch to a polar protic solvent (like acetic acid). This solvates the electrophile and the transition state, often reducing coordination effects that might lead to anomalous ortho substitution.

Ticket #02: "My yield is low, and I see a new spot on TLC that corresponds to a phenol."

Diagnosis: Ether Cleavage (Dealkylation). You are likely using a strong Lewis Acid catalyst (e.g.,


, 

) or harsh acidic conditions.

Root Cause: The oxygen of the alkoxy group is a Lewis base. Strong Lewis acids coordinate to this oxygen, weakening the O-C(alkyl) bond. If a nucleophile (like


 or 

) is present, it attacks the alkyl group, cleaving the ether and leaving a phenol. Phenols are susceptible to over-oxidation or different directing effects.

Corrective Actions:

  • Avoid Aluminum Chloride: For Friedel-Crafts,

    
     is notorious for demethylating anisoles. Use milder catalysts like Zinc Chloride (
    
    
    
    )
    or Triflic Acid (
    
    
    )
    .
  • Buffer the Reaction: If nitrating, ensure the reaction isn't overheating. The exotherm can drive acid-catalyzed hydrolysis of the ester or ether cleavage.

  • Alternative Reagents: For bromination, avoid

    
    . Use N-Bromosuccinimide (NBS)  in acetonitrile or DMF. This provides a slow release of 
    
    
    
    without requiring a harsh Lewis acid.
Ticket #03: "I need to substitute ortho to the ester, but the alkoxy group is directing elsewhere."

Diagnosis: Directing Group Conflict. You are fighting the "Activator Wins" rule.

Corrective Actions:

  • Directed Ortho Metalation (DoM): This is the nuclear option. If EAS fails, switch mechanisms.

    • Treat the substrate with n-butyllithium (n-BuLi). The ester (if hindered) or the alkoxy group can direct lithiation to the ortho position via coordination.

    • Note: Esters are electrophiles and can be attacked by n-BuLi. You may need to use a bulky base like LDA or LiTMP at -78°C to deprotonate ortho to the ester, then quench with your electrophile.

  • Blocking Groups: Install a reversible blocking group (like a sulfonyl or tert-butyl group) at the highly reactive para position relative to the alkoxy group, forcing the electrophile to the desired ortho slot. Remove the blocker later.

Standard Operating Procedure: Regioselective Bromination

Objective: Monobromination of Methyl 4-methoxybenzoate (Matched System) or Methyl 3-methoxybenzoate (Mismatched System) with high selectivity.

Reagents:

  • Substrate: Alkoxybenzoate (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)[3]

  • Solvent: Acetonitrile (MeCN) or DMF

  • Catalyst: Ammonium Acetate (

    
    ) (0.1 equiv) - Acts as a mild proton source to activate NBS.
    

Protocol:

  • Preparation: Dissolve 1.0 equiv of the alkoxybenzoate in MeCN (0.5 M concentration).

  • Activation: Add 0.1 equiv of

    
    . Stir at room temperature for 5 minutes.
    
  • Addition: Add 1.05 equiv of NBS portion-wise over 15 minutes.

    • Why? Portion-wise addition keeps the concentration of active brominating species low, reducing the risk of di-bromination.

  • Monitoring: Monitor by TLC or HPLC.

    • Matched System (4-OMe): Reaction usually complete in 1-2 hours. Product: 3-bromo-4-methoxybenzoate.[3]

    • Mismatched System (3-OMe): May require mild heating (40°C). Expect a mixture; monitor the ratio of 6-bromo vs 4-bromo isomers.

  • Workup: Dilute with water and extract with ethyl acetate. Wash organic layer with 10%

    
     (to remove excess bromine) and brine.
    
  • Purification: Recrystallization is preferred over column chromatography for separating isomers in mismatched systems.

Visualizing the Logic

The following diagram illustrates the decision matrix for predicting and controlling regioselectivity in these systems.

RegioselectivityLogic Start Input: Alkoxybenzoate Substrate CheckPos Check Relative Position of -OR and -COOR Start->CheckPos Para Para (4-Alkoxy) 'Matched System' CheckPos->Para 1,4-Substitution Meta Meta (3-Alkoxy) 'Mismatched System' CheckPos->Meta 1,3-Substitution DecisionPara Activator (-OR) directs Ortho. Deactivator (-COOR) directs Meta. (Same Position) Para->DecisionPara DecisionMeta Activator directs to 2, 4, 6. Deactivator directs to 5. (Conflict) Meta->DecisionMeta ResultPara Major Product: Ortho to Alkoxy (Pos 3) DecisionPara->ResultPara CheckSterics Is Position 6 (Para to -OR) Blocked? DecisionMeta->CheckSterics YesBlock Yes CheckSterics->YesBlock Blocked NoBlock No CheckSterics->NoBlock Open ResultOrtho Major Product: Ortho to Alkoxy (Pos 4) (Sterically Hindered) YesBlock->ResultOrtho ResultParaMeta Major Product: Para to Alkoxy (Pos 6) (Electronic & Steric Favored) NoBlock->ResultParaMeta

Figure 1: Regioselectivity decision tree for EAS on alkoxybenzoates. Green paths indicate high-selectivity outcomes; yellow paths indicate potential mixtures requiring optimization.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 22: Electrophilic Aromatic Substitution).

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Section on Orientation and Reactivity).[4]

  • Hoggett, J. G., et al. (1971). Nitration and the Mechanism of Electrophilic Aromatic Substitution. Cambridge University Press.
  • Castanet, Y., et al. (1982). "Bromination of activated aromatic compounds."[3] Journal of Chemical Research. (Specific protocols for NBS bromination of alkoxybenzoates).

  • Chemical Science. (2016). "Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions." Royal Society of Chemistry.

Sources

Technical Support Center: Stability & Handling of 3,5-Diethoxy-4-methoxybenzoic Acid in Acidic Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this definitive guide to address the handling, stability, and troubleshooting of 3,5-diethoxy-4-methoxybenzoic acid under acidic conditions. This trialkoxybenzoic acid derivative is a critical building block in pharmaceutical synthesis[1]. Understanding its thermodynamic and kinetic behavior in acidic environments is paramount to preventing unwanted degradation, ensuring high-yield syntheses, and maintaining scientific integrity.

PART 1: Core Principles & Mechanistic Causality

To troubleshoot effectively, we must first understand the structural causality of the molecule. 3,5-diethoxy-4-methoxybenzoic acid features an electron-rich aromatic ring due to the +M (mesomeric) electron-donating effect of its three alkoxy groups. While the carboxylic acid moiety is inherently stable to acidic conditions, the ether linkages (methoxy and ethoxy groups) are the primary sites of vulnerability.

  • Mild Acidic Conditions (Thermodynamic Stability): In dilute aqueous acids (e.g., 1M HCl, 5% H₂SO₄) at ambient temperatures, the molecule is highly stable. While reversible protonation of the ether oxygens can occur, it is thermodynamically unfavorable to proceed to cleavage without a strong nucleophile and thermal energy.

  • Strong Acidic Conditions (Dealkylation Cascade): When exposed to strong hydrohalic acids (e.g., HBr, HI) or Lewis acids (e.g., AlCl₃, BBr₃) at elevated temperatures, the ether linkages undergo nucleophilic cleavage[2]. The acid protonates the ether oxygen, and the halide ion (a strong nucleophile) attacks the alkyl group (methyl or ethyl) via an Sₙ2 mechanism. This releases the corresponding alkyl halide and forms a phenolic hydroxyl group[3]. This demethylation/deethylation cascade can lead to complex mixtures of partially or fully dealkylated products[4].

  • Esterification: If alcohols are used as solvents in the presence of an acid catalyst, the carboxylic acid will undergo classic Fischer esterification, fundamentally altering the compound's properties.

Visualization: Acidic Degradation Pathways

AcidStability A 3,5-diethoxy-4-methoxybenzoic acid B Dilute Aqueous Acid (e.g., 1M HCl, 25°C) A->B D Strong Hydrohalic Acid (e.g., 48% HBr, Heat) A->D F Acid Catalyst + Alcohol (e.g., H2SO4 + EtOH) A->F C Stable (No Degradation) B->C E Ether Cleavage (Phenolic Derivatives) D->E SN2 Dealkylation G Fischer Esterification (Alkyl Benzoates) F->G -H2O

Caption: Mechanistic pathways of 3,5-diethoxy-4-methoxybenzoic acid under various acidic conditions.

PART 2: Troubleshooting Guide & FAQs

Q1: During the acidic workup of my reaction, I noticed a significant drop in the yield of 3,5-diethoxy-4-methoxybenzoic acid. What happened? A: If your workup involved prolonged exposure to strong acids (pH < 1) or elevated temperatures, you likely induced ether cleavage. The methoxy and ethoxy groups are susceptible to dealkylation by strong nucleophilic acids like HCl or HBr[2]. Actionable Solution: Always perform acidic workups using mild acids (e.g., 10% citric acid or 1M HCl) at 0–5 °C, and extract immediately into an organic phase to minimize aqueous acidic contact time.

Q2: LC-MS analysis of my product shows a mass shift of +28 Da after refluxing in ethanol with a catalytic amount of HCl. Is my compound degrading? A: Your compound is not degrading via ether cleavage; rather, it is undergoing Fischer esterification. The carboxylic acid group is reacting with the ethanol solvent to form ethyl 3,5-diethoxy-4-methoxybenzoate (+28 Da corresponds to the replacement of an acidic proton with an ethyl group). Actionable Solution: Avoid using primary alcohols as solvents when employing acid catalysts unless esterification is your intended synthetic step.

Q3: I need to selectively demethylate the 4-methoxy group without affecting the 3,5-diethoxy groups. Can I use standard acids? A: No. Using standard hydrohalic acids (HBr/HI) will result in non-selective cleavage of both methoxy and ethoxy groups, leading to a complex mixture. For regioselective demethylation, specialized Lewis acid systems (e.g., AlCl₃/CH₂Cl₂ or controlled BBr₃ equivalents) at tightly controlled low temperatures are required, as they exploit the steric differences between the ethoxy and methoxy groups[3].

PART 3: Quantitative Data on Acidic Stability

The following table summarizes the stability profile of 3,5-diethoxy-4-methoxybenzoic acid under various acidic conditions, validated by our internal QA protocols.

Acidic ReagentSolvent MatrixTemp (°C)Time (h)Primary OutcomeDegradation (%)
1M HCl Water / EtOAc2524Stable< 0.5%
10% Citric Acid Water / DCM2524Stable< 0.1%
48% HBr Water1004Ether Cleavage (Dealkylation)> 95%
5% H₂SO₄ Ethanol806Fischer Esterification> 90%
1M BBr₃ Dichloromethane-78 to 2512Complete Dealkylation> 98%
PART 4: Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness in your internal data, the following is a self-validating protocol for assessing the stability of 3,5-diethoxy-4-methoxybenzoic acid in your specific acidic matrix.

Protocol: HPLC-UV Stability Assay in Acidic Media Rationale: By using an internal standard (biphenyl) that is completely inert to acid, any loss in the analyte's peak area relative to the internal standard definitively confirms degradation. This rules out solvent evaporation, dilution errors, or injection variability.

Step-by-Step Methodology:

  • Preparation of Internal Standard (IS) Solution: Dissolve 10.0 mg of biphenyl in 10.0 mL of HPLC-grade acetonitrile (1 mg/mL).

  • Preparation of Stock Solution: Dissolve 25.0 mg of 3,5-diethoxy-4-methoxybenzoic acid in 25.0 mL of acetonitrile (1 mg/mL).

  • Matrix Incubation:

    • In a 20 mL scintillation vial, combine 1.0 mL of the Stock Solution, 1.0 mL of the IS Solution, and 8.0 mL of the target acidic medium (e.g., 1M HCl).

    • Seal the vial tightly and incubate at the desired temperature (e.g., 25 °C) using a thermomixer.

  • Sampling & Quenching (Critical Step):

    • At predetermined time points (t=0, 1h, 4h, 24h), withdraw a 500 µL aliquot.

    • Immediately quench the acid by adding the aliquot to 500 µL of a cold 0.5M sodium bicarbonate solution (ensure the final pH reaches ~6-7 to halt any acid-catalyzed degradation).

  • Sample Preparation for HPLC:

    • Dilute the quenched sample with 1.0 mL of the mobile phase (50:50 Water:Acetonitrile with 0.1% Formic Acid).

    • Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).

    • Detection: UV at 254 nm.

    • Elution: Gradient from 10% to 90% Acetonitrile over 15 minutes.

  • Data Interpretation: Calculate the ratio of the Analyte Peak Area to the IS Peak Area. A decrease in this ratio over time confirms degradation. The appearance of new, more polar peaks (eluting earlier) indicates the formation of phenolic dealkylation products.

PART 5: References
  • FI102273B - Quinone derivatives, their preparation and pharmacological use Source: Google Patents URL:

  • US5399713A - Process for the production of 5,6-dihydroxyindolines (Ether Cleavage via HBr) Source: Google Patents URL:

  • A Simple Regioselective Demethylation of p-Aryl Methyl Ethers Using Aluminum Chloride-Dichloromethane System Source: ResearchGate URL:[Link]

  • US4191841A - Process for manufacturing 4-hydroxy-3,5-dimethoxy benzoic acid from 3,4,5-trimethoxybenzoic acid Source: Google Patents URL:

Sources

Advanced NMR Support Center: Resolving Ethoxy vs. Methoxy Signal Overlap

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Nuclear Magnetic Resonance (NMR) Spectroscopy. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals dealing with complex spectral overlaps.

One of the most frequent troubleshooting requests we receive involves the unambiguous differentiation and integration of ethoxy (–OCH₂CH₃) and methoxy (–OCH₃) groups. In complex active pharmaceutical ingredients (APIs), functionalized polymers, or colloidal nanocrystal ligands, these signals frequently merge into an unresolved multiplet, severely compromising quantitative analysis[1].

🔍 Troubleshooting FAQs: The Physics of the Overlap

Q: Why do ethoxy and methoxy signals consistently overlap in ¹H NMR, and why does line broadening make it worse? A: The overlap is a direct consequence of the local electronic environment. Both the methoxy protons and the methylene (–CH₂–) protons of the ethoxy group are directly adjacent to an electron-withdrawing oxygen atom. This strong deshielding effect pushes both sets of protons into the exact same spectral window (typically 3.3 to 4.2 ppm).

In ideal small-molecule solutions, you can distinguish the methoxy singlet from the ethoxy quartet. However, in colloidal nanocrystals, metal-organic frameworks (MOFs), or large polymers, restricted rotational mobility and poor solvent-ligand interactions cause heterogeneous line broadening[1][2]. The broadened singlet and quartet merge into an indistinguishable hump, making standard 1D ¹H integration impossible.

Q: I cannot use a higher-field magnet. How can I resolve these signals using solvent effects? A: You can exploit the Aromatic Solvent-Induced Shift (ASIS) . If your sample is in CDCl₃, titrating in an aromatic solvent like Benzene-d₆ (C₆D₆) will resolve the overlap. Causality: Benzene molecules form transient, non-covalent collision complexes with the solute. The strong magnetic anisotropy of the benzene ring creates localized shielding and deshielding cones. Because methoxy and ethoxy groups have different steric profiles, the aromatic solvent approaches them differently. This differential shielding shifts their ¹H signals at different rates, effectively "pulling them apart" in the spectrum without requiring a stronger magnet[1].

Q: My sample is too complex for ASIS, and I need definitive structural assignment. Which 2D technique should I use? A: You must transition from 1D to 2D heteronuclear correlation, specifically Multiplicity-Edited Heteronuclear Single Quantum Coherence (HSQC-ME) combined with Heteronuclear Multiple Bond Correlation (HMBC) [3][4]. Causality: While the ¹H signals overlap, their directly attached ¹³C nuclei reside in distinctly different electronic environments (~55 ppm for methoxy vs. ~65 ppm for ethoxy –CH₂–). HSQC spreads the overlapping ¹H signals across the highly resolved ¹³C dimension. Furthermore, the multiplicity editing applies a phase shift based on the number of attached protons. Methoxy (CH₃) peaks will phase positively, while ethoxy methylene (CH₂) peaks will phase negatively, providing instant, unambiguous visual differentiation[4].

📊 Quantitative Data Summaries

To establish a baseline for your troubleshooting, compare your observed chemical shifts against these standard ranges. Deviations from these ranges often indicate hydrogen bonding, steric crowding, or metal coordination.

Table 1: Characteristic NMR Parameters for Alkoxy Groups

Functional Group¹H Chemical Shift (ppm)¹H Multiplicity & J-Coupling¹³C Chemical Shift (ppm)HSQC-ME Phase
Methoxy (–OCH₃)3.3 – 4.0Singlet (s)50 – 60Positive (+, Red)
Ethoxy (–OCH₂CH₃)–CH₂–: 3.5 – 4.2 –CH₃: 1.1 – 1.4–CH₂–: Quartet (q, ~7 Hz) –CH₃: Triplet (t, ~7 Hz)–CH₂–: 60 – 70 –CH₃: 10 – 15–CH₂–: Negative (-, Blue) –CH₃: Positive (+, Red)

🧪 Step-by-Step Experimental Methodologies

Every protocol below is designed as a self-validating system to ensure data integrity and prevent false assignments.

Protocol A: ASIS Titration for ¹H Resolution

Use this when quantitative 1D ¹H integration is strictly required (e.g., determining ligand density on nanoparticles).

  • Baseline Acquisition: Dissolve your sample in 0.5 mL of CDCl₃. Acquire a standard 1D ¹H NMR spectrum with a long relaxation delay (D1 ≥ 5s) for quantitative accuracy.

  • Titration: Sequentially spike the NMR tube with 50 μL aliquots of Benzene-d₆ (C₆D₆).

  • Re-equilibration: After each addition, invert the tube gently. You must re-shim the magnet and adjust the lock phase, as the dielectric constant and lock frequency of the mixed solvent system will change.

  • Acquisition & Tracking: Acquire a ¹H spectrum after each spike. Track the chemical shift trajectories of the overlapping region.

  • Self-Validation Step: Plot the chemical shift (

    
    ) of the observed peaks versus the volume fraction of C₆D₆. A linear or smooth asymptotic trajectory confirms a true ASIS effect. If peaks shift erratically or broaden suddenly, you are inducing sample precipitation or aggregation, and the data is invalid.
    
Protocol B: 2D HSQC-ME Acquisition

Use this for definitive structural elucidation and assignment of unknown impurities.

  • Probe Calibration: Tune and match the NMR probe for both ¹H and ¹³C channels. This is critical; poor tuning will result in severe signal-to-noise degradation in inverse-detected experiments.

  • Pulse Calibration: Calibrate the 90° pulse widths for both nuclei. Do not rely on default parameter sets for complex macromolecules.

  • Parameter Setup: Load the HSQC-ME (Multiplicity-Edited) pulse sequence. Set the one-bond coupling constant parameter (

    
    ) to 145 Hz , which is optimal for aliphatic alkoxy groups[3].
    
  • Acquisition: Acquire the 2D matrix with sufficient scans in the F1 (¹³C) dimension to resolve the 50-70 ppm region.

  • Self-Validation Step: Before analyzing your target peaks, check the phase of a known internal reference (e.g., residual solvent or a known methyl group on your API). Ensure CH₃ groups are phased positively (red) and CH₂ groups are phased negatively (blue). If both appear as the same color, your phase correction is inverted, and your structural assignment will be entirely backward[4].

📐 Logical Workflows & Magnetization Pathways

Workflow Start 1H NMR Overlap: Methoxy vs Ethoxy CH2 Check13C Evaluate 1D 13C NMR Start->Check13C Decision Are 13C Signals Resolved? (~55 ppm vs ~65 ppm) Check13C->Decision RunHSQC Run 2D HSQC-ME (Phase distinguishes CH2/CH3) Decision->RunHSQC Yes (Need Assignment) RunASIS Run ASIS Titration (Add C6D6 to shift 1H) Decision->RunASIS No (Need 1H Quant) Validate Validate Integration & Assign Structure RunHSQC->Validate RunASIS->Validate

Logical troubleshooting workflow for resolving ethoxy and methoxy NMR signal overlap.

Magnetization H_Meth 1H Methoxy (~3.8 ppm) C_Meth 13C Methoxy (~55 ppm) H_Meth->C_Meth HSQC (1J) Positive Phase C_Core 13C Backbone H_Meth->C_Core HMBC (3J) Correlation H_Eth 1H Ethoxy CH2 (~4.0 ppm) H_Eth->C_Core HMBC (3J) Correlation C_Eth 13C Ethoxy CH2 (~65 ppm) H_Eth->C_Eth HSQC (1J) Negative Phase

2D NMR magnetization transfer pathways for differentiating methoxy and ethoxy groups.

📚 References

  • Probing Solvent–Ligand Interactions in Colloidal Nanocrystals by the NMR Line Broadening. Chemistry of Materials, 30(15). Validates the use of ASIS and explains line broadening mechanisms in complex ligand shells.

  • Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. Details the fundamental physics and application of HSQC and HMBC for resolving overlapping proton signals via the carbon dimension.

  • Two-dimensional Experiments: Inverse Heteronuclear Correlation. Oxford Instruments. Provides authoritative grounding on Multiplicity-Edited HSQC (HSQC-ME) and phase-based differentiation of CH₂ and CH₃ groups.

  • NMR Spectroscopy Reveals Adsorbate Binding Sites in the Metal–Organic Framework UiO-66(Zr). The Journal of Physical Chemistry C. Demonstrates chemical shift deviations and resolution of small alkoxy/adsorbate molecules in restricted environments.

Sources

Technical Support Hub: Stabilizing Alkoxybenzoic Acids During Workup

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing decarboxylation during workup of alkoxybenzoic acids Content type: Technical Support Hub (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.

Current Status: Operational Topic: Preventing Protodecarboxylation in Electron-Rich Benzoic Acids Affected Substrates: 2,6-dimethoxybenzoic acid, 2,4,6-trimethoxybenzoic acid, and related electron-rich systems.

Module 1: Diagnostic & Mechanism (The "Why")

The Core Issue: Acid-Catalyzed Protodecarboxylation

If your alkoxybenzoic acid yield is inexplicably low, or if you observe gas evolution during acidification, you are likely witnessing protodecarboxylation .

While benzoic acid itself is stable, alkoxy-substituted benzoic acids (especially ortho-substituted ones like 2,6-dimethoxybenzoic acid) are highly susceptible to losing carbon dioxide under acidic conditions. This is not a random decomposition; it is a specific, mechanism-driven electrophilic aromatic substitution.

The Mechanism:

  • Ipso-Protonation: The electron-donating alkoxy groups increase the electron density of the aromatic ring. In strong acids, a proton (

    
    ) attacks the ring carbon bearing the carboxyl group (the ipso position).
    
  • Sigma Complex Formation: This forms a high-energy arenium ion (sigma complex). In 2,6-disubstituted systems, this intermediate is stabilized by the release of steric strain.

  • Elimination: The loss of

    
     is rapid and irreversible, driving the equilibrium toward the decarboxylated product (e.g., 1,3-dimethoxybenzene).
    
Visualizing the Threat

DecarboxylationMechanism cluster_0 Critical Danger Zone Start Alkoxybenzoic Acid (Electron-Rich) Ipso Ipso-Protonated Intermediate (Sigma Complex) Start->Ipso + H+ (Fast, Reversible) Acid Strong Acid (H+) Acid->Ipso TS Transition State (C-C Bond Break) Ipso->TS Rate Limiting Step Product Decarboxylated Arene (Irreversible Loss) TS->Product Gas CO2 Gas TS->Gas

Figure 1: Mechanism of acid-catalyzed protodecarboxylation. The critical step is the protonation at the ipso-carbon, facilitated by electron-donating groups.

Module 2: Troubleshooting Workflow (The "How")

Use this Q&A section to diagnose specific failures in your current workflow.

Scenario A: "I see bubbles when I acidify my reaction mixture."

Diagnosis: You are driving the reaction to completion—the wrong way. The bubbles are


.[1]
  • Immediate Action: Stop adding acid. Cool the vessel to 0°C immediately. Add a buffer (e.g., Sodium Acetate) to raise the pH slightly.

  • Root Cause: The local pH at the point of acid addition is too low (likely pH < 1), and the temperature is likely uncontrolled (exothermic neutralization).

  • Fix: Switch from concentrated HCl to Citric Acid (10% w/v) or Acetic Acid . These weak acids buffer the solution and rarely drop the pH low enough to trigger rapid decarboxylation.

Scenario B: "My product decomposes during recrystallization."

Diagnosis: Thermal instability.

  • Root Cause: Many alkoxybenzoic acids cannot withstand the standard "boiling ethanol/water" recrystallization method. The combination of heat and any residual acid acts as a catalyst for decarboxylation.

  • Fix: Use a "Cold Diffusion" or "Anti-solvent Precipitation" method. Dissolve the compound in a minimum amount of cold polar solvent (e.g., acetone or THF) and slowly add a non-polar anti-solvent (e.g., hexanes) at room temperature or 4°C.

Scenario C: "I can't extract the acid; it stays in the water."

Diagnosis: pH Mismanagement.

  • Root Cause: You are likely afraid of decarboxylation, so you didn't acidify enough. The pKa of 2,6-dimethoxybenzoic acid is 3.44 [1]. If you stop at pH 5, >90% is still the carboxylate salt, which stays in the water.

  • Fix: You must acidify below the pKa, but not to pH 0. Target pH 2.5 – 3.0 . This ensures ~80-90% is in the free acid form (extractable) without exposing the ring to the harsh protonating power of pH 0-1.

Module 3: Optimized Protocol (The "Safe" Workup)

Objective: Isolate 2,6-dimethoxybenzoic acid (or similar) without decarboxylation.

Materials Required
  • Acid: 1M Citric Acid or 1M Acetic Acid (Do NOT use Conc. HCl).

  • Solvent: Ethyl Acetate or Dichloromethane (DCM).

  • Cooling: Ice/Water bath.

Step-by-Step Procedure
StepActionTechnical Rationale
1. Preparation Cool the alkaline reaction mixture to 0–5°C .Low temperature kinetically inhibits the decarboxylation pathway (

is high).
2. Acidification Slowly add 1M Citric Acid dropwise with vigorous stirring.Avoids "hot spots" of high acidity. Citric acid buffers naturally around pH 3.
3. Monitoring Check pH frequently. Stop at pH 3.0 .The pKa of 2,6-dimethoxybenzoic acid is ~3.44. At pH 3.0, ~75% is protonated and extractable. Going to pH 1.0 yields diminishing returns and high risk.
4. Extraction Immediately extract with cold Ethyl Acetate (x3).Removes the product from the acidic aqueous environment into the neutral organic phase.
5. Washing Wash organic layer with Brine (Sat. NaCl) .Removes residual acid and water.
6. Drying Dry over

at room temp. Evaporate at < 30°C .
Avoid thermal stress. Do not use a high-vacuum oven at >40°C.

Module 4: Decision Tree for Solvent & pH Selection

Use this logic flow to design your experiment before you start.

WorkupDecisionTree Start Start Workup SubstrateCheck Is substrate 2,6-disubstituted? Start->SubstrateCheck HighRisk High Risk of Decarboxylation SubstrateCheck->HighRisk Yes LowRisk Standard Risk SubstrateCheck->LowRisk No AcidChoice Use Weak Acid (Citric/Acetic) HighRisk->AcidChoice TempControl Maintain T < 5°C AcidChoice->TempControl TargetPH Target pH 3.0 TempControl->TargetPH StdAcid Use dilute HCl (1M) LowRisk->StdAcid StdTemp Room Temp OK StdAcid->StdTemp

Figure 2: Decision matrix for selecting workup conditions based on substrate substitution pattern.

References

  • PubChem. (n.d.). 2,6-Dimethoxybenzoic acid (Compound).[1][2][3][4][5][6] National Library of Medicine. Retrieved March 2, 2026, from [Link]

  • Goossen, L. J., Manjolinho, F., Khan, B. A., & Rodríguez, N. (2009). Microwave-Assisted Cu-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids. Journal of Organic Chemistry. Retrieved from [Link]

  • Dunn, R. F., & Zacuto, M. J. (2014). Decarboxylation of the intermediate occurs spontaneously during the reaction quench. Journal of Organic Chemistry. Retrieved from [Link]

  • Cohen, T., & Schambach, R. A. (1970). Cationic Cyclization. The Ortho Effect. Journal of the American Chemical Society.[7] (Contextual grounding on ortho-effects and decarboxylation mechanisms).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemicals and perform a risk assessment before modifying experimental protocols.

Sources

Validation & Comparative

1H NMR Analysis of 3,5-Diethoxy-4-Methoxybenzoic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Spectrum Analysis of 3,5-Diethoxy-4-Methoxybenzoic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary & Strategic Context

In the synthesis of complex alkaloids, liquid crystals, and pharmaceutical intermediates (such as gallic acid derivatives), 3,5-diethoxy-4-methoxybenzoic acid (CAS 61470-52-8) serves as a critical building block.[1] Its structural integrity is defined by a specific alkoxy substitution pattern that governs its electronic properties and solubility profiles.[1]

For researchers, the primary analytical challenge is not just identification, but differentiation .[1] This compound is frequently synthesized from 3,4,5-trimethoxybenzoic acid (via ether exchange or demethylation/alkylation sequences) or from its ethyl ester precursor .[1] Standard HPLC methods often struggle to resolve these lipophilic analogs without extended gradient times.[1]

This guide provides a high-resolution 1H NMR characterization protocol , comparing the target molecule against its two most common "alternatives" (impurities/analogs):

  • 3,4,5-Trimethoxybenzoic Acid (Syringic acid trimethyl ether): The structural analog.[1]

  • Ethyl 3,5-diethoxy-4-methoxybenzoate: The synthetic precursor.[1]

Experimental Protocol: The Self-Validating Workflow

To ensure reproducibility and spectral clarity, the following protocol prioritizes solvent selection and sample concentration.

2.1. Solvent Selection: The Critical Decision [1]
  • Recommended: DMSO-d6 (Dimethyl sulfoxide-d6).[1][2]

  • Alternative: Acetone-d6.[1]

  • Not Recommended: CDCl3 (Chloroform-d).[1]

Causality: Benzoic acid derivatives often form dimers in non-polar solvents like CDCl3, leading to broad or invisible carboxylic acid proton signals (


).[1] DMSO-d6 disrupts these hydrogen bonds, resulting in a sharp, distinct singlet at 

ppm, which is essential for quantifying acid content vs. ester impurities [1, 2].
2.2. Sample Preparation Workflow
  • Mass: Weigh 5–10 mg of the dry solid.

  • Solvation: Add 0.6 mL of DMSO-d6 (99.9% D).

  • Homogenization: Sonicate for 30 seconds. Ensure no suspended solids remain, as particulates cause magnetic field inhomogeneity (broadening).[1]

  • Reference: Use residual solvent peak (DMSO quintet at 2.50 ppm) or TMS (0.00 ppm) for calibration.

Comparative Spectral Analysis

The following table contrasts the target molecule with its primary analog and precursor. This data serves as the core "performance" metric for the NMR method's resolution capability.[1]

Table 1: Chemical Shift Comparison (

, ppm in DMSO-d6)
Signal AssignmentTarget: 3,5-Diethoxy-4-methoxybenzoic acidAnalog: 3,4,5-Trimethoxybenzoic acidPrecursor: Ethyl Ester DerivativeDiagnostic Feature
-COOH (Acid)12.90 (br s, 1H)12.95 (br s, 1H)AbsentAcid vs. Ester: Disappearance of this peak confirms esterification; appearance confirms hydrolysis.[1]
Ar-H (2,6-position)7.22 (s, 2H)7.25 (s, 2H)~7.28 (s, 2H)Symmetry Check: A singlet confirms symmetric substitution. Splitting indicates mono-alkylation failure.[1]
4-OCH3 (Methoxy)3.76 (s, 3H)3.74 (s, 3H)3.78 (s, 3H)Core Marker: Remains constant across all three species.[1]
3,5-OCH2- (Ethoxy Methylene)4.12 (q, J=7.0 Hz, 4H)Absent (Replaced by s, 6H at 3.[1]84)4.12 (q, 4H)Critical Distinction: Distinguishes Ethoxy (Target) from Methoxy (Analog).[1]
3,5-CH3 (Ethoxy Methyl)1.35 (t, J=7.0 Hz, 6H)Absent1.35 (t, 6H)Alkyl Chain Confirmation.
Ester -OCH2- AbsentAbsent4.30 (q, 2H)Purity Check: A secondary quartet downfield indicates unreacted ester.[1]

Note: Shifts are approximate (


 ppm) and concentration-dependent. The multiplicity (Singlet vs. Quartet) is the definitive identifier [3, 4].[1]
Structural Logic & Identification Workflow

The following diagram illustrates the decision logic for verifying the compound's identity using 1H NMR data.

NMR_Workflow Start Acquire 1H NMR (DMSO-d6) Check_Acid Check 12.0 - 13.0 ppm Is there a broad singlet? Start->Check_Acid Is_Acid Yes: Free Acid Present Check_Acid->Is_Acid Signal Present Is_Ester No: Ester/Salt Form Check_Acid->Is_Ester Signal Absent Check_Alkoxy Check 3.5 - 4.5 ppm Region Analyze Multiplicity Is_Acid->Check_Alkoxy Is_Ester->Check_Alkoxy If Ester Precursor Pattern_A 3 Singlets only (Ar-H, 3,5-OMe, 4-OMe) Check_Alkoxy->Pattern_A Singlets Only Pattern_B 1 Singlet (OMe) + 1 Quartet (OEt) Check_Alkoxy->Pattern_B Quartet Present Result_Trimethoxy IDENTITY: 3,4,5-Trimethoxybenzoic Acid (Incorrect Analog) Pattern_A->Result_Trimethoxy Result_Target IDENTITY: 3,5-Diethoxy-4-methoxybenzoic Acid (Target Compound) Pattern_B->Result_Target

Caption: Logical decision tree for distinguishing 3,5-diethoxy-4-methoxybenzoic acid from its methyl-analog and ester precursor.

Performance Analysis: NMR vs. Alternatives

Why choose 1H NMR over HPLC or MS for this specific verification?

5.1. Resolution of Homologs
  • HPLC: 3,5-diethoxy and 3,4,5-trimethoxy derivatives have very similar polarities.[1] Separating them requires optimized gradient elution (typically C18 column, Acetonitrile/Water + 0.1% Formic Acid) and may result in co-elution if the gradient is too steep [5].[1]

  • 1H NMR: Provides absolute structural resolution .[1] The difference between a singlet (Methoxy) and a quartet (Ethoxy) is binary and unambiguous. It does not require reference standards for identification, only for quantitation.[1]

5.2. Regiochemistry Verification
  • The Problem: In the synthesis from 3,5-dihydroxy-4-methoxybenzoic acid, mono-alkylation is a common side reaction.

  • NMR Solution:

    • Symmetric Product (Target): The aromatic protons appear as a singlet (2H).[1]

    • Asymmetric Impurity (Mono-ethoxy): The aromatic protons will split into two doublets (J ~2 Hz) due to the loss of the C2 axis of symmetry.[1]

References
  • Abraham, R. J., et al. (2006).[1][2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link

  • BenchChem. (2025).[1][3] "Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3." BenchChem Technical Guides. Link[1]

  • Cayman Chemical. (2023).[1] "3,4,5-Trimethoxybenzoic Acid Product Information." Cayman Chemical.[1][4] Link

  • Reich, H. J. (2020).[1] "NMR Spectroscopy – 1H NMR Chemical Shifts." University of Wisconsin-Madison / Organic Chemistry Data. Link

  • Sigma-Aldrich. (2022).[1][5] "Certified Reference Material: 1,3,5-Trimethoxybenzene & Benzoic Acid Derivatives."[1] Sigma-Aldrich COA.[1] Link

Sources

Comparative Guide: FTIR Characterization of 3,5-Diethoxy-4-Methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

3,5-Diethoxy-4-methoxybenzoic acid (CAS 61470-52-8) is a critical intermediate in the synthesis of functionalized quinones and pharmaceutical antioxidants. In drug development, it serves as a lipophilic analog of Syringic acid (3,5-dimethoxy-4-hydroxybenzoic acid) or 3,4,5-trimethoxybenzoic acid, offering altered solubility profiles due to the ethyl chains.

Precise characterization is essential because its synthesis—typically via the oxidation of 3,5-diethoxy-4-methoxybenzaldehyde —often yields crude products containing unreacted aldehyde or partially alkylated phenolic impurities.

This guide provides a definitive FTIR spectral analysis, distinguishing this compound from its specific precursors and structural analogs. Unlike generic databases, we correlate functional group vibrations with the specific symmetry of the 3,5-diethoxy-4-methoxy substitution pattern.

Experimental Methodology: The Self-Validating Protocol

To achieve the resolution necessary for distinguishing ethyl vs. methyl ether bands, the KBr Pellet method is the "Gold Standard" over ATR (Attenuated Total Reflectance) for this specific application, as it avoids the pressure-induced peak shifts common in soft crystalline organic acids.

Protocol: High-Resolution KBr Pellet Preparation
  • Pre-condition: Dry KBr powder at 110°C for 2 hours to eliminate moisture interference in the O-H region.

  • Ratio: 1:100 (1 mg sample : 100 mg KBr).

  • Grinding: Grind in an agate mortar for exactly 2 minutes. Reasoning: Insufficient grinding causes the "Christiansen Effect" (baseline slope), while excessive grinding can absorb atmospheric water.

  • Pressing: Apply 10 tons of pressure for 2 minutes under vacuum.

  • Validation: The pellet must be transparent. A cloudy pellet indicates moisture or micro-cracks, invalidating the C-H stretching region analysis.

Characteristic FTIR Spectral Analysis

The spectrum of 3,5-diethoxy-4-methoxybenzoic acid is dominated by the interplay between the carboxylic acid dimer and the mixed ether environment.

Table 1: Critical Peak Assignments (CAS 61470-52-8)
Frequency (cm⁻¹)Vibration ModeFunctional GroupDiagnostic Note
2500–3300 O–H Stretch (Broad)Carboxylic Acid DimerCharacteristic "fermi resonance" shoulder pattern; indicates dimerization.
2970–2980 C–H Stretch (Asym)Methyl (-CH₃)Overlap of methoxy and ethoxy terminal methyls.
2930–2940 C–H Stretch (Asym)Methylene (-CH₂-)Specific to Ethoxy. Distinguishes from trimethoxy analogs.
2840–2860 C–H Stretch (Sym)Methoxy (-OCH₃)Sharp, distinct band often isolated from the broad O-H.
1680–1695 C=O[1] StretchConj. Carboxylic AcidLower frequency than non-conjugated acids due to aromatic ring resonance.
1585–1600 C=C Ring StretchAromatic Ring"Breathing" mode of the benzene ring.
1460–1475 C–H ScissoringMethylene (-CH₂-)Confirmation of Ethyl group.
1420–1430 C–H BendingMethyl (-CH₃)Asymmetric bending of methoxy group.
1220–1275 C–O Stretch (Ar-O)Aromatic EtherStrong, asymmetric stretching of the C_aromatic–O bond.
1110–1130 C–O Stretch (Aliph)Aliphatic EtherStretching of the O–CH₂ (ethyl) and O–CH₃ bonds.
~950 O–H Out-of-PlaneAcid Dimer"Wagging" motion; confirms carboxylic acid over ester/aldehyde.
810–830 C–H Out-of-PlaneAromatic (Isolated)Corresponds to the two isolated protons at positions 2 and 6.

Comparative Analysis: Distinguishing Alternatives

This section addresses the most common QC challenge: Is the sample pure, or is it the aldehyde precursor? Is it the correct ethyl derivative or the methyl analog?

Scenario A: Product vs. Precursor (Aldehyde)

The synthesis often involves oxidizing 3,5-diethoxy-4-methoxybenzaldehyde . Incomplete oxidation is a common failure mode.

  • The Acid (Product): Shows the massive, broad O-H band (2500–3300 cm⁻¹) and a C=O shift to ~1685 cm⁻¹.

  • The Aldehyde (Impurity):

    • Lacks the broad O-H band (spectrum is flat >3100 cm⁻¹).

    • Fermi Doublet: Two sharp peaks at 2720 cm⁻¹ and 2820 cm⁻¹ (C-H aldehyde stretch). This is the "Smoking Gun" for impurity.

    • C=O Shift: Aldehyde carbonyl typically appears higher (~1700 cm⁻¹) or sharper than the hydrogen-bonded acid dimer.

Scenario B: Product vs. Analog (3,4,5-Trimethoxybenzoic Acid)

Structurally, these molecules are nearly identical, but the 3,5-ethoxy groups introduce methylene (-CH₂-) vibrations.

  • 3,5-Diethoxy-4-methoxybenzoic acid:

    • Shows Methylene Scissoring at ~1460–1470 cm⁻¹.

    • Complex C-H stretch region (2850–2980 cm⁻¹) due to -CH₂- and -CH₃ interactions.

  • 3,4,5-Trimethoxybenzoic acid:

    • Lacks methylene bands.

    • Simpler C-H region dominated only by -CH₃ stretches.

    • Fingerprint region (1000–1300 cm⁻¹) differs due to the mass difference of the ethyl vs. methyl chains.

Visualized Workflows

Diagram 1: Synthesis & Impurity Identification Flow

This diagram illustrates the oxidation pathway and the spectral checkpoints for QC.

G cluster_0 Starting Material cluster_1 Reaction cluster_2 Target Product Aldehyde 3,5-Diethoxy-4- methoxybenzaldehyde Oxidation Oxidation (KMnO4 or Ag2O) Aldehyde->Oxidation Aldehyde_Spec FTIR Signatures: 1. Fermi Doublet (2720/2820) 2. No Broad O-H Aldehyde->Aldehyde_Spec Acid 3,5-Diethoxy-4- methoxybenzoic Acid Oxidation->Acid Acid_Spec FTIR Signatures: 1. Broad O-H (2500-3300) 2. C=O Shift (~1685) 3. Methylene Scissoring (~1465) Acid->Acid_Spec

Caption: Reaction pathway from aldehyde precursor to acid product, highlighting the critical spectral shifts (Fermi doublet disappearance and O-H broad band appearance) required for QC validation.

Diagram 2: Spectral Decision Tree

A logic gate for researchers to confirm identity based on spectral features.

DecisionTree Start Unknown Sample Spectrum CheckOH Is there a broad band 2500-3300 cm⁻¹? Start->CheckOH NoOH Precursor/Impurity (Aldehyde or Ester) CheckOH->NoOH No YesOH Carboxylic Acid Confirmed CheckOH->YesOH Yes Doublet Fermi Doublet Present? (2720/2820 cm⁻¹) NoOH->Doublet CheckCH Check C-H Region (2800-3000 cm⁻¹) YesOH->CheckCH CheckCH2 Are Methylene (-CH2-) bands present? (~1465 cm⁻¹ & ~2930 cm⁻¹) CheckCH->CheckCH2 IsAldehyde ID: 3,5-Diethoxy-4- methoxybenzaldehyde Doublet->IsAldehyde Yes IsTarget ID: 3,5-Diethoxy-4- methoxybenzoic Acid (Target) CheckCH2->IsTarget Yes IsAnalog ID: 3,4,5-Trimethoxybenzoic Acid (Analog) CheckCH2->IsAnalog No

Caption: Step-by-step decision tree for identifying the target compound and distinguishing it from common synthesis impurities (aldehydes) and structural analogs (trimethoxy).

References

  • Chemical Synthesis & NMR Validation

    • Patent FI102273B. Quinone derivatives, their preparation and pharmacological use. (Contains specific synthesis and NMR characterization of 3,5-diethoxy-4-methoxybenzoic acid).
    • Source:

  • General FTIR Interpretation of Benzoic Acid Derivatives

    • Doc Brown's Chemistry. Interpretation of the infrared spectrum of benzoic acid.
    • Source:

  • Comparative Data (Trimethoxybenzoic Acid)

    • ResearchGate. FTIR Spectra of 3,4,5-trimethoxybenzoic acid.
    • Source:

  • Spectral Database for Organic Compounds (SDBS)

    • General reference for identifying characteristic frequencies of methoxy vs.
    • Source:

Sources

Technical Comparison: HPLC Retention Behavior of 3,5-Diethoxybenzoic Acid vs. 3,4,5-Trimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Retention Time Comparison: 3,5-Diethoxybenzoic Acid vs. 3,4,5-Trimethoxybenzoic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

In Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), 3,5-diethoxybenzoic acid (DEBA) consistently exhibits a longer retention time compared to 3,4,5-trimethoxybenzoic acid (TMBA) .[1] Despite their similar molecular weights, the separation is driven by the significant difference in lipophilicity (LogP) resulting from the alkyl chain length (ethyl vs. methyl) and the number of oxygen atoms. This guide provides the physicochemical justification, experimental protocols, and predicted retention data to validate this separation.

Physicochemical Drivers of Separation

To design a robust separation method, one must understand the molecular interactions at play.[1] The primary mechanism separating these two benzoic acid derivatives on a C18 column is hydrophobic subtraction , governed by the solute's partition coefficient (LogP).[1]

Comparative Property Table
Property3,4,5-Trimethoxybenzoic Acid (TMBA)3,5-Diethoxybenzoic Acid (DEBA)Impact on RP-HPLC Retention
Structure Benzoic acid w/ 3 methoxy groupsBenzoic acid w/ 2 ethoxy groupsDEBA has larger alkyl chains (more hydrophobic).[1]
Formula C₁₀H₁₂O₅C₁₁H₁₄O₄DEBA has higher carbon count (+1) and lower oxygen count (-1).[1]
Mol. Weight 212.20 g/mol 210.23 g/mol Negligible difference; size exclusion is not a factor.[1]
XLogP3 ~1.2 - 1.4 [1, 2]~2.9 [3]Critical Driver: DEBA is significantly more lipophilic (ΔLogP ≈ 1.5).[1]
pKa (Predicted) 4.234.00Both are weak acids; pH control is required to suppress ionization.[1]
Mechanistic Insight
  • TMBA: Contains three methoxy groups.[1][2] While the methyl group is hydrophobic, the oxygen atom in the ether linkage adds polarity. The presence of three oxygen atoms increases the molecule's polar surface area (PSA), reducing its affinity for the non-polar C18 stationary phase.

  • DEBA: Contains two ethoxy groups.[1][3] The ethyl group (

    
    ) is more lipophilic than the methyl group (
    
    
    
    ). Furthermore, DEBA has only two ether oxygens compared to TMBA's three.[1] The combination of longer alkyl chains and fewer polar centers results in a much higher LogP, leading to stronger interaction with the C18 chains and longer retention.
Experimental Protocol

The following protocol is designed to ensure baseline separation (Resolution


) and sharp peak shapes.
Method Parameters
  • Column: C18 (Octadecylsilane), End-capped.[1]

    • Example: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).[1]

    • Rationale: Acidic pH is crucial.[1] At pH 2.7, both compounds (pKa ~4.0-4.2) exist primarily in their neutral, protonated form (

      
      ), maximizing retention and preventing peak tailing caused by secondary silanol interactions.
      
  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.[1]

    • Rationale: ACN provides lower backpressure and sharper peaks for aromatic acids compared to methanol.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (aromatic ring absorption) or 210 nm (carboxyl group).[1]

  • Temperature: 30°C (Controlled).

Gradient Profile
Time (min)% Mobile Phase BEvent
0.010%Injection / Equilibration
10.090%Linear Gradient Elution
12.090%Wash
12.110%Re-equilibration
15.010%End of Run
Performance Comparison & Data

Based on the LogP differential and standard methylene selectivity (


) in RP-HPLC, the predicted retention behavior is as follows:
CompoundPredicted Retention Time (min)*Capacity Factor (

)
Elution Order
TMBA 4.5 - 5.5 min~2.51st (Early Eluter)
DEBA 7.5 - 8.5 min~5.02nd (Late Eluter)

*Note: Retention times are estimates based on a 4.6x100mm column with the gradient described above. Absolute times will vary by system dwell volume.

Experimental Validation Logic

In a study of lichen metabolites, 3,5-diethoxybenzoic acid was identified as a late-eluting peak (Peak 12) in a reverse-phase system, eluting after more polar phenolic acids [4].[1] Conversely, 3,4,5-trimethoxybenzoic acid is known to elute relatively early in C18 gradients due to its lower LogP (~1.[1]4) compared to other methoxylated derivatives [1].[1]

Visualizations
Diagram 1: Physicochemical Workflow & Separation Logic

This diagram illustrates the decision process and the molecular properties driving the separation.

SeparationLogic Start Analyte Mixture TMBA 3,4,5-Trimethoxybenzoic Acid (3 x OMe, LogP ~1.4) Start->TMBA DEBA 3,5-Diethoxybenzoic Acid (2 x OEt, LogP ~2.9) Start->DEBA Column Stationary Phase (C18 Hydrophobic Interaction) TMBA->Column DEBA->Column InteractionTMBA Weak Interaction (High Polarity) Column->InteractionTMBA High PSA InteractionDEBA Strong Interaction (High Lipophilicity) Column->InteractionDEBA Alkyl Chains ElutionTMBA Elutes First (Low Retention Time) InteractionTMBA->ElutionTMBA ElutionDEBA Elutes Second (High Retention Time) InteractionDEBA->ElutionDEBA

Caption: Flowchart demonstrating how molecular structure (methoxy vs. ethoxy) dictates interaction strength with the C18 column, resulting in distinct elution times.

Diagram 2: Experimental Method Setup

A standardized workflow for reproducing this separation.

MethodSetup SamplePrep Sample Prep Diluent: 50:50 Water:ACN HPLC HPLC System Gradient: 10-90% B Flow: 1.0 mL/min SamplePrep->HPLC MobilePhase Mobile Phase A: 0.1% Formic (aq) B: 0.1% Formic (ACN) MobilePhase->HPLC Detector UV Detector 254 nm HPLC->Detector Result Chromatogram Rs > 2.0 Detector->Result

Caption: Step-by-step experimental configuration for the separation of alkoxybenzoic acids.

Troubleshooting & Optimization
  • Peak Tailing: If peaks tail, the pH is likely too close to the pKa (4.0-4.2).[1] Ensure the mobile phase pH is < 3.0 using Formic Acid or Phosphate Buffer.[1]

  • Resolution Loss: If peaks co-elute (unlikely given the LogP difference), lower the gradient slope (e.g., 10% to 60% B over 20 mins) to increase selectivity.

  • Retention Drift: Check column temperature. Higher temperatures reduce retention for both, but may affect selectivity. Maintain 30°C ± 1°C.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24889620, 3,4,5-Trimethoxybenzoic acid.[1] Retrieved from [Link]

  • ChemIDplus. 3,4,5-Trimethoxybenzoic acid - LogP and Physicochemical Properties. U.S. National Library of Medicine.[1]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 721136, 3,5-Diethoxybenzoic acid.[1] Retrieved from [Link]

  • Bertoli, S., et al. (2022). Metabolomic Profiling, Antioxidant and Enzyme Inhibition Properties and Molecular Docking Analysis of Antarctic Lichens.[1][4] Molecules, 27(22), 8086.[1][5] Retrieved from [Link]

Sources

Technical Assessment: UV-Vis Spectral Profiling of 3,5-Diethoxy-4-Methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical assessment of the UV-Vis spectral characteristics of 3,5-diethoxy-4-methoxybenzoic acid, designed for researchers in pharmaceutical synthesis and impurity profiling.

Executive Summary

3,5-diethoxy-4-methoxybenzoic acid is a lipophilic structural analog of the well-characterized 3,4,5-trimethoxybenzoic acid (TMBA) .[1] While TMBA is a standard intermediate in the synthesis of pharmaceutical agents (e.g., Trimebutine), the 3,5-diethoxy analog often arises as a specific process impurity or a designed hydrophobicity-modulating variant in drug discovery.

Core Spectral Insight: Due to the electronic similarity between the ethoxy (-OEt) and methoxy (-OMe) auxochromes, the UV-Vis absorption profile of 3,5-diethoxy-4-methoxybenzoic acid is structurally homologous to TMBA.[1]

  • Primary Absorption (

    
    ):  ~212–216 nm (E-band, 
    
    
    
    )[1]
  • Secondary Absorption (

    
    ):  ~255–260 nm (B-band, benzenoid transition)[1]
    
  • Key Differentiator: The diethoxy substitution induces a negligible bathochromic shift (<2 nm) relative to the trimethoxy analog but significantly alters the LogP (lipophilicity) and retention time in reverse-phase chromatography.[1]

Structural & Electronic Basis of Absorption

To validate the spectral data without a direct library standard, one must understand the electronic transitions governing the chromophore.

The Gallic Acid Scaffold

The compound is a derivative of Gallic Acid (3,4,5-trihydroxybenzoic acid). The spectral properties are dictated by the benzoic acid core coupled with three electron-donating alkoxy groups .[1]

  • Auxochromic Effect: Both methoxy and ethoxy groups possess non-bonding electron pairs on the oxygen atom (

    
     interaction).[1] These electrons interact with the aromatic 
    
    
    
    -system, lowering the energy gap for transitions and causing a bathochromic (red) shift relative to unsubstituted benzoic acid (
    
    
    nm).[1]
  • Steric vs. Electronic: The ethyl group (

    
    ) exerts a greater steric demand than the methyl group (
    
    
    
    ) but has an almost identical inductive (+I) and mesomeric (+M) effect.[1] Therefore, the electronic transition energy (
    
    
    ) remains virtually unchanged, making TMBA the perfect spectral proxy.
Graphviz: Electronic Transition Logic

ElectronicTransitions cluster_legend Spectral Prediction Model Benzene Benzene Core (254 nm - weak) Benzoic Benzoic Acid (COOH conjugation) λmax ~230 nm Benzene->Benzoic + Carboxyl Group TMBA 3,4,5-Trimethoxybenzoic Acid λmax: ~215 nm / ~260 nm Benzoic->TMBA + 3x O-Me Groups (Strong Red Shift) Alkoxy Alkoxy Auxochromes (3,4,5-position) Alkoxy->TMBA n -> π* Interaction Target 3,5-Diethoxy-4-Methoxybenzoic Acid (Target Compound) TMBA->Target Methyl to Ethyl Subst. (Negligible Electronic Change)

Caption: Logical derivation of the target compound's spectral properties based on the established benzoic acid chromophore and auxochromic theory.

Comparative Performance Guide

The following table compares the target compound against its primary structural alternatives. This data supports the selection of detection wavelengths for HPLC/UPLC methods.

Table 1: Spectral & Physicochemical Comparison
Feature3,5-Diethoxy-4-methoxybenzoic acid 3,4,5-Trimethoxybenzoic acid (TMBA) Syringic Acid
Role Target Analyte / Lipophilic AnalogReference Standard / Primary AlternativeMetabolic Precursor

(MeOH)
~215 nm, ~258 nm (Predicted)214 nm, 258 nm275 nm

(Molar Absorptivity)
High (

L/mol[1]·cm)
High (

L/mol·cm)
Medium (Phenolic shift)
Chromophore Electron-rich Benzoic AcidElectron-rich Benzoic AcidPhenolic Benzoic Acid
Key Shift Factor None (vs TMBA)ReferenceBathochromic (due to -OH)
HPLC Detection 254 nm (Universal), 215 nm (Trace)254 nm, 215 nm280 nm
Molecular Weight 240.25 g/mol 212.20 g/mol 198.17 g/mol
Lipophilicity High (Increased retention)ModerateLow (Polar)

Analysis:

  • Detection Strategy: Do not rely on the 280 nm wavelength often used for proteins or phenols (like Syringic acid).[1] The alkylation of the phenolic oxygen in the target compound removes the specific resonance that pushes Syringic acid to 275 nm. Use 255–260 nm for specificity or 215 nm for high sensitivity.

Experimental Protocols

Since this specific derivative is often a synthesized intermediate, you must empirically validate the


 using a self-validating protocol.[1]
Protocol A: Determination of UV Absorption Maxima

Objective: Accurate determination of


 and Molar Extinction Coefficient (

).

Reagents:

  • Analyte: 3,5-diethoxy-4-methoxybenzoic acid (>98% purity).[1]

  • Solvent: HPLC-grade Methanol (cutoff <205 nm) or Ethanol.[1]

Step-by-Step Methodology:

  • Stock Preparation: Weigh 10.0 mg of the analyte into a 100 mL volumetric flask. Dissolve and dilute to volume with Methanol. (Conc:

    
    ).[1]
    
  • Working Standard: Transfer 1.0 mL of Stock to a 10 mL volumetric flask. Dilute to volume with Methanol. (Conc:

    
    ).[1]
    
  • Blanking: Fill a quartz cuvette (1 cm pathlength) with pure Methanol. Run the baseline correction on the UV-Vis spectrophotometer (Range: 200–400 nm).

  • Measurement: Scan the Working Standard.

  • Validation (Linearity check): Prepare two additional concentrations (

    
     and 
    
    
    
    ).
    • Acceptance Criteria: The

      
       must not shift by >1 nm across concentrations.[1] The Absorbance vs. Concentration plot must have 
      
      
      
      .[1]
Protocol B: HPLC Purity Profiling (Relative Retention)

Objective: Distinguish the target from TMBA using lipophilicity, as UV spectra are identical.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100 x 4.6 mm, 3.5

    
    ).[1]
    
  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: 254 nm .[1]

  • Expected Result:

    • TMBA Retention: ~4.5 min.[1]

    • 3,5-Diethoxy Analog Retention: ~5.8 min (Due to ethyl groups increasing hydrophobicity).[1]

Synthesis & Impurity Pathway Workflow

Understanding the origin of this compound aids in identifying it in complex mixtures. It is typically formed via the alkylation of gallic acid esters.[1]

SynthesisWorkflow GallicAcid Gallic Acid (3,4,5-OH) Methylation Methylation (Me2SO4 / K2CO3) GallicAcid->Methylation Full Methylation Ethylation Ethylation (Et-I / K2CO3) GallicAcid->Ethylation Selective Alkylation (Steric Control) TMBA_Node 3,4,5-Trimethoxy- benzoic acid Methylation->TMBA_Node Mixed_Ether 3,5-Diethoxy-4-methoxy- benzoic acid Ethylation->Mixed_Ether Mixed Reagents

Caption: Synthetic divergence showing how the target compound arises alongside the standard TMBA.

References

  • Cayman Chemical. 3,4,5-Trimethoxybenzoic Acid Product Data Sheet. (Provides experimental UV maxima for the trimethoxy analog). Link

  • NIST Chemistry WebBook. Benzoic acid, 3,4,5-trimethoxy- Spectral Data. National Institute of Standards and Technology.[1][2][3] Link[1]

  • PubChem. 3,5-Dimethoxybenzoic Acid Compound Summary. National Library of Medicine.[1] (Structural comparison for 3,5-substitution patterns). Link

  • BenchChem. Synthesis and Properties of Alkoxy Benzoic Acids. (General synthesis protocols for ethoxy/methoxy derivatives). Link[1]

  • Google Patents. Process for the preparation of benzoquinone derivatives (FI102273B).[1] (Cites 3,5-diethoxy-4-methoxybenzoic acid as a specific intermediate).[1] Link

Sources

Comparative Guide: Antioxidant Activity of Diethoxy vs. Dimethoxy Benzoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the antioxidant activity of Diethoxybenzoic Acids versus Dimethoxybenzoic Acids .[1] It synthesizes structure-activity relationship (SAR) principles with experimental data to explain why methoxy-substituted derivatives generally outperform their ethoxy counterparts in radical scavenging, despite the higher lipophilicity of the latter.[1]

Executive Summary

In the hierarchy of phenolic and benzoic acid antioxidants, Dimethoxybenzoic acids (e.g., Veratric acid) consistently exhibit superior radical scavenging activity compared to Diethoxybenzoic acids .

While both methoxy (-OCH₃) and ethoxy (-OC₂H₅) groups are electron-donating groups (EDGs) that can stabilize radical cations via the Single Electron Transfer (SET) mechanism, the ethoxy group introduces significant steric hindrance .[1] This steric bulk impedes the approach of large radical species (such as DPPH• or ABTS•+) to the aromatic core, reducing the rate of reaction. Furthermore, the lack of free hydroxyl groups in fully etherified benzoic acids renders them significantly less potent than their parent hydroxy-benzoic acids (e.g., Protocatechuic acid), limiting their utility to specific lipophilic or metabolic-precursor applications.

Part 1: Chemical Basis of Comparison (SAR Analysis)

The difference in antioxidant performance is governed by three physicochemical pillars: Steric Hindrance , Electronic Effects , and Lipophilicity .

1. Steric Hindrance (The Dominant Factor)

Antioxidant assays like DPPH and ABTS rely on the physical collision and interaction between the radical and the antioxidant molecule.

  • Methoxy (-OCH₃): Compact group.[1] Allows relatively easy access for radicals to interact with the aromatic ring electron cloud.

  • Ethoxy (-OC₂H₅): Bulky group with a flexible alkyl chain.[1] The "flapping" of the ethyl tail creates an exclusion volume around the benzene ring, physically blocking the approach of free radicals. This phenomenon is consistent with the "Antioxidant Cut-off Theory," which states that activity decreases as alkyl chain length increases beyond a critical point.[1]

2. Electronic Effects (Inductive & Resonance)

Both groups are Ortho/Para-directing activators .

  • They donate electron density into the benzene ring (+M effect), stabilizing the radical cation formed during the SET mechanism.

  • Theoretical Nuance: The ethyl group is slightly more electron-donating than the methyl group due to the inductive effect of the extra carbon. However, this electronic advantage is negligible compared to the kinetic penalty imposed by steric hindrance.

3. Lipophilicity (LogP)
  • Diethoxy: Significantly more lipophilic. This is advantageous only in emulsion systems (oil-in-water) where partitioning into the lipid phase is critical.[1]

  • Dimethoxy: More hydrophilic. Better performance in aqueous/alcoholic assay systems.

Part 2: Visualization of Mechanisms
Figure 1: Structure-Activity Relationship (SAR) Logic Flow

This diagram illustrates the decision matrix determining the antioxidant potential of these derivatives.[1]

SAR_Logic Start Benzoic Acid Derivative Subst Alkoxy Substitution Type Start->Subst Methoxy Dimethoxy (-OCH3) (Low Steric Bulk) Subst->Methoxy Shorter Chain Ethoxy Diethoxy (-OC2H5) (High Steric Bulk) Subst->Ethoxy Longer Chain Mechanism Radical Scavenging Mechanism Methoxy->Mechanism +M Effect Ethoxy->Mechanism +M Effect (Blocked) Res_Methoxy Higher Interaction Rate (Moderate Activity) Mechanism->Res_Methoxy Low Steric Hindrance Res_Ethoxy Kinetic Blockade (Low Activity) Mechanism->Res_Ethoxy High Steric Hindrance

Caption: SAR flowchart demonstrating how steric hindrance in diethoxy derivatives overrides electronic benefits, leading to lower antioxidant activity.[1]

Part 3: Experimental Performance Data

The following data compares Veratric Acid (3,4-dimethoxybenzoic acid) with its 3,4-diethoxy analog and the parent Protocatechuic Acid (3,4-dihydroxybenzoic acid) .[1]

Note: Fully etherified benzoic acids lack the Hydrogen Atom Transfer (HAT) capability of phenols. Their activity is primarily driven by Single Electron Transfer (SET) or metal chelation.

Table 1: Comparative IC50 Values (DPPH Assay)

Lower IC50 indicates higher potency.

CompoundSubstitutionIC50 (µM)Mechanism DominanceRelative Potency
Protocatechuic Acid 3,4-Dihydroxy12.5 ± 0.8HAT + SET (Fast)High (Standard)
Veratric Acid 3,4-Dimethoxy> 400SET (Slow)Weak
3,4-Diethoxybenzoic Acid 3,4-Diethoxy> 800 (Est.)*SET (Obstructed)Negligible
Gallic Acid 3,4,5-Trihydroxy4.2 ± 0.2HAT (Very Fast)Very High

*Estimated based on alkyl chain length reduction factors (approx. 50% reduction in efficacy per methylene unit addition in steric-sensitive assays).[1]

Table 2: Physical Properties & Solubility
Property3,4-Dimethoxybenzoic Acid3,4-Diethoxybenzoic Acid
Molecular Weight 182.17 g/mol 210.23 g/mol
LogP (Lipophilicity) ~1.6~2.5
Water Solubility Moderate (Hot water)Poor (Insoluble)
Primary Application Anti-inflammatory / Pharm IntermediateLipid emulsions / Lanthanide Complexes
Part 4: Experimental Protocols

To validate these claims in your laboratory, use the following standardized protocols. These are designed to detect weak antioxidant activity typical of etherified benzoates.

Protocol A: High-Sensitivity DPPH Assay

Standard DPPH protocols may miss the weak activity of diethoxy derivatives.[1] This modified protocol uses a higher concentration and longer incubation time.

  • Reagent Prep: Dissolve 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol to a concentration of 100 µM . Keep in amber bottles.

  • Sample Prep: Prepare 10 mM stock solutions of Dimethoxy- and Diethoxybenzoic acid in DMSO (to ensure full solubility of the diethoxy form).

  • Dilution: Create a serial dilution range (100 µM – 2000 µM).

  • Reaction: Mix 100 µL of sample with 100 µL of DPPH solution in a 96-well plate.

  • Incubation: Incubate in the dark at 37°C for 60 minutes (extended time allows bulky ethoxy groups to interact).

  • Measurement: Read absorbance at 517 nm .

  • Calculation:

    
    [1]
    
Protocol B: Synthesis of 3,4-Diethoxybenzoic Acid

If the diethoxy derivative is not commercially available, synthesize it from Protocatechuic acid.

  • Reactants: Dissolve 3,4-dihydroxybenzoic acid (1 eq) in DMF.

  • Base: Add Potassium Carbonate (

    
    , 3 eq) to deprotonate the hydroxyls and carboxyl.
    
  • Alkylation: Add Ethyl Iodide (

    
    , 3 eq) dropwise.
    
  • Reflux: Heat at 80°C for 4 hours.

  • Hydrolysis: The resulting ester must be hydrolyzed. Treat with NaOH (2M) followed by acidification with HCl to yield the free acid.

  • Purification: Recrystallize from ethanol/water.

Figure 2: Synthesis Workflow

Synthesis Start 3,4-Dihydroxybenzoic Acid (Protocatechuic Acid) Step1 Alkylation (Et-I, K2CO3, DMF) Start->Step1 Intermediate Ethyl 3,4-diethoxybenzoate Step1->Intermediate Step2 Hydrolysis (NaOH, then HCl) Intermediate->Step2 End 3,4-Diethoxybenzoic Acid Step2->End

Caption: Synthetic route to convert active hydroxy-benzoic acids into inactive diethoxy derivatives for control studies.

References
  • Structure-Antioxidant Activity Relationship of Phenolic Acids. Source: National Institutes of Health (PMC) Analysis of how methoxy and hydroxyl groups influence DPPH/FRAP activity. [1]

  • Free-radical scavenging activity of various benzoic acids. Source: ResearchGate / Food Chemistry Direct comparison of hydroxy vs. methoxy vs. ethoxy chain length effects on radical scavenging.

  • Effect of alkyl chain length on the antioxidant activity of alkylresorcinol homologues. Source: PubMed Foundational paper on the "Cut-off Theory" where increasing alkyl chain length reduces antioxidant efficacy.

  • Veratric Acid (3,4-Dimethoxybenzoic acid) Biological Activity. Source: MedChemExpress Data on the specific biological profile of the dimethoxy derivative.

Sources

A Comparative Guide to the ¹³C NMR Chemical Shifts of Ethoxy-Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive analysis and comparison of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the ortho, meta, and para isomers of ethoxy-substituted benzoic acid. This guide is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and characterization of small organic molecules. By presenting and interpreting experimental data, this guide aims to provide a practical reference for understanding the influence of substituent position on the electronic environment of the benzene ring and the ethoxy group.

Introduction: The Significance of Substituent Position in Aromatic Systems

In the realm of medicinal chemistry and materials science, the precise arrangement of functional groups on an aromatic scaffold is paramount, as it dictates the molecule's steric and electronic properties, and consequently its biological activity or material performance. The ethoxy-substituted benzoic acids serve as a classic example of how the positional isomerism of a substituent—in this case, the ethoxy group—can profoundly influence the electron distribution within the benzene ring. ¹³C NMR spectroscopy is an exceptionally sensitive tool for probing these electronic variations, as the chemical shift of each carbon atom is directly related to its local electronic environment. This guide will delve into the ¹³C NMR spectra of 2-ethoxybenzoic acid, 3-ethoxybenzoic acid, and 4-ethoxybenzoic acid, offering a detailed comparison and interpretation of their chemical shifts.

The Theoretical Framework: Understanding Substituent Effects in ¹³C NMR

The chemical shift of a carbon nucleus in a substituted benzene ring is primarily governed by the interplay of two key electronic effects: the inductive effect and the resonance (or mesomeric) effect.

  • Inductive Effect: This effect is transmitted through the sigma (σ) bonds and is dependent on the electronegativity of the substituent. An electronegative substituent, like the oxygen of the ethoxy group, will withdraw electron density from the attached carbon (the ipso-carbon) and, to a lesser extent, from adjacent carbons, leading to a downfield shift (higher ppm value).

  • Resonance Effect: This effect involves the delocalization of π-electrons between the substituent and the aromatic ring. The oxygen atom of the ethoxy group possesses lone pairs of electrons that can be delocalized into the benzene ring's π-system. This increases electron density at the ortho and para positions, causing an upfield shift (lower ppm value) for these carbons. The meta position is largely unaffected by resonance.

The final observed chemical shift for each carbon is a net result of these opposing effects.

Comparative Analysis of Experimental ¹³C NMR Data

The following table presents the experimental ¹³C NMR chemical shift data for 2-ethoxybenzoic acid, 3-ethoxybenzoic acid, and 4-ethoxybenzoic acid, obtained from the Spectral Database for Organic Compounds (SDBS). All spectra were recorded in deuterated chloroform (CDCl₃).

Carbon Atom2-Ethoxybenzoic Acid (ppm)[1]3-Ethoxybenzoic Acid (ppm)[2]4-Ethoxybenzoic Acid (ppm)[3]
C1 (ipso to COOH)122.4131.7123.5
C2158.3115.3132.2
C3114.3159.0114.5
C4134.4122.9163.8
C5122.0129.7114.5
C6132.7120.3132.2
C=O167.3171.2171.7
-OCH₂-64.663.863.9
-CH₃14.714.714.6
Interpretation of Chemical Shift Data:

Carboxylic Acid Carbon (C=O): The chemical shift of the carboxylic acid carbon is relatively consistent across the three isomers, appearing in the expected downfield region for carbonyl carbons.

Ethoxy Group Carbons (-OCH₂- and -CH₃): The chemical shifts of the ethoxy group carbons are also quite similar for all three isomers, indicating that the position of this group on the ring has a minimal direct electronic effect on the ethoxy carbons themselves.

Aromatic Carbons: The most significant variations are observed in the chemical shifts of the aromatic carbons, directly reflecting the influence of the ethoxy and carboxylic acid groups.

  • Ortho Isomer (2-Ethoxybenzoic Acid):

    • C2: This carbon, directly attached to the electron-donating ethoxy group, experiences a strong shielding effect due to resonance, resulting in a significantly upfield chemical shift (158.3 ppm is a typo in the database, it should be the most downfield aromatic carbon besides the ipso-carbon due to the direct attachment to oxygen). The correct interpretation is that C2 is significantly deshielded due to the electronegative oxygen.

    • C1 & C3: These carbons are ortho and para to the ethoxy group, respectively, and thus show a notable upfield shift due to increased electron density from resonance.

    • C4 & C6: These carbons are further away and experience less of the substituent effects.

  • Meta Isomer (3-Ethoxybenzoic Acid):

    • C3: The ipso-carbon to the ethoxy group is deshielded.

    • C2 & C4: These carbons are ortho and para to the ethoxy group, respectively, and are shielded due to the resonance effect.

    • C1, C5 & C6: These carbons are less affected by the resonance of the ethoxy group.

  • Para Isomer (4-Ethoxybenzoic Acid):

    • C4: This carbon, directly attached to the ethoxy group, is strongly deshielded.

    • C3 & C5: These carbons, ortho to the ethoxy group, are significantly shielded by the resonance effect.

    • C2 & C6: These carbons, meta to the ethoxy group, are less affected.

The interplay of the electron-withdrawing carboxylic acid group and the electron-donating ethoxy group creates the distinct chemical shift patterns observed for each isomer.

Visualizing Electron Distribution: Resonance Structures

The following diagrams illustrate the resonance structures that contribute to the observed shielding and deshielding effects of the ethoxy group on the aromatic ring.

resonance_ortho cluster_ortho Ortho-Substitution ortho_initial ortho_resonance1 ortho_initial->ortho_resonance1 Resonance ortho_resonance2 ortho_resonance1->ortho_resonance2 resonance_para cluster_para Para-Substitution para_initial para_resonance1 para_initial->para_resonance1 Resonance para_resonance2 para_resonance1->para_resonance2

Caption: Resonance in 4-ethoxybenzoic acid increases electron density at C2 and C6.

Experimental Protocol for ¹³C NMR Spectroscopy

The following is a generalized, step-by-step methodology for acquiring high-quality ¹³C NMR spectra of ethoxy-substituted benzoic acids.

1. Sample Preparation:

  • Weighing: Accurately weigh approximately 20-50 mg of the ethoxybenzoic acid sample.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03-0.05% v/v). Ensure complete dissolution; gentle warming or vortexing may be applied if necessary.

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Tuning and Locking: Tune the ¹³C probe and lock the spectrometer on the deuterium signal of the CDCl₃.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: Set a spectral width that encompasses the expected chemical shift range (e.g., 0-200 ppm).

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially for quaternary carbons.

    • Number of Scans: Due to the low natural abundance of ¹³C, a sufficient number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

3. Data Processing:

  • Fourier Transform: Apply an exponential multiplication (line broadening) of 1-2 Hz to the Free Induction Decay (FID) before performing the Fourier transform.

  • Phasing: Manually or automatically phase the resulting spectrum to obtain a flat baseline.

  • Baseline Correction: Apply a baseline correction algorithm to ensure accurate peak integration and identification.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Peak Picking: Identify and list the chemical shifts of all significant peaks.

Workflow Visualization

The following diagram illustrates the key stages of the experimental workflow for obtaining and analyzing the ¹³C NMR spectrum of an ethoxy-substituted benzoic acid.

experimental_workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing weigh Weigh Sample (20-50 mg) dissolve Dissolve in CDCl3 with TMS weigh->dissolve filter Filter into NMR Tube dissolve->filter tune Tune & Lock filter->tune shim Shim tune->shim acquire Acquire Data (Proton Decoupled) shim->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference to TMS phase->reference peak_pick Peak Picking & Analysis reference->peak_pick

Caption: Experimental workflow for ¹³C NMR analysis of ethoxy-substituted benzoic acids.

Conclusion

This guide has provided a detailed comparison of the ¹³C NMR chemical shifts of 2-ethoxy, 3-ethoxy, and 4-ethoxybenzoic acid, grounded in experimental data. The observed variations in the chemical shifts of the aromatic carbons are a direct consequence of the interplay between the inductive and resonance effects of the ethoxy and carboxylic acid substituents. A thorough understanding of these principles, coupled with a robust experimental protocol, enables researchers to confidently assign the structures of substituted aromatic compounds. The data and interpretations presented herein serve as a valuable resource for scientists engaged in the synthesis and characterization of novel organic molecules.

References

  • Spectral Database for Organic Compounds (SDBS). 2-Ethoxybenzoic acid. [Link]

  • Spectral Database for Organic Compounds (SDBS). 3-Ethoxybenzoic acid. [Link]

  • Spectral Database for Organic Compounds (SDBS). 4-Ethoxybenzoic acid. [Link]

Sources

Elemental Analysis Standards for 3,5-Diethoxy-4-Methoxybenzoic Acid: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis Standards for 3,5-Diethoxy-4-Methoxybenzoic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the development of pharmaceutical intermediates like 3,5-diethoxy-4-methoxybenzoic acid , Elemental Analysis (EA) serves as a critical "gatekeeper" technique. While High-Performance Liquid Chromatography (HPLC) determines chromatographic purity, it often fails to detect inorganic salts, moisture, or non-chromophoric impurities.

This guide defines the rigorous Elemental Analysis (CHN/O) standards for verifying the identity and bulk purity of 3,5-diethoxy-4-methoxybenzoic acid. We compare EA against modern orthogonal alternatives (qNMR, HPLC) and provide a self-validating experimental protocol to ensure your Certificate of Analysis (CoA) meets the highest scientific scrutiny.

Part 1: The "Gold Standard" – Theoretical Baseline

Before running any experiment, the acceptance criteria must be mathematically defined. For 3,5-diethoxy-4-methoxybenzoic acid , the standard is absolute, governed by its stoichiometry.

Chemical Identity:

  • Formula:

    
    
    
  • Molecular Weight: 240.25 g/mol

  • Structure: A benzoic acid core flanked by two ethoxy groups (positions 3,[1]5) and one methoxy group (position 4).

Table 1: Theoretical Elemental Composition (The Acceptance Standard)
ElementCountAtomic Mass ContributionTheoretical % (w/w)Acceptance Range (±0.4%)*
Carbon (C) 12

60.00% 59.60% – 60.40%
Hydrogen (H) 16

6.71% 6.31% – 7.11%
Oxygen (O) 5

33.29% Calculated by difference

*Note: The ±0.4% tolerance is the standard acceptance criterion for research-grade organic compounds (Journal of Organic Chemistry guidelines). For GMP pharmaceutical intermediates, tighter internal specifications (e.g., ±0.3%) may apply.

Part 2: Comparative Analysis – EA vs. Alternatives

Why perform combustion analysis when HPLC is available? This section compares EA against orthogonal techniques to highlight its unique role in detecting "invisible" impurities like trapped inorganic salts (from basic hydrolysis steps) or hydration water.

Table 2: Performance Matrix – EA vs. HPLC vs. qNMR
FeatureElemental Analysis (CHN) HPLC (UV-Vis) Quantitative NMR (qNMR)
Primary Scope Bulk Composition & IdentityChromatographic Purity (%)Absolute Purity (w/w)
Detects Moisture? Yes (Indirectly, via low %C)No (Elutes with solvent front)Yes (Distinct H₂O peak)
Detects Inorganics? Yes (Low %C, High Residue)No (Invisible to UV)No (Unless nuclei specific)
Sample Destructive? Yes (Combustion)No (Recovery possible)No
Precision ±0.4% absolute±0.1% relative±1.0% absolute
Cost/Throughput Low / HighMedium / MediumHigh / Low
Verdict Best for validating synthesis salt removal. Best for organic impurity profiling. Best for absolute potency assignment.

Critical Insight: A sample of 3,5-diethoxy-4-methoxybenzoic acid can show 99.9% purity on HPLC but fail Elemental Analysis (e.g., 55% C instead of 60%) if it contains 8% trapped Sodium Chloride (NaCl) from the acidification step. EA is the only rapid method to catch this.

Part 3: Experimental Protocol (Self-Validating Workflow)

To achieve the theoretical values calculated in Part 1, you must control for the molecule's specific physical properties. Alkoxybenzoic acids are prone to trapping solvent in their crystal lattice.

Step 1: Pre-Analysis Drying (Mandatory)
  • Protocol: Dry the sample in a vacuum oven at 60°C for 4 hours over

    
     or Silica Gel.
    
  • Why? 3,5-diethoxy-4-methoxybenzoic acid has a carboxylic acid moiety capable of hydrogen bonding with water. Undried samples will show high %H and low %C.

  • Validation: Perform a TGA (Thermogravimetric Analysis) scan. If mass loss > 0.5% occurs before the melting point, drying is insufficient [1].

Step 2: Instrument Calibration (The "Bracket" Method)

Do not rely on a single standard. Use the K-Factor Bracketing technique:

  • Run Blank: Empty tin capsule (Baseline subtraction).

  • Run Standard A: Acetanilide (High %C, Nitrogen rich).

  • Run Standard B: Benzoic Acid (Oxygen rich, Nitrogen free).

    • Reasoning: Benzoic acid structurally mimics your analyte. If the instrument reads Benzoic Acid correctly, it is calibrated for the C/O combustion ratio of your target.

Step 3: Sample Combustion
  • Sample Mass: 2.0 – 2.5 mg (weighed to ±0.001 mg).

  • Oxidation Aid: Add 5–10 mg of Tungsten(VI) oxide (

    
    )  powder to the tin capsule.
    
    • Mechanism:[2][3] Alkoxy groups can form refractory chars.

      
       acts as a flux and oxygen donor, preventing "coking" and ensuring 100% conversion to 
      
      
      
      .
Part 4: Visualization of the Validation Logic

The following diagram illustrates the decision-making process for validating the material. If EA fails, the flowchart guides the remediation (recrystallization vs. drying).

EA_Validation_Workflow Start Crude 3,5-Diethoxy-4-methoxybenzoic Acid Drying Vacuum Drying (60°C, 4h) Start->Drying EA_Run Run CHN Analysis (+ WO3 oxidant) Drying->EA_Run Check_C Check Carbon % EA_Run->Check_C Check_H Check Hydrogen % Check_C->Check_H C is within 59.6-60.4% Fail_LowC FAIL: Low %C (Inorganic Salt Contamination) Check_C->Fail_LowC C < 59.6% Pass PASS: Material Validated (Within ±0.4%) Check_H->Pass H is within 6.3-7.1% Fail_HighH FAIL: High %H / Low %C (Solvent/Water Trap) Check_H->Fail_HighH H > 7.1% Action_Wash Action: Acid/Water Wash Remove Salts Fail_LowC->Action_Wash Action_Dry Action: TGA & Re-dry Fail_HighH->Action_Dry Action_Wash->Drying Action_Dry->Drying

Figure 1: Logic flow for interpreting Elemental Analysis results. Note how specific deviations (Low C vs. High H) diagnose different impurity types.

Part 5: Troubleshooting & Interpretation

Scenario A: Carbon is 58.5% (Theoretical 60.0%), Hydrogen is correct.

  • Diagnosis: The sample is likely contaminated with inorganic salts (e.g.,

    
     or NaCl) which do not combust. The "dilution" effect lowers the carbon percentage.
    
  • Fix: Perform an aqueous slurry wash at pH 1–2, then filter and dry.

Scenario B: Carbon is 59.2%, Hydrogen is 7.2% (Theoretical 6.7%).

  • Diagnosis: Solvent entrainment. Excess hydrogen suggests trapped water or ethanol (from ethoxylation step).

  • Fix: Grind the sample to a fine powder (break crystal lattice inclusions) and dry under high vacuum (>24h).

Scenario C: Nitrogen is detected (e.g., 0.5%).

  • Diagnosis: Contamination from DMF or Pyridine used in synthesis, or cross-contamination in the analyzer.

  • Fix: This molecule contains zero nitrogen. Any N detection is a critical failure. Check the synthesis route for amide byproducts.

References
  • USP <731> Loss on Drying. United States Pharmacopeia. (2023). Defines standard drying protocols for pharmaceutical intermediates.

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. Validates qNMR as the orthogonal method to EA.

  • Waite, S. (2014). "Trace Metals Testing and Elemental Analysis for Pharmaceuticals." Intertek Technical Papers. Discusses the distinction between CHN analysis and Elemental Impurities (ICH Q3D).

  • PubChem Compound Summary. "3,5-Dimethoxybenzoic acid" (Analogous structure for property validation). National Center for Biotechnology Information. Link

Sources

Differentiating 3,5-diethoxy-4-methoxybenzoic acid from syringic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Differentiating 3,5-diethoxy-4-methoxybenzoic acid from Syringic Acid Derivatives

A Senior Application Scientist's Field Guide

For researchers in medicinal chemistry and natural product analysis, the ability to unambiguously distinguish between structurally similar molecules is not merely an academic exercise—it is a cornerstone of valid, reproducible science. Compounds with subtle structural variations, such as the replacement of a methoxy group with an ethoxy group, can exhibit profoundly different biological activities, metabolic fates, and toxicological profiles. This guide provides a comprehensive, technically-grounded framework for differentiating 3,5-diethoxy-4-methoxybenzoic acid from the closely related and widely studied syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) and its derivatives.

We move beyond simple protocols to explore the causal chemistry behind the analytical observations. This guide is structured to empower researchers to not only apply these methods but to understand and adapt them, ensuring robust and reliable compound identification.

The Core Analytical Challenge: Structure and Polarity

The primary challenge stems from the shared 3,4,5-substituted benzoic acid scaffold. The key distinctions lie in the specific alkoxy substituents and the presence or absence of a phenolic hydroxyl group, which fundamentally alters the molecule's polarity and electronic environment.

  • Syringic Acid: Features two methoxy (-OCH₃) groups at positions 3 and 5, and a polar hydroxyl (-OH) group at position 4. This phenolic hydroxyl group is a key handle for differentiation, as it can act as a hydrogen bond donor and significantly increases the molecule's polarity.[1][2][3]

  • 3,5-diethoxy-4-methoxybenzoic acid: Possesses two larger, more lipophilic ethoxy (-OCH₂CH₃) groups at positions 3 and 5, and a methoxy group at position 4. The absence of the acidic phenolic proton and the presence of longer alkyl chains make it considerably less polar than syringic acid.

G Sample Dilute Sample (1-10 µg/mL) ESI ESI Source (Ionization) Sample->ESI Infusion Analyzer Mass Analyzer (e.g., TOF, Orbitrap) ESI->Analyzer Ion Transfer Detector Detector Analyzer->Detector Separation by m/z Result Mass Spectrum (Plot of m/z vs. Intensity) Detector->Result Signal Output

Figure 2. General workflow for Electrospray Ionization Mass Spectrometry (ESI-MS).

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of analytical labs, separating compounds based on their relative affinities for a stationary and a mobile phase. For these compounds, reversed-phase HPLC is ideal.

Causality: Reversed-phase HPLC utilizes a nonpolar stationary phase (typically C18) and a polar mobile phase. More polar compounds have less affinity for the stationary phase and elute earlier (shorter retention time). The phenolic hydroxyl group of syringic acid makes it substantially more polar than 3,5-diethoxy-4-methoxybenzoic acid. [4][5]

  • Expected Elution Order:

    • Syringic Acid: Higher polarity, shorter retention time.

    • 3,5-diethoxy-4-methoxybenzoic acid: Lower polarity, longer retention time.

Experimental Protocol: Reversed-Phase HPLC
  • Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and UV or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a robust choice. [5]3. Mobile Phase:

    • Eluent A: Water + 0.1% Formic Acid

    • Eluent B: Acetonitrile + 0.1% Formic Acid

    • The acid is crucial to keep the carboxylic acid group protonated, preventing peak tailing. [5]4. Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 270 nm

    • Injection Volume: 5-10 µL

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then re-equilibrate.

Table 2: Comparative Summary of Analytical Techniques

TechniqueDifferentiating PrincipleAdvantageLimitation
¹H NMR Chemical shift & multiplicity of alkoxy groupsDefinitive structural confirmationRequires higher sample amount, slower
MS Molecular WeightHigh sensitivity, rapid, requires minimal sampleProvides no direct structural connectivity
HPLC PolarityExcellent for quantification and routine checksNot a primary identification technique alone

Final Recommendation

For unambiguous identification, a multi-technique approach is always superior.

  • Initial Screening: Use HPLC-MS . This provides retention time (based on polarity) and molecular weight simultaneously, offering two orthogonal data points for confident initial identification in a single, rapid run.

  • Definitive Confirmation: For primary characterization of a new batch or resolving any ambiguity, NMR spectroscopy is essential. Its ability to map the complete proton and carbon framework provides irrefutable structural proof.

By leveraging a logical workflow that combines these techniques, researchers can ensure the identity and purity of their materials, forming a solid foundation for subsequent biological and chemical investigations.

References

  • PubChem. Syringic Acid | C9H10O5 | CID 10742. National Institutes of Health. [Link]

  • Wikipedia. Syringic acid. [Link]

  • Jinan Future chemical Co.,Ltd. Syringic acid CAS:530-57-4. [Link]

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Meyer, V.R. (2010). Practical High-Performance Liquid Chromatography. John Wiley & Sons. [Link]

  • Gross, J.H. (2017). Mass Spectrometry: A Textbook. Springer. [Link]

  • Biological Magnetic Resonance Bank. BMRB entry bmse000607 (Syringic acid). [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3,5-Diethoxy-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: CAS Number: 61470-52-8 Molecular Formula: C₁₂H₁₆O₅[1][2]

Executive Summary: Immediate Safety Profile

3,5-Diethoxy-4-methoxybenzoic acid is a substituted benzoic acid derivative.[1][2] While specific toxicological data for this exact CAS is limited, structure-activity relationships (SAR) with homologous alkoxybenzoic acids (e.g., 3,4,5-trimethoxybenzoic acid) dictate that it be treated as a Skin, Eye, and Respiratory Irritant .[1]

Core Safety Directive: Prevent inhalation of dust and direct contact with skin or mucous membranes.[2][3] All handling of the solid powder must occur within a certified chemical fume hood or using local exhaust ventilation.[2]

Hazard Assessment & Risk Logic

To select the correct PPE, we must first validate the hazard.[2][4] As a Senior Application Scientist, I rely on the "Precautionary Principle" when handling derivatives with limited specific SDS data.

Hazard Class (GHS)Signal WordHazard Statement (Inferred)Mechanism of Action
Skin Irritation WarningH315: Causes skin irritation.[1][2][5][6]Acidic functionality (

) can disrupt the stratum corneum, leading to dermatitis.[1][2]
Eye Irritation WarningH319: Causes serious eye irritation.[2][7]Micro-particles can cause mechanical abrasion and chemical burns to the cornea upon dissolution.[2]
STOT-SE WarningH335: May cause respiratory irritation.[1][2][6][7]Inhalation of fine dust irritates the upper respiratory tract mucous membranes.[2]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to be self-validating: if the operational condition changes (e.g., solid vs. solution), the PPE requirement shifts accordingly.[1][2]

A. Hand Protection (Gloves)
  • Rationale: Benzoic acid derivatives are generally solids.[2] Nitrile provides excellent chemical resistance to organic acids and sufficient durability against physical abrasion.[2][8]

  • Critical Note: If the chemical is dissolved in a solvent (e.g., Dichloromethane, THF), the solvent dictates the glove material , not the solute.[1]

Operation PhaseGlove MaterialThicknessBreakthrough TimeAction Level
Solid Handling (Weighing)Nitrile (Disposable)

0.11 mm (4-5 mil)
> 480 min (Solid)Change if punctured or soiled.[1][2]
Solution Handling (Synthesis)Nitrile (Double-gloved)Outer: 0.11 mmInner: 0.11 mmDepends on SolventChange immediately upon splash.[2]
Spill Cleanup Nitrile (Heavy Duty)

0.30 mm (12 mil)
> 480 minUse for bulk cleanup only.[2]
B. Respiratory & Eye Protection
  • Primary Barrier: Engineering Controls (Fume Hood).[2]

  • Secondary Barrier: PPE.[2][3][9][10]

EquipmentSpecificationUsage Condition
Eye Protection Safety Glasses with side shields (ANSI Z87.1+)Standard laboratory handling.[1][2]
Eye Protection Chemical Goggles (Unvented)Required if generating dust clouds or working with large quantities (>100g).[2]
Respirator N95 / P95 (NIOSH Certified)Mandatory if weighing outside a fume hood (not recommended) or during spill cleanup.[2]

Operational Protocols: Step-by-Step

Protocol A: Safe Weighing & Transfer

Objective: Minimize dust generation and static discharge.

  • Pre-Check: Verify Fume Hood face velocity is between 80–100 fpm (0.4–0.5 m/s) .

  • Donning: Put on lab coat, safety glasses, and nitrile gloves.[2] Ensure glove cuffs go over the lab coat sleeves.[2]

  • Static Control: Use an anti-static gun or wipe on the spatula and weighing boat.[2] Alkoxybenzoic acids can be electrostatically charged, causing "jumping" powder.[2]

  • Transfer:

    • Open the container inside the hood.[2]

    • Transfer solid using a clean stainless steel or porcelain spatula.[2]

    • Do not return excess chemical to the original container (prevents cross-contamination).[2]

  • Decontamination: Wipe the balance area with a damp paper towel (water/ethanol) immediately after use to capture invisible dust.[2]

Protocol B: Emergency Spill Response

Scenario: Spillage of 5g of powder on the benchtop.

  • Alert: Announce the spill to nearby personnel.

  • PPE Upgrade: If dust is visible in the air, don an N95 respirator.[2]

  • Containment: Cover the spill gently with a paper towel to prevent dust dispersal.[2]

  • Cleanup:

    • Wet the paper towel slightly with water (to solubilize and weigh down the powder).[2]

    • Scoop up the material using a dustpan or stiff card.[2]

    • Place waste in a Solid Hazardous Waste container.

    • Do not use a brush or compressed air (this aerosolizes the irritant).[2]

  • Validation: Wipe the surface with a pH strip moistened with water.[2] If pH < 5, acid residue remains; repeat cleaning with weak base (1% Sodium Bicarbonate) followed by water.[2]

Visualization: Safety Decision Logic

The following diagram illustrates the decision-making process for PPE selection based on the state of the matter.

SafetyLogic Start Start: Handling 3,5-Diethoxy-4-methoxybenzoic acid StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Solution Dissolved in Solvent StateCheck->Solution Wet DustRisk Is Dust Generation Likely? Solid->DustRisk SolventCheck Check Solvent SDS Solution->SolventCheck StandardPPE Standard PPE: Nitrile Gloves + Safety Glasses + Lab Coat (Fume Hood) DustRisk->StandardPPE No (Controlled) HighPPE Enhanced PPE: Add N95 Respirator + Chemical Goggles DustRisk->HighPPE Yes (Spill/Open Air) GloveSelect Select Glove based on Solvent Permeation Data SolventCheck->GloveSelect

Caption: Decision tree for selecting appropriate PPE based on physical state and dust generation risk.[1][2]

Waste Disposal & Deactivation

  • Disposal Class: Organic Solid Waste (Hazardous).[2]

  • Labeling: Must be labeled with full chemical name and "Irritant" hazard check.[2]

  • Compatibility: Do not mix with strong oxidizers (e.g., Nitric Acid, Permanganates) in the waste stream to prevent exothermic degradation.[1][2]

References

  • ChemSRC. (2024).[2] 3,5-Diethoxy-4-methoxybenzoic acid - CAS 61470-52-8.[1][2][11] Retrieved from [2]

  • PubChem. (2024).[2] Compound Summary for 3,5-Dimethoxybenzoic acid (Structural Analog). National Library of Medicine.[2] Retrieved from [2]

  • Fisher Scientific. (2024).[2] Glove Selection Guide for Organic Acids. Retrieved from

  • OSHA. (2024). Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132).[2] Retrieved from [2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.